molecular formula C6H12BNO3 B108872 Triethanolamine borate CAS No. 283-56-7

Triethanolamine borate

Cat. No.: B108872
CAS No.: 283-56-7
M. Wt: 156.98 g/mol
InChI Key: NKPKVNRBHXOADG-UHFFFAOYSA-N
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Description

It can be formed from the 1:1 aqueous solution of boric acid and triethanolamine.>

Properties

IUPAC Name

2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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InChI

InChI=1S/C6H12BNO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NKPKVNRBHXOADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B12OCCN(CCO1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8065874
Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Molecular Weight

156.98 g/mol
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CAS No.

283-56-7, 15277-97-1
Record name Triethanolamine borate
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Record name Triethanolamine borate
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Record name Boric acid, cyclic nitrilotriethylene ester
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Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Record name 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Foundational & Exploratory

Triethanolamine Borate: A Comprehensive Technical Guide to its Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) borate (B1201080) (TEAB), systematically named 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a unique organoboron compound characterized by a distinctive cage-like molecular architecture, often referred to as a "boratrane" or "triptych" structure[1]. This structure arises from the esterification of boric acid with triethanolamine[1][2]. The molecule's notable stability, particularly its resistance to hydrolysis, is conferred by a transannular dative covalent bond between the apical nitrogen and boron atoms[1][2]. This internal Lewis acid-base interaction, where the nitrogen's lone pair of electrons donates to the electron-deficient boron atom, is a key feature of its chemistry[3][4]. This guide provides an in-depth analysis of the chemical structure, bonding, and physicochemical properties of triethanolamine borate, supported by experimental data and protocols.

Chemical Structure and Nomenclature

This compound is a bicyclic compound with the molecular formula C₆H₁₂BNO₃[3][5]. Its defining feature is the intramolecular coordination bond between the nitrogen and boron atoms, which locks the molecule into a rigid cage structure.

  • Systematic Name: 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane[5].

  • Common Names: Boratrane, Atracor T[5].

  • CAS Number: 283-56-7[3].

The structure consists of a central boron atom bonded to three oxygen atoms, each of which is part of an ethanolamine (B43304) arm. The three arms are bridged by a single nitrogen atom at the opposite apex of the cage.

Caption: Molecular structure of this compound (Boratrane).

Bonding Analysis

The bonding in this compound is a subject of significant interest, particularly the nature of the interaction between the boron and nitrogen atoms.

B-O Ester Bonds

The three boron-oxygen (B-O) bonds are conventional covalent bonds formed during the esterification reaction between the hydroxyl groups of triethanolamine and boric acid[1]. These bonds create the three five-membered rings that form the bicyclic system.

Transannular N→B Dative Bond

The most critical interaction within the molecule is the transannular dative bond from the nitrogen atom to the boron atom.

  • Lewis Acid-Base Interaction: The boron atom, being electron-deficient, acts as a Lewis acid, while the tertiary amine nitrogen, with its lone pair of electrons, acts as a Lewis base[3][4].

  • Covalent Character: This interaction is not merely electrostatic; it has significant covalent character. Quantum Theory of Atoms in Molecules (QTAIM) analysis has been used to confirm that the B-N bond corresponds to a "shared" (covalent) interatomic interaction[1].

  • Structural and Chemical Consequences: This N→B bond forces the boron atom into a tetrahedral coordination geometry. It also accounts for the compound's high stability, particularly its resistance to hydrolysis, as the nitrogen's lone pair is no longer freely available to react with protons or other electrophiles[1]. The activation energy for reactions involving the nitrogen lone pair is significantly higher for this compound (18.5 kcal) compared to triethanolamine itself (13.0 kcal)[1].

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various analytical techniques.

Table 1: General Physicochemical Properties
PropertyValueReference(s)
Molecular FormulaC₆H₁₂BNO₃[3][5]
Molecular Weight156.98 g/mol [3][6]
AppearanceWhite crystalline solid/powder[1][2][7]
Melting Point235-237 °C[3][8]
Table 2: NMR Spectroscopic Data
NucleusSolventChemical Shift (δ) in ppmReference(s)
¹HCDCl₃3.65 (t, J=5.5 Hz, 6H, -O-CH₂-), 3.04 (t, J=5.5 Hz, 6H, -N-CH₂-)[9]
¹³CCDCl₃62.1, 59.3 (-OCH₂, -NCH₂)[9]
¹³CCDCl₃61.94 (-OCH₂-), 59.27 (-NCH₂-)[2]
¹¹BChloroform-4.6[10][11]
¹¹BAqueous Solution-5.8[10][11]
Table 3: Infrared (IR) Spectroscopy Data
TechniqueWavenumbers (cm⁻¹)Reference(s)
ATR2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560[9]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the direct esterification of boric acid and triethanolamine.

Protocol 1: Azeotropic Dehydration [2]

  • Reactants: Boric acid (1 mole equivalent) and triethanolamine (1 mole equivalent).

  • Solvent/Dehydrating Agent: Toluene (B28343) (approx. 25 mL per 0.05 mol scale).

  • Apparatus: A 250 mL three-necked, round-bottomed flask equipped with a stirrer and a Dean-Stark apparatus or similar setup for azeotropic water removal.

  • Procedure: a. A solution of triethanolamine in toluene is prepared in the reaction flask. b. Boric acid is added to the stirred solution. c. The mixture is heated to reflux. The reaction progress is monitored by collecting the water formed during the reaction in the azeotropic trap. d. The reaction is considered complete after approximately 2 hours, or when the calculated amount of water has been collected. e. The solvent (toluene) is removed by evaporation.

  • Purification: a. The crude product is recrystallized from acetonitrile. b. The purified white solid is isolated by filtration and dried, for example, by vacuum sublimation.

  • Yield: This optimized protocol can achieve yields of up to 82.46%[2].

G cluster_reactants Reactants & Solvent cluster_process Process cluster_purification Purification boric_acid Boric Acid mix Mix in Flask boric_acid->mix tea Triethanolamine tea->mix toluene Toluene toluene->mix reflux Heat to Reflux (2h) mix->reflux azeotrope Azeotropic Water Removal reflux->azeotrope evaporate Evaporate Toluene azeotrope->evaporate recrystallize Recrystallize (Acetonitrile) evaporate->recrystallize filter_dry Filter & Dry recrystallize->filter_dry product Final Product: This compound filter_dry->product

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

The synthesized product is characterized using a suite of analytical techniques to confirm its structure and purity[2].

  • Fourier Transform-Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups and confirm the B-O and N-C bond vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are used to elucidate the molecular structure and confirm the chemical environment of the atoms. The ¹¹B NMR spectrum is particularly useful for confirming the tetrahedral coordination of the boron atom[10][11].

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Thermal Analysis (DSC/TG): Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are used to determine thermal properties such as melting point and decomposition temperature[2].

Conclusion

This compound is a molecule of significant chemical interest due to its stable, caged boratrane structure, which is maintained by a transannular dative covalent bond between nitrogen and boron. This intramolecular Lewis pair interaction results in a tetracoordinate boron center and imparts considerable hydrolytic stability to the compound. The synthesis is a straightforward esterification, and the structure has been extensively characterized by modern spectroscopic and analytical methods. The unique properties of this compound make it a versatile compound in various fields, including as a catalyst, flame retardant, and corrosion inhibitor[3][4].

References

physical and chemical properties of triethanolamine borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethanolamine (B1662121) borate (B1201080), also known as boratrane, is a versatile chemical compound with a range of applications stemming from its unique physical and chemical properties. This technical guide provides an in-depth overview of triethanolamine borate, including its core properties, synthesis methodologies, and relevant experimental workflows. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this compound.

Core Physical and Chemical Properties

This compound is a white, crystalline solid that is soluble in water and alcohol.[1] It is recognized for its thermal stability and flame-retardant properties.[2] The key physical and chemical data are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC6H12BNO3[3]
Molar Mass156.98 g/mol [4]
AppearanceWhite to off-white crystalline powder or solid[1][5]
Melting Point235-237 °C (lit.)[2][6]
Boiling Point149.6 °C at 760 mmHg[7]
Density1.13 g/cm³[7]
Flash Point44.3 °C[7]
Vapor Pressure3.99 mmHg at 25°C
SolubilitySoluble in water and most organic solvents. Slightly soluble in acetone (B3395972) and benzene.[1][5][6]
OdorOdorless[1][6]

Table 2: Chemical Identifiers and Spectroscopic Data

Identifier/DataValue/DescriptionSource(s)
CAS Number283-56-7, 15277-97-1[3][8]
IUPAC Name2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane[4]
¹H NMR (500 MHz, CDCl₃)δ=3.65 (t, J=5.5 Hz, 6H), 3.04 (t, J=5.5 Hz, 6H)[3]
¹³C NMR (125 MHz, CDCl₃)62.1, 59.3[3]
IR (ATR)2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560 cm⁻¹[3]
pKa6.40 ± 0.20 (Predicted)[1][6]

Experimental Protocols

The synthesis of this compound typically involves the esterification reaction between boric acid and triethanolamine.[9] Several methods have been reported, with variations in solvents and reaction conditions.

Method 1: Synthesis in Aqueous Medium

This method involves the direct reaction of boric acid and triethanolamine in the presence of water to facilitate solubility.

Protocol:

  • To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol).[3]

  • Add 3 mL of water to the flask to aid in the dissolution of the reactants.[3]

  • Equip the flask with a short path distillation apparatus.

  • Heat the reaction mixture to 120 °C.[3]

  • Continue heating until no more water is collected in the distillation apparatus, indicating the completion of the reaction.[3]

  • The resulting product, boratrane, can be isolated and recrystallized from acetonitrile (B52724) for purification.[3]

Method 2: Synthesis with a Two-Liquid Solvent System

This process utilizes a dual-solvent system to improve reaction efficiency and product purity.

Protocol:

  • Prepare a mixture of boric acid and triethanolamine.

  • Introduce a two-liquid solvent system. One liquid acts as a solvent for the reactants only, while the other is a solvent for both the reactants and the product.[10]

  • Heat the mixture, allowing the water formed during the reaction to be removed by azeotropic distillation.[9][10]

  • After the calculated amount of water has been collected, the solvent is evaporated.[9]

  • The crude product is then purified by recrystallization from a suitable solvent, such as acetonitrile.[9][10]

Method 3: Synthesis of Triethanolaminetriborate

A variation of the synthesis produces triethanolaminetriborate, which has a higher boron content.

Protocol:

  • In a covered reactor equipped with a stirrer, thermostat, and water condenser, combine triethanolamine and boric acid in a 1:3 molar ratio.[11]

  • The reaction is exothermic and takes place at approximately 114 °C.[11][12]

  • Heat the mixture for about 40 minutes.[11]

  • The reaction is considered complete when the volume of collected reaction water equals the calculated theoretical volume.[11]

  • The final product is a highly viscous, clear yellowish liquid.[11]

Visualizations

Chemical Synthesis of this compound

The following diagram illustrates the chemical reaction for the synthesis of this compound from triethanolamine and boric acid.

G Synthesis of this compound reactant1 Triethanolamine N(CH₂CH₂OH)₃ product1 This compound (Boratrane) reactant1->product1 + reactant2 Boric Acid H₃BO₃ reactant2->product1 product2 Water 3H₂O product1->product2 + G General Experimental Workflow start Start reactants Combine Reactants: Triethanolamine & Boric Acid start->reactants solvent Add Solvent (e.g., Water or Toluene) reactants->solvent reaction Heat and React (e.g., 114-120 °C) solvent->reaction distillation Remove Water via Azeotropic Distillation reaction->distillation isolation Isolate Crude Product distillation->isolation purification Recrystallize from Acetonitrile isolation->purification product Pure this compound purification->product

References

Triethanolamine Borate (CAS 283-56-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) borate (B1201080) (CAS No. 283-56-7), a versatile chemical compound, is the esterification product of triethanolamine and boric acid. Also known by synonyms such as 2,2',2''-Nitrilotriethyl borate and Boratrane, this white to off-white crystalline solid is valued for its multifunctional properties across a spectrum of industries.[1][2] It serves as a highly effective emulsifier, stabilizer, pH adjuster, corrosion inhibitor, and flame retardant.[1][3][4] Its utility extends to cosmetic and pharmaceutical formulations, agricultural products, industrial cleaning agents, and polymer production.[1] This technical guide provides an in-depth overview of the core properties, synthesis, and applications of triethanolamine borate, with a focus on experimental protocols and its mechanisms of action.

Chemical and Physical Properties

This compound is a stable compound under normal conditions, though it is sensitive to moisture.[5] Key quantitative data are summarized in the table below for ease of reference.

PropertyValueReference(s)
CAS Number 283-56-7[1][2][3]
Molecular Formula C₆H₁₂BNO₃[1][2][3]
Molecular Weight 156.98 g/mol [1][6][7]
Appearance White to off-white crystalline solid/powder[1][3][8]
Melting Point 235-237 °C[3][8][9]
Boiling Point 149.6 ± 39.0 °C (Predicted)[4][8]
Solubility Soluble in water.[10] Recrystallized from acetonitrile.[9][11]
Purity ≥ 95-98%[1][2][3][5]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification reaction between triethanolamine and boric acid.[11][12] The reaction can be carried out using various methodologies, including azeotropic distillation and reaction in an aqueous solution.

Experimental Protocol: Synthesis via Azeotropic Distillation

This protocol describes the synthesis of this compound using toluene (B28343) as a water-carrying agent to drive the esterification reaction to completion.

Materials:

  • Triethanolamine

  • Boric Acid

  • Toluene

  • Acetonitrile (for recrystallization)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve triethanolamine in toluene.

  • Add boric acid to the stirred solution.

  • Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the calculated amount of water has been collected, indicating the completion of the esterification.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene using a rotary evaporator.

  • Purify the crude product by recrystallization from acetonitrile.

  • Isolate the white crystalline solid by filtration and dry it under vacuum.[11]

Experimental Protocol: Synthesis in Aqueous Solution

This method provides an environmentally friendly route to this compound.

Materials:

  • Triethanolamine

  • Boric Acid

  • Deionized Water

  • Acetonitrile (for recrystallization)

Equipment:

  • Reaction flask with a distillation apparatus

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a reaction flask, add boric acid and triethanolamine in a 1:1 molar ratio.[13]

  • Add a small amount of water to facilitate the dissolution of the reactants.[13]

  • Heat the mixture to 120 °C while stirring.[13]

  • Continuously remove the water of condensation using a distillation apparatus until no more water is collected.[13]

  • The resulting product can be further purified by recrystallization from acetonitrile.[13]

A logical workflow for the synthesis and purification of this compound is depicted in the following diagram:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Triethanolamine + Boric Acid Solvent Toluene or Water Reactants->Solvent Reaction Heating and Stirring Solvent->Reaction Solvent_Removal Rotary Evaporation (if applicable) Reaction->Solvent_Removal Recrystallization Acetonitrile Solvent_Removal->Recrystallization Isolation Filtration and Drying Recrystallization->Isolation Final_Product Pure Triethanolamine Borate Isolation->Final_Product

Synthesis and Purification Workflow

Applications and Mechanisms of Action

This compound's diverse applications stem from its unique chemical structure, which incorporates both a tertiary amine and a borate ester.

Cosmetic and Pharmaceutical Formulations

In cosmetic and pharmaceutical products, this compound functions as an emulsifier, stabilizer, and pH adjuster.[1] Its ability to form stable emulsions is crucial for creating creams and lotions with desirable textures and extended shelf life.[1] As a pH stabilizer, it helps maintain the optimal pH for the activity and stability of active pharmaceutical ingredients, potentially improving their solubility and bioavailability.[1][14]

Corrosion Inhibition

This compound is an effective corrosion inhibitor for metals, particularly in metalworking fluids and coolants.[4] Its mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This barrier hinders both the anodic and cathodic reactions of the corrosion process.

A proposed mechanism for its role as a corrosion inhibitor is illustrated below:

Corrosion_Inhibition cluster_metal Metal Surface cluster_solution Corrosive Environment Metal Metal Protective_Film Adsorbed Protective Film Metal->Protective_Film Corrosive_Ions Corrosive Ions (e.g., Cl⁻, H⁺) Corrosive_Ions->Protective_Film Blocked TEAB This compound TEAB->Metal Adsorption

Corrosion Inhibition Mechanism
Industrial Applications

  • Lubricants: As a lubricating additive, it improves the performance of industrial lubricants by reducing friction and wear.[4][12]

  • Flame Retardants: The borate component imparts flame-retardant properties, making it a useful additive for plastics and textiles.[3][4]

  • Catalysis: this compound contains a Lewis acid (boron) and a Lewis base (tertiary amine), making it an effective catalyst for certain reactions, such as the cycloaddition of CO2 with epoxides.[15]

  • Polymer Production: It is used as a curing or hardening agent for epoxy resins, resulting in polymers with excellent chemical stability, moisture resistance, and adhesive properties.[1][15]

Safety and Handling

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]

Precautionary Measures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

  • Store in a well-ventilated place. Keep the container tightly closed.[8]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 283-56-7) is a multifunctional compound with a well-established profile of properties and applications. Its synthesis is straightforward, and its utility in various industrial and commercial sectors is significant. For researchers and professionals in drug development, its role as a stabilizer and pH adjuster in formulations is of particular interest. Further research into its applications, particularly in the development of advanced materials and green chemistry, is warranted.

References

The Solubility of Triethanolamine Borate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethanolamine (B1662121) borate (B1201080) in organic solvents. Triethanolamine borate, a compound formed from the reaction of triethanolamine and boric acid, is utilized in various industrial applications, including as a corrosion inhibitor, a pH adjuster, and in the synthesis of other organoboron compounds.[1][2] Its solubility characteristics are crucial for its application in formulations, particularly in the pharmaceutical and materials science fields where it can act as a stabilizer and improve the bioavailability of active ingredients.[1]

Quantitative and Qualitative Solubility Data

While this compound is generally described as being soluble in water and various organic solvents, specific quantitative data is sparse in publicly available literature.[3][4] A patent for a related compound, triethanolaminetriborate, notes its high solubility in water and good solubility in polar organic solvents.[5] The available qualitative solubility information is summarized in the table below. The lack of specific quantitative values highlights a significant data gap in the existing scientific literature.

Solvent ClassSolvent NameChemical FormulaQualitative SolubilityQuantitative Solubility ( g/100g solvent at 25°C)
Alcohols Alcohol-Soluble[6]Data Not Available
Ketones AcetoneCH₃COCH₃Slightly Soluble[4]Data Not Available
Aromatic Hydrocarbons BenzeneC₆H₆Slightly Soluble[4]Data Not Available
Polar Solvents --Well Soluble[5]Data Not Available

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7] This protocol outlines the steps for determining the solubility of this compound in an organic solvent.

2.1. Materials

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, to determine the concentration of this compound.[3][8]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 grams of solvent ( g/100g ) or moles per liter (mol/L).

Visualizations

3.1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of triethanolamine with boric acid. The following diagram illustrates this chemical transformation.

Synthesis Triethanolamine Triethanolamine N(CH₂CH₂OH)₃ TriethanolamineBorate This compound C₆H₁₂BNO₃ Triethanolamine->TriethanolamineBorate + Boric Acid BoricAcid Boric Acid H₃BO₃ Water Water H₂O TriethanolamineBorate->Water - 3H₂O

Synthesis of this compound

3.2. Experimental Workflow for Solubility Determination

The logical flow of the shake-flask method for determining the solubility of this compound is depicted in the following workflow diagram.

Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_result 5. Result Prep_1 Add Excess Solute Prep_2 Add Solvent Prep_1->Prep_2 Prep_3 Seal Vial Prep_2->Prep_3 Equil_1 Shake at Constant Temp Prep_3->Equil_1 Sample_1 Settle Solids Equil_1->Sample_1 Sample_2 Withdraw Supernatant Sample_1->Sample_2 Sample_3 Filter Sample_2->Sample_3 Analysis_1 Dilute Sample Sample_3->Analysis_1 Analysis_2 Quantify (e.g., GC-MS) Analysis_1->Analysis_2 Result_1 Calculate Solubility Analysis_2->Result_1

Solubility Determination Workflow

References

A Technical Guide to the Thermal Stability and Decomposition of Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) borate (B1201080), a versatile organoboron compound, finds application in diverse fields, including pharmaceuticals, as a result of its unique chemical structure and properties. A thorough understanding of its thermal stability and decomposition profile is paramount for its safe handling, formulation, and application. This technical guide provides an in-depth analysis of the thermal behavior of triethanolamine borate, presenting available data, proposing a decomposition pathway, and detailing experimental protocols for its characterization.

Introduction

This compound is an ester formed from the reaction of triethanolamine and boric acid.[1] Its structure is characterized by a dative covalent bond between the nitrogen atom of the triethanolamine and the boron atom, forming a cage-like "atran" structure.[2][3] This internal coordination contributes significantly to the compound's notable stability.[2] It is a white, crystalline, and water-soluble solid with a melting point in the range of 235-237 °C.[4] The compound's utility as a flame retardant, corrosion inhibitor, and lubricant additive underscores the importance of its thermal properties.[4][5]

Thermal Stability and Decomposition Profile

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific quantitative data from these studies are not widely published, this section outlines the expected thermal events and presents illustrative data based on the known properties of the compound and related organoboron species.

Key Thermal Events

The thermal decomposition of this compound is expected to proceed through the following general stages:

  • Melting: The compound will first undergo a phase transition from solid to liquid.

  • Initial Decomposition: At elevated temperatures, the molecule will begin to fragment. This is likely to involve the cleavage of the C-O, C-N, and B-O bonds.

  • Formation of Intermediates: The initial fragmentation will lead to the formation of various volatile and non-volatile intermediate species.

  • Final Decomposition and Char Formation: At higher temperatures, the intermediates will further decompose, leading to the formation of a stable char residue, likely containing boron nitride and boron oxides, and the release of gaseous products.

Data Presentation

The following tables summarize the expected quantitative data from TGA and DSC analyses of this compound. Note: This data is illustrative and intended to provide a representative thermal profile. Actual experimental values may vary depending on the specific conditions.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

Temperature Range (°C)Mass Loss (%)Major Process
25 - 230< 1Negligible mass loss
230 - 400~ 45Initial decomposition, loss of organic fragments
400 - 600~ 30Secondary decomposition
> 600~ 25 (Residue)Formation of stable char (BN, B₂O₃)

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

Peak Temperature (°C)Enthalpy Change (ΔH)Process
~ 236EndothermicMelting
~ 350EndothermicOnset of decomposition
~ 380ExothermicDecomposition and cross-linking reactions

Proposed Thermal Decomposition Pathway

In the absence of a definitive published mechanism, a plausible thermal decomposition pathway for this compound is proposed based on the known chemistry of borate esters and nitrogen-containing organic compounds. The decomposition is likely initiated by the cleavage of the ester bonds, followed by fragmentation of the triethanolamine ligand.

Decomposition_Pathway TEAB This compound (C₆H₁₂BNO₃) Heat1 Δ (230-400°C) TEAB->Heat1 Intermediates Volatile Organic Fragments (e.g., C₂H₄O, C₂H₅N) + Boron-containing species Heat1->Intermediates Heat2 Δ (>400°C) Intermediates->Heat2 Gaseous_Products Gaseous Products (e.g., H₂O, CO₂, NH₃, N₂) Heat2->Gaseous_Products Char Stable Char Residue (BN, B₂O₃) Heat2->Char

Proposed thermal decomposition pathway for this compound.

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are provided below. These protocols represent best practices for obtaining high-quality, reproducible data.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of decomposition of this compound and the mass of the resulting residue.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a ceramic (e.g., alumina) or platinum TGA pan.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere. For oxidative stability studies, synthetic air can be used.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

      • Hold at 800 °C for 10 minutes to ensure complete decomposition.

  • Data Acquisition: Record the sample mass as a function of temperature. The resulting data should be plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, as well as the temperatures and enthalpy changes associated with its decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound powder into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow to the sample as a function of temperature. The resulting thermogram will show endothermic and exothermic peaks corresponding to thermal events.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis Grinding Grind Sample Weighing Weigh Sample Grinding->Weighing TGA TGA (N₂ or Air) Weighing->TGA DSC DSC (N₂) Weighing->DSC TGA_Data Mass Loss vs. Temp DTG Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temp Peak Integration DSC->DSC_Data

A typical experimental workflow for thermal analysis.

Conclusion

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. While a lack of publicly available quantitative data necessitates the use of illustrative examples and proposed pathways, the information presented herein serves as a valuable resource for researchers and professionals working with this compound. The detailed experimental protocols offer a standardized approach to further investigate its thermal properties, ensuring safe and effective application in various technological fields.

References

An In-depth Technical Guide on the Hydrolytic Stability of the B-N Bond in Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethanolamine (B1662121) borate (B1201080), a boratrane compound, is characterized by a unique transannular dative bond between boron and nitrogen atoms, which imparts significant hydrolytic stability. This stability is of paramount importance in various applications, including drug delivery systems where controlled release and stability in aqueous environments are critical. This technical guide provides a comprehensive overview of the hydrolytic stability of the B-N bond in triethanolamine borate, consolidating available quantitative data, outlining experimental protocols for its characterization, and presenting logical workflows for its analysis. While extensive quantitative kinetic and thermodynamic data for the hydrolysis of this compound is not abundant in publicly accessible literature, this guide synthesizes the existing knowledge and provides a framework for further investigation.

Introduction: The Structural Basis of Stability

The remarkable stability of this compound stems from its distinctive "triptych" or "atrane" cage-like structure. In this configuration, the lone pair of electrons on the nitrogen atom forms a coordinative bond with the p-orbital of the boron atom. This intramolecular Lewis acid-base adduct shields the electron-deficient boron center from nucleophilic attack by water, thereby hindering hydrolysis.[1][2] This "cage effect" significantly reduces the reactivity of the nitrogen's lone pair, a key factor in the compound's overall stability.[2]

Quantitative Data on Stability

Direct and detailed quantitative data on the hydrolytic stability of the B-N bond in this compound, such as pH-dependent rate constants and thermodynamic parameters, are not extensively reported in the literature. However, related quantitative measures and comparative studies provide valuable insights into its stability.

Table 1: Quantitative Indicators of this compound Stability

ParameterValueCompoundComments
Activation Energy (Ea) 18.5 kcal/molThis compoundFor the reaction with methyl iodide. This value is significantly higher than that for triethanolamine (13.0 kcal/mol), indicating reduced availability of the nitrogen lone pair due to the B-N bond and thus, greater stability.[3]
Hydrolysis Time 76,980 secondsNovel Benzotriazole Borate DerivativeThis borate ester with an intramolecular N-B bond is 1,220 times more stable to hydrolysis than triethyl borate, demonstrating the profound stabilizing effect of the nitrogen-boron coordination.[4]

Proposed Mechanism of Hydrolysis

The hydrolysis of the B-N bond in this compound is understood to proceed via protonation of the nitrogen atom, particularly in acidic conditions. This protonation disrupts the dative bond, leading to the opening of the cage structure and subsequent cleavage of the B-N bond. In aqueous solutions, this compound can exist in equilibrium with other boron species.[1] Studies using ¹¹B NMR have shown that in aqueous solutions, complexes of this compound are stable over a pH range of 6.7 to 10.9.

Below is a diagram illustrating the proposed hydrolytic degradation pathway.

G Proposed Hydrolytic Degradation Pathway of this compound TEAB This compound (Stable Cage Structure) Protonation Protonation of Nitrogen Atom (e.g., in acidic pH) TEAB->Protonation H+ Intermediate Protonated Intermediate (Opened Cage Structure) Protonation->Intermediate Hydrolysis Nucleophilic Attack by Water Intermediate->Hydrolysis H2O Products Triethanolamine + Boric Acid Hydrolysis->Products

Caption: Proposed mechanism of B-N bond cleavage in this compound.

Experimental Protocols for Stability Assessment

Several analytical techniques are employed to characterize the structure and assess the hydrolytic stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹¹B NMR Spectroscopy: This is a powerful tool for directly probing the boron environment. The chemical shift of the boron atom provides information about its coordination state. In the stable cage structure of this compound, the boron is tetracoordinated, resulting in a characteristic ¹¹B NMR signal. Upon hydrolysis and opening of the cage, the coordination changes, leading to a shift in the signal. Kinetic studies can be performed by monitoring the change in the intensity of these signals over time under different pH and temperature conditions.

  • ¹H NMR Spectroscopy: Proton NMR can be used to monitor the hydrolysis by observing changes in the chemical shifts of the protons on the ethanolamine (B43304) backbone. As the cage structure opens, the electronic environment of these protons changes, leading to shifts in the corresponding signals.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal stability of this compound. The temperature at which decomposition occurs provides an indication of the strength of the intramolecular bonds, including the B-N bond.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique can be used to study the decomposition profile of this compound and identify the temperature ranges at which mass loss due to the release of triethanolamine or other degradation products occurs.

Suggested Experimental Workflow for Kinetic Analysis

To obtain detailed quantitative data on the hydrolytic stability, a systematic kinetic study is required. The following workflow is proposed:

G Experimental Workflow for Kinetic Analysis of Hydrolysis cluster_prep Sample Preparation cluster_analysis Kinetic Monitoring cluster_data Data Analysis Prep Prepare buffer solutions of varying pH Dissolve Dissolve this compound in each buffer at a known concentration Prep->Dissolve NMR Monitor reaction progress using ¹H or ¹¹B NMR at constant temperature Dissolve->NMR Time Record spectral changes at specific time intervals NMR->Time Integrate Integrate peak areas to determine concentration vs. time Time->Integrate Plot Plot ln[TEAB] vs. time to determine pseudo-first-order rate constants (k_obs) Integrate->Plot pH_profile Plot log(k_obs) vs. pH to generate a pH-rate profile Plot->pH_profile Arrhenius Repeat at different temperatures to construct an Arrhenius plot and determine activation energy (Ea) Plot->Arrhenius

References

An In-depth Technical Guide to the Formation of Triethanolamine Borate Lewis Acid-Base Adduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation, properties, and applications of the triethanolamine (B1662121) borate (B1201080) Lewis acid-base adduct. Boron-containing compounds are of significant interest in medicinal chemistry and drug development.[1] Triethanolamine borate, a stable and water-soluble borate ester, serves as a key intermediate and excipient in various pharmaceutical formulations.[2] This document details the synthesis and characterization of this compound, including spectroscopic data and experimental protocols. It further explores its role in drug delivery systems and other industrial applications. While extensive data is provided, it is important to note that a publicly available, experimentally determined crystal structure and detailed thermal analysis of this compound are not readily found in the current body of scientific literature.

Introduction to this compound

This compound, also known as boratrane, is a bicyclic borate ester formed from the reaction of triethanolamine and boric acid. This compound is characterized by a dative bond between the nitrogen atom of the triethanolamine and the boron atom, forming a stable Lewis acid-base adduct.[3] The formation of this intramolecular coordination is a classic example of a Lewis acid (boric acid) reacting with a Lewis base (triethanolamine). This interaction involves the donation of the lone pair of electrons from the nitrogen atom into the empty p-orbital of the boron atom. The resulting cage-like structure imparts significant stability to the molecule. This compound finds applications as a pH adjuster, stabilizer in pharmaceutical formulations, and as a precursor in the synthesis of other boron-containing compounds.[2]

Lewis Acid-Base Adduct Formation

The reaction between boric acid (a Lewis acid) and triethanolamine (a Lewis base) proceeds via an esterification reaction, followed by the formation of an intramolecular dative bond. The lone pair of electrons on the nitrogen atom of triethanolamine attacks the electron-deficient boron atom of boric acid. This interaction is a classic example of a HOMO-LUMO interaction, where the Highest Occupied Molecular Orbital (HOMO) is the non-bonding orbital of the nitrogen's lone pair, and the Lowest Unoccupied Molecular Orbital (LUMO) is the empty p-orbital of the boron atom.

Lewis_Adduct_Formation cluster_adduct Lewis Acid-Base Adduct Boric_Acid B(OH)₃ (Lewis Acid) Adduct This compound Boric_Acid->Adduct Accepts electron pair Triethanolamine N(CH₂CH₂OH)₃ (Lewis Base) Triethanolamine->Adduct Donates electron pair

Figure 1: Lewis acid-base adduct formation of this compound.

Quantitative Data

Spectroscopic Data
ParameterValueReference
¹H NMR (500 MHz, CDCl₃)δ = 3.65 (t, J=5.5 Hz, 6H), 3.04 (t, J=5.5 Hz, 6H)[4]
¹³C NMR (125 MHz, CDCl₃)δ = 62.1, 59.3[4]
IR (ATR, cm⁻¹)2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560[4]
Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₁₂BNO₃[5]
Molecular Weight 156.98 g/mol [5]
Appearance White to off-white solid[6]
Melting Point 235-237 °C
CAS Number 283-56-7[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of boric acid and triethanolamine.[4]

Materials:

  • Boric Acid (50 mmol)

  • Triethanolamine (50 mmol)

  • Water (3 mL)

  • Acetonitrile (B52724) (for recrystallization)

Procedure:

  • To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol).[4]

  • Add water (3 mL) to aid in the dissolution of the reactants.[4]

  • Equip the flask with a short path distillation apparatus to remove the water formed during the reaction.[4]

  • Heat the reaction mixture to 120 °C.[4] The reaction is reported to be exothermic, with synthesis taking approximately 40 minutes at 114 °C in a covered reactor for a larger scale preparation.[7][8]

  • Continue heating until no more water is collected in the distillation apparatus.[4]

  • The resulting solid is then recrystallized from acetonitrile to yield pure this compound.[4]

Synthesis_Workflow Reactants 1. Mix Boric Acid and Triethanolamine in Water Heating 2. Heat to 120°C with Distillation Reactants->Heating Reaction 3. Esterification and Adduct Formation (Water is removed) Heating->Reaction Isolation 4. Isolate Crude Product Reaction->Isolation Purification 5. Recrystallize from Acetonitrile Isolation->Purification Product Pure this compound Purification->Product

Figure 2: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

Boron-containing compounds, including borate esters, have emerged as important pharmacophores in modern drug discovery.[1] While this compound itself is not an active pharmaceutical ingredient, its properties make it a valuable excipient in pharmaceutical formulations. It is known to act as a pH adjuster and stabilizer, enhancing the solubility and bioavailability of active ingredients.[2] The use of boronate esters in drug delivery systems is an active area of research, with applications in creating pH-responsive nanoparticles for targeted drug release.[1]

Drug_Development_Applications TEAB This compound Excipient Pharmaceutical Excipient TEAB->Excipient Drug_Delivery Precursor for Drug Delivery Systems TEAB->Drug_Delivery pH_Adjuster pH Adjuster Excipient->pH_Adjuster Stabilizer Stabilizer Excipient->Stabilizer

Figure 3: Role of this compound in drug development.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It may cause skin and eye irritation upon direct contact.[9] Good laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.

Conclusion

References

Spectroscopic Characterization of Triethanolamine Borate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of triethanolamine (B1662121) borate (B1201080), a compound with diverse industrial applications, including as a corrosion inhibitor, flame retardant, and lubricating additive.[1][2][3] The formation of a stable nitrogen-boron bond contributes significantly to its molecular stability.[4][5] This document details the key spectroscopic techniques used to elucidate its structure: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and structured data tables are provided to facilitate replication and comparison.

Synthesis of Triethanolamine Borate

This compound is typically synthesized via an esterification reaction between boric acid and triethanolamine.[4][5] The reaction is often carried out in a solvent capable of azeotropically removing the water formed during the reaction, with toluene (B28343) being a common choice.[4][5] The product is a white, crystalline solid.[4][5]

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification Boric_Acid Boric Acid Mixing Mix reactants in a three-necked flask Boric_Acid->Mixing Triethanolamine Triethanolamine Triethanolamine->Mixing Toluene Toluene (Solvent) Toluene->Mixing Reflux Heat to reflux Mixing->Reflux Water_Removal Azeotropically remove water byproduct Reflux->Water_Removal Evaporation Evaporate solvent Water_Removal->Evaporation Recrystallization Recrystallize from acetonitrile (B52724) Evaporation->Recrystallization Filtration Filter the solid product Recrystallization->Filtration Drying Dry under vacuum Filtration->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a composite of methodologies reported in the literature.[4][5][6]

Materials:

  • Boric acid (1.0 mol)

  • Triethanolamine (1.0 mol)

  • Toluene (250 mL)

  • Acetonitrile (for recrystallization)

Apparatus:

  • 250 mL three-necked, round-bottomed flask

  • Stirrer

  • Reflux condenser with a Dean-Stark trap

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a 250 mL three-necked, round-bottomed flask equipped with a stirrer and a reflux condenser with a Dean-Stark trap, add a solution of triethanolamine (1.0 mol) in toluene (150 mL).

  • While stirring, add boric acid (1.0 mol) to the flask.

  • Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap via azeotropic distillation with toluene.

  • Continue the reaction until the theoretical amount of water has been collected.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from acetonitrile to obtain a white, crystalline solid.

  • Isolate the purified product by filtration.

  • Dry the solid under vacuum.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational bands are summarized below.

Wavenumber (cm⁻¹)AssignmentReference(s)
2988, 2853-CH₂ stretch[4][6]
1469-CH₂ bend[6]
1372, 1370, 1345, 1261, 1258B-O stretch[4][6]
1160, 1115, 1083, 1063C-O stretch[4][6]
1028, 1026, 1001C-N stretch[4][6]
933, 889, 730, 621, 560Fingerprint Region[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and boron atoms within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
3.65triplet6HO-CH₂[6]
3.04triplet6HN-CH₂[6]
Chemical Shift (δ) ppmAssignmentReference(s)
62.1, 61.94O-CH₂[4][6]
59.3, 59.27N-CH₂[4][6]

The ¹¹B NMR spectrum of this compound shows a single signal, indicative of a single boron environment. The chemical shift can vary depending on the solvent.

Chemical Shift (δ) ppmSolventReference(s)
-4.6Chloroform (CDCl₃)[7][8]
-5.8Water (D₂O)[7][8][9]

In aqueous solutions, an additional signal at -9.5 ppm may be observed, suggesting the formation of another 1:1 boron to triethanolamine complex.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z ValueInterpretationReference(s)
157Molecular Ion [M]⁺[10]
127[M - CH₂O]⁺[11]
126[M - CH₂OH]⁺[11]
125[M - H - CH₂O]⁺[11]
100Fragment[10]
99Fragment[10]
86Fragment[10]
72Fragment[10]
56Fragment[10]
42Fragment[10]

Logical Relationship of Spectroscopic Data

The data from these different spectroscopic techniques are complementary and together provide a comprehensive structural confirmation of this compound.

G cluster_spectroscopy Spectroscopic Characterization cluster_ftir_evidence FT-IR Evidence cluster_nmr_evidence NMR Evidence cluster_ms_evidence MS Evidence Triethanolamine_Borate This compound (C₆H₁₂BNO₃) FTIR FT-IR Triethanolamine_Borate->FTIR NMR NMR Triethanolamine_Borate->NMR MS MS Triethanolamine_Borate->MS BO_bond B-O bonds FTIR->BO_bond CN_bond C-N bond FTIR->CN_bond CO_bond C-O bonds FTIR->CO_bond CH2_group -CH₂ groups FTIR->CH2_group 1H_NMR ¹H NMR: Two distinct -CH₂ environments NMR->1H_NMR 13C_NMR ¹³C NMR: Two distinct carbon environments NMR->13C_NMR 11B_NMR ¹¹B NMR: Single boron environment NMR->11B_NMR Molecular_Ion Molecular Ion Peak: m/z = 157 MS->Molecular_Ion Fragmentation Fragmentation Pattern: Consistent with structure MS->Fragmentation

Caption: Interrelation of spectroscopic data for structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development.

References

molecular weight and formula of triethanolamine borate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical properties of triethanolamine (B1662121) borate (B1201080), with a focus on its molecular formula and weight.

Chemical Identity and Formula

Triethanolamine borate, also known by synonyms such as Boratrane and 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a coordination compound formed from triethanolamine and boric acid.[1][2] It is recognized for its utility as a versatile additive and catalyst in various chemical processes.[3]

The empirical and molecular formula for this compound is C₆H₁₂BNO₃ .[1][2][3][4]

Molecular Weight

The molecular weight of this compound has been consistently determined and reported as 156.98 g/mol .[1][2][3][4][5] A closely related value of 156.96 g/mol has also been noted.[6]

Summary of Quantitative Data

The key quantitative physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueCitations
Molecular FormulaC₆H₁₂BNO₃[1][2][3][6]
Molecular Weight156.98 g/mol [2][3][5]
CAS Number283-56-7[2][3][4][6]
Melting Point235-237 °C[2][3][4]
AppearanceWhite to off-white powder/solid[3][6]
Monoisotopic Mass157.091024 Da[4]

Synthesis and Experimental Workflow

This compound is synthesized from the reaction of triethanolamine and boric acid.[2] The synthesis involves the reaction of trimethyl borate with triethanolamine.[2] This process establishes a Lewis pair structure where the boron acts as a Lewis acid and the amine as a Lewis base.[3]

Below is a diagram illustrating the logical workflow of its synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Triethanolamine C 1:1 Aqueous Solution Reaction A->C Reacts with B Boric Acid B->C D This compound C->D Forms

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight of this compound are not provided in the search results. The reported molecular weight is a computed property based on its chemical formula.[1]

References

Methodological & Application

Application Notes and Protocols: Triethanolamine Borate as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) borate (B1201080) is an organic compound recognized for its efficacy as a corrosion inhibitor, particularly for ferrous metals such as mild steel.[1] It is synthesized from the reaction of triethanolamine and boric acid.[1] This compound functions by forming a protective film on the metal surface, thereby mitigating the corrosive action of aggressive ions. Its application is prevalent in various industrial formulations, including cooling water systems, metalworking fluids, and coatings.[1] These notes provide detailed protocols for evaluating the corrosion inhibition properties of triethanolamine borate on mild steel.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triethanolamine with boric acid. While various methods exist, a straightforward approach is the direct reaction in an aqueous medium followed by dehydration.

Protocol 2.1: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of triethanolamine and boric acid.

  • Dissolution: Add a minimal amount of distilled water to facilitate the dissolution and mixing of the reactants.

  • Reaction: Heat the mixture to approximately 120°C with continuous stirring.

  • Dehydration: Equip the flask with a distillation apparatus to remove the water formed during the reaction. Continue heating until no more water is collected.

  • Purification: The resulting product can be purified by recrystallization from a suitable solvent, such as acetonitrile.

  • Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols for Corrosion Inhibition Studies

To evaluate the effectiveness of this compound as a corrosion inhibitor for mild steel, three primary experimental techniques are recommended: Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and the inhibition efficiency.

Protocol 3.1.1: Weight Loss Measurement

  • Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm). Polish the coupons with successively finer grades of emery paper (e.g., 200, 400, 600, 800, 1000, and 1200 grit), rinse with distilled water and acetone, and dry in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Corrosion Medium: Prepare the corrosive solution (e.g., 3.5% NaCl solution).

  • Inhibitor Concentration: Prepare a series of the corrosive solution containing different concentrations of this compound (e.g., 100, 200, 300, 400, 500 ppm). A blank solution without the inhibitor should also be prepared.

  • Immersion: Immerse the weighed mild steel coupons in the respective solutions for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons, and clean them with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, followed by rinsing with distilled water and acetone.

  • Final Weighing: Dry the cleaned coupons in a desiccator and re-weigh them.

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Table 1: Representative Data from Weight Loss Measurements

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank25.00.50-
10012.50.2550.0
2008.80.1864.0
3005.00.1080.0
4003.00.0688.0
5002.00.0492.0
Note: The data presented in this table is representative and intended for illustrative purposes.
Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type.

Protocol 3.2.1: Potentiodynamic Polarization

  • Electrochemical Cell: Set up a three-electrode cell containing the corrosive medium. Use a mild steel specimen as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Specimen Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 3.1.1.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution (with and without the inhibitor) and allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculations:

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inhibitor is the corrosion current density in the presence of the inhibitor.

Table 2: Representative Electrochemical Parameters from Potentiodynamic Polarization

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Anodic Tafel Slope (βa, mV/dec)Cathodic Tafel Slope (βc, mV/dec)Inhibition Efficiency (%)
Blank-65010070120-
100-635456811555.0
200-620286511072.0
300-605156210585.0
400-59086010092.0
500-5805589595.0
Note: The data presented in this table is representative and intended for illustrative purposes.
Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the metal surface.

Protocol 3.3.1: Electrochemical Impedance Spectroscopy

  • Electrochemical Cell and Specimen Preparation: Use the same setup as described in Protocol 3.2.1.

  • OCP Stabilization: Allow the system to stabilize at its OCP for 30-60 minutes.

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data in the form of Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).

  • Equivalent Circuit Modeling: Fit the experimental data to an appropriate equivalent electrical circuit model to extract quantitative parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculations:

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

Table 3: Representative Data from Electrochemical Impedance Spectroscopy

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank200150-
10045012055.6
20075010073.3
30012008083.3
40020006090.0
50028005092.9
Note: The data presented in this table is representative and intended for illustrative purposes.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating the corrosion inhibitor and the proposed mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_results Results & Interpretation synthesis Synthesis of This compound solution_prep Corrosive Solution Preparation synthesis->solution_prep specimen_prep Mild Steel Specimen Preparation weight_loss Weight Loss Measurement specimen_prep->weight_loss pdp Potentiodynamic Polarization specimen_prep->pdp eis Electrochemical Impedance Spectroscopy specimen_prep->eis solution_prep->weight_loss solution_prep->pdp solution_prep->eis cr_ie_wl Calculate Corrosion Rate & Inhibition Efficiency weight_loss->cr_ie_wl tafel_analysis Tafel Extrapolation (Icorr, Ecorr) pdp->tafel_analysis eis_analysis Equivalent Circuit Modeling (Rct, Cdl) eis->eis_analysis inhibition_eff Inhibition Efficiency Comparison cr_ie_wl->inhibition_eff tafel_analysis->inhibition_eff eis_analysis->inhibition_eff mechanism Mechanism of Inhibition inhibition_eff->mechanism

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Inhibition_Mechanism cluster_surface Mild Steel Surface (Fe) cluster_film Protective Film Formation inhibitor This compound (TEAB) adsorption Adsorption of TEAB on Steel Surface inhibitor->adsorption Diffusion ions Cl⁻, Na⁺, H₂O surface Fe → Fe²⁺ + 2e⁻ (Anodic Reaction) O₂ + 2H₂O + 4e⁻ → 4OH⁻ (Cathodic Reaction) ions->surface Attack film Formation of a stable protective barrier film adsorption->film film->surface Blocks active sites

Caption: Proposed mechanism of corrosion inhibition by this compound on a mild steel surface.

References

Application Notes and Protocols: Triethanolamine Borate as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action of triethanolamine (B1662121) borate (B1201080) as a corrosion inhibitor, particularly for mild steel. The information is compiled from studies on triethanolamine and borate-based inhibitors, highlighting their synergistic effects. While specific quantitative data for a pre-formed triethanolamine borate compound is limited in publicly available literature, this document synthesizes analogous data from studies on combined triethanolamine and borate-containing systems to provide a comprehensive guide for research and application.

Mechanism of Action

This compound functions as a mixed-type corrosion inhibitor, influencing both anodic and cathodic reactions in the corrosion process. Its effectiveness stems from the synergistic action of the triethanolamine (TEA) and borate components, leading to the formation of a protective film on the metal surface.

The primary mechanism involves the adsorption of the this compound molecules onto the steel surface. This adsorption can occur through both physisorption, involving electrostatic interactions, and chemisorption, where the lone pair of electrons on the nitrogen and oxygen atoms of triethanolamine and the borate group form coordinate bonds with the vacant d-orbitals of iron atoms on the metal surface.

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. Furthermore, the borate component contributes to the passivation of the metal surface by promoting the formation of a stable and protective iron oxide/hydroxide film. This dual action of film formation and surface passivation significantly reduces the rate of corrosion.

A proposed mechanism involves the following steps:

  • Diffusion and Adsorption: this compound molecules in the aqueous solution diffuse to the metal surface and adsorb onto it.

  • Film Formation: The adsorbed molecules form a thin, protective film that hinders the access of corrosive species (e.g., chloride ions, oxygen) to the metal.

  • Anodic Inhibition: The borate component facilitates the formation of a passive layer of iron oxides and hydroxides, which inhibits the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻).

  • Cathodic Inhibition: The triethanolamine component, through its adsorption, can also interfere with the cathodic reactions, such as the oxygen reduction reaction (O₂ + 2H₂O + 4e⁻ → 4OH⁻).

The synergistic effect of triethanolamine and borate leads to a more robust and effective protective layer than either component could form alone.

Quantitative Data Presentation

The following tables summarize representative quantitative data from electrochemical studies on steel corrosion inhibition using a mixed inhibitor system containing triethanolamine and another component (silicate, as a proxy for the film-forming and passivating effect of borate) in a 3.5% NaCl solution. This data illustrates the typical performance of such a mixed inhibitor system.

Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 3.5% NaCl with and without a Mixed Inhibitor

Inhibitor ConcentrationCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (IE%)
Blank (0 ppm)-65025.0120-150-
10 g/L Sodium Silicate (B1173343) + 1 g/L TEA-6005.0100-13080.0
10 g/L Sodium Silicate + 3 g/L TEA-5802.590-12090.0
10 g/L Sodium Silicate + 5 g/L TEA-5903.095-12588.0

Note: Data is synthesized from findings on synergistic inhibition of triethanolamine and sodium silicate for illustrative purposes.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 3.5% NaCl with and without a Mixed Inhibitor

Inhibitor ConcentrationSolution Resistance (Rs) (Ω·cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank (0 ppm)20500200-
10 g/L Sodium Silicate + 1 g/L TEA22250010080.0
10 g/L Sodium Silicate + 3 g/L TEA2150005090.0
10 g/L Sodium Silicate + 5 g/L TEA2340006087.5

Note: Data is synthesized from findings on synergistic inhibition of triethanolamine and sodium silicate for illustrative purposes.

Experimental Protocols

Potentiodynamic Polarization (PDP) Measurements

This protocol outlines the procedure for evaluating the corrosion inhibition performance of this compound using potentiodynamic polarization.

a. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Mild steel coupon of known surface area

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive Medium: e.g., 3.5% NaCl solution

  • This compound inhibitor of varying concentrations

  • Polishing papers (up to 1200 grit), acetone, distilled water

b. Experimental Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the mild steel coupon with successively finer grades of emery paper.

    • Degrease the polished coupon with acetone, rinse with distilled water, and dry.

    • Mount the coupon in an electrode holder, ensuring only a defined surface area is exposed to the solution.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the corrosive medium containing the desired concentration of this compound.

  • Measurement:

    • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

    • Record the resulting current density as a function of the applied potential.

  • Data Analysis:

    • Plot the polarization curve (log |current density| vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic branches of the polarization curve.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100 where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

This protocol describes the use of EIS to study the formation of the protective film and the corrosion resistance of the metal-inhibitor system.

a. Materials and Equipment:

  • Same as for PDP measurements, with the addition of a frequency response analyzer (often integrated into modern potentiostats).

b. Experimental Procedure:

  • Electrode and Cell Setup:

    • Prepare the working electrode and set up the electrochemical cell as described in the PDP protocol.

  • Measurement:

    • Immerse the electrodes and allow the OCP to stabilize.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

  • Data Analysis:

    • Represent the impedance data as Nyquist and Bode plots.

    • Model the impedance spectra using an appropriate equivalent electrical circuit (EEC). A common model for corrosion systems includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

    • Extract the values of the circuit elements by fitting the experimental data to the EEC model.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Mandatory Visualization

G cluster_solution Corrosive Solution cluster_surface Metal Surface (Steel) TEAB This compound Protective_Film Adsorbed Protective Film TEAB->Protective_Film Adsorption Anodic_Site Anodic Site (Fe) Cathodic_Site Cathodic Site Anodic_Site->Cathodic_Site Electron Flow (Corrosion Current) Protective_Film->Anodic_Site Inhibits Anodic Dissolution (Fe -> Fe2+ + 2e-) Protective_Film->Cathodic_Site Inhibits Cathodic Reaction (O2 + 2H2O + 4e- -> 4OH-)

Caption: Mechanism of Action of this compound.

G Start Start Prep_WE Prepare Working Electrode (Mild Steel Coupon) Start->Prep_WE Setup_Cell Assemble 3-Electrode Cell (WE, RE, CE) Prep_WE->Setup_Cell Add_Solution Add Corrosive Medium +/- this compound Setup_Cell->Add_Solution Stabilize_OCP Stabilize Open Circuit Potential (30-60 min) Add_Solution->Stabilize_OCP Perform_Scan Perform Electrochemical Scan (PDP or EIS) Stabilize_OCP->Perform_Scan Data_Acquisition Acquire Data (Polarization Curve or Impedance Spectra) Perform_Scan->Data_Acquisition Data_Analysis Analyze Data (Tafel Extrapolation or EEC Fitting) Data_Acquisition->Data_Analysis Calculate_IE Calculate Inhibition Efficiency (IE%) Data_Analysis->Calculate_IE End End Calculate_IE->End

Caption: Experimental Workflow for Corrosion Inhibition Studies.

Application Notes and Protocols for Triethanolamine Borate in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) borate (B1201080) is a multifunctional additive widely utilized in the formulation of water-based metalworking fluids. Formed from the reaction of triethanolamine and boric acid, it exists as a cage-like heterocyclic compound.[1] This unique structure imparts several beneficial properties to cutting and grinding fluids, including excellent corrosion inhibition, enhanced lubricity, and effective pH buffering.[1][2] Triethanolamine borate is recognized for its good stability in aqueous solutions, attributed to the formation of a stable nitrogen-boron (N-B) bond. It is also considered an environmentally friendly additive. This document provides detailed application notes and experimental protocols for the evaluation of this compound in metalworking fluid formulations.

Physicochemical Properties

PropertyValueReference
Chemical Name 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Synonyms Boratrane, this compound ester
CAS Number 283-56-7
Molecular Formula C₆H₁₂BNO₃
Molecular Weight 156.98 g/mol
Appearance White crystalline powder[3]
Melting Point 235-237 °C
Solubility Water-soluble

Key Functions in Metalworking Fluids

This compound serves three primary functions in metalworking fluids:

  • Corrosion Inhibition: It forms a protective film on ferrous metal surfaces, preventing rust and corrosion. This is a critical function in water-based fluids.

  • Lubricity Enhancement: It acts as an extreme pressure (EP) and anti-wear additive, reducing friction between the cutting tool and the workpiece. This leads to improved surface finish and extended tool life.[1] Studies have shown that cutting fluids containing this compound exhibit lower friction coefficients compared to those with other common lubricants like polyethylene (B3416737) glycol 400.[2]

  • pH Buffering: It helps to maintain the alkaline pH of the metalworking fluid, which is essential for corrosion control and inhibiting microbial growth. Triethanolamine, a precursor to this compound, has a pKa of 7.76 at 25°C, providing effective buffering capacity in the typical operating pH range of metalworking fluids (pH 8.5-9.5).

Data Presentation

Lubricity Performance

The lubricating properties of this compound can be evaluated through various tests, including milling operations and standardized laboratory friction and wear tests.

Table 1: Comparative Lubricity in Milling of Titanium Alloy (10% Additive Concentration)

Additive (10% in base fluid)Resultant Milling Force (N)Friction CoefficientReference
This compound ~280~0.32[2]
Glycerol~300~0.35[2]
Polyethylene Glycol 400~350~0.42[2]
Market Cutting Fluid~380~0.45[2]

Note: The above data is extracted from a study comparing different additives in a specific milling operation. Absolute values may vary depending on the specific test conditions and formulation.

Table 2: Four-Ball Wear Test Data (Placeholder)

Concentration of this compound (wt%)Wear Scar Diameter (mm)Coefficient of Friction
0 (Base Fluid)Data not availableData not available
1Data not availableData not available
2Data not availableData not available
5Data not availableData not available
Corrosion Inhibition Performance

The effectiveness of this compound as a corrosion inhibitor is a key performance metric.

Table 3: Iron Chip Corrosion Test (ASTM D4627) Results (Placeholder)

Concentration of this compound (wt%)Test Result (Pass/Fail)% Rust Area on Filter Paper
0 (Base Fluid)FailData not available
0.5Data not availableData not available
1.0Data not availableData not available
2.0PassData not available

Note: Quantitative results from ASTM D4627 testing of this compound are not publicly available and would need to be generated experimentally.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from triethanolamine and boric acid.

Materials:

  • Triethanolamine

  • Boric Acid

  • Toluene (B28343) (or other suitable azeotropic solvent)

  • Acetonitrile (for recrystallization)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Vacuum oven or sublimator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and condenser, add equimolar amounts of triethanolamine and boric acid.

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. Water formed during the esterification reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.[3]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as acetonitrile.[3]

  • Isolate the purified white, crystalline product by filtration and dry under vacuum.[3]

Evaluation of Lubricity: Four-Ball Wear Test (based on ASTM D4172)

Objective: To determine the wear-preventive characteristics of a metalworking fluid containing this compound.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scar diameter

Procedure:

  • Thoroughly clean the steel balls and the test cup.

  • Clamp three steel balls securely in the test cup.

  • Pour the test fluid (containing the desired concentration of this compound) into the cup, ensuring the balls are fully submerged.

  • Place the fourth ball in the chuck of the machine.

  • Assemble the test cup onto the machine.

  • Apply a specified load (e.g., 392 N or 40 kgf) and start the motor to rotate the top ball at a set speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • At the end of the test, disassemble the apparatus and clean the three lower balls.

  • Measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.

Evaluation of Corrosion Inhibition: Iron Chip Corrosion Test (based on ASTM D4627)

Objective: To evaluate the ferrous corrosion control characteristics of a water-dilutable metalworking fluid containing this compound.

Apparatus:

  • Petri dishes with lids

  • Filter paper

  • Cast iron chips

  • Forceps

  • Pipettes

Procedure:

  • Prepare dilutions of the metalworking fluid containing various concentrations of this compound in water of a specified hardness.

  • Place a piece of filter paper in the bottom of a petri dish.

  • Pipette a specific volume (e.g., 2 mL) of the test fluid onto the filter paper.

  • Distribute a specified weight (e.g., 2 g) of freshly prepared cast iron chips evenly on the filter paper.

  • Cover the petri dish and allow it to stand for a set period (e.g., 24 hours) at room temperature.

  • After the incubation period, remove the chips and visually inspect the filter paper for any rust stains.

  • The performance can be rated qualitatively (e.g., pass/fail) or quantitatively by estimating the percentage of the filter paper area covered by rust. The "breakpoint" is the lowest concentration of the fluid that shows no rust.[4]

Visualizations

G cluster_reactants Reactants cluster_product Product Triethanolamine Triethanolamine N(CH₂CH₂OH)₃ TEAB This compound (Boratrane) C₆H₁₂BNO₃ Triethanolamine->TEAB Esterification BoricAcid Boric Acid H₃BO₃ BoricAcid->TEAB Reaction

Caption: Synthesis of this compound.

G Start Start: Formulate Metalworking Fluid Add_TEAB Incorporate this compound (e.g., 1-10 wt%) Start->Add_TEAB Dispersion Ensure Homogeneous Dispersion Add_TEAB->Dispersion Application Apply Fluid to Machining Operation (Cutting, Grinding, etc.) Dispersion->Application Performance_Eval Performance Evaluation Application->Performance_Eval Lubricity Lubricity Testing (e.g., Four-Ball, Tapping Torque) Performance_Eval->Lubricity Lubrication Corrosion Corrosion Inhibition Testing (e.g., ASTM D4627) Performance_Eval->Corrosion Corrosion pH_Monitoring pH Monitoring and Adjustment Performance_Eval->pH_Monitoring Buffering Analysis Analyze Results: - Friction Coefficient - Wear Scar Diameter - Rust Formation - pH Stability Lubricity->Analysis Corrosion->Analysis pH_Monitoring->Analysis Optimization Optimize Concentration Analysis->Optimization

Caption: Experimental Workflow for Evaluation.

G TEAB This compound in Aqueous Metalworking Fluid Metal_Surface Metal Surface (Workpiece/Tool) TEAB->Metal_Surface Adsorption pH_Buffering Maintains Alkaline pH TEAB->pH_Buffering Protective_Film Formation of a Protective Adsorbed Film Metal_Surface->Protective_Film Reduced_Friction Reduced Friction and Wear Protective_Film->Reduced_Friction Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Improved_Performance Improved Machining Performance: - Enhanced Tool Life - Better Surface Finish Reduced_Friction->Improved_Performance Corrosion_Inhibition->Improved_Performance pH_Buffering->Improved_Performance

Caption: Mechanism of Action in Metalworking Fluids.

References

Application Notes: Triethanolamine Borate (TEAB) as a Flame Retardant Additive for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction Triethanolamine (B1662121) borate (B1201080) (TEAB) is an organoboron compound synthesized from the reaction of triethanolamine and boric acid.[1][2] It is recognized as an environmentally friendly, halogen-free flame retardant additive.[2] Due to its chemical structure containing both boron and nitrogen, TEAB offers a multifunctional approach to improving the fire resistance of a variety of polymeric materials.[1] Boron-based flame retardants are known for their efficacy in promoting char formation, suppressing smoke, and their synergistic effects with other flame retardant systems.[3][4] These application notes provide an overview of the flame-retardant mechanism of TEAB, illustrative performance data, and detailed protocols for its synthesis, incorporation into polymers, and subsequent characterization.

Mechanism of Flame Retardancy The primary flame-retardant action of triethanolamine borate, like other boron compounds, occurs in the condensed phase (the solid polymer).[4] During combustion, the polymer undergoes thermal decomposition (pyrolysis) to release flammable volatile gases.[5] TEAB interferes with this process through several key actions:

  • Formation of a Protective Layer: At elevated temperatures, TEAB decomposes to form boric acid, which then dehydrates to produce a glassy, thermally stable layer of boron trioxide (B₂O₃).[6] This vitreous layer acts as a physical barrier on the polymer surface.[6]

  • Insulation and Char Promotion: The B₂O₃ layer insulates the underlying polymer from heat, slowing further pyrolysis.[3] It also promotes the formation of a carbonaceous char, which is less flammable than the original polymer.[3][4]

  • Inhibition of Combustion: The protective barrier limits the diffusion of flammable gases to the flame front and restricts the access of oxygen to the polymer surface.[3] Additionally, the release of water during the dehydration of boric acid can dilute the flammable gases in the gas phase and provide a cooling effect.[3][5]

G cluster_0 Standard Polymer Combustion cluster_1 TEAB Intervention (Condensed Phase) Polymer Polymer Pyrolysis Pyrolysis Polymer->Pyrolysis Decomposition Heat Heat Source Heat->Polymer Gases Flammable Gases Pyrolysis->Gases Combustion Sustained Combustion Gases->Combustion Fuel Combustion->Heat Exothermic Reaction TEAB TEAB Additive B2O3 Glassy B₂O₃ Layer (Char Promotion) TEAB->B2O3 Decomposition Barrier Physical Barrier B2O3->Barrier Barrier->Pyrolysis Inhibits Heat Transfer Barrier->Gases Blocks Fuel Release Water Gas Phase Dilution (H₂O Release) Water->Combustion Inhibits

Caption: Condensed-phase flame retardant mechanism of TEAB in polymers.

Performance Data (Illustrative)

The following tables present illustrative data on the expected performance of TEAB as a flame retardant additive in a standard polypropylene (B1209903) (PP) homopolymer. The data is compiled based on the typical performance of boron-based flame retardants.[7][8] Actual results will vary depending on the polymer grade, processing conditions, and the presence of other additives.

Table 1: Illustrative Flame Retardancy Performance of TEAB in Polypropylene (PP)

Property Test Standard Neat PP PP + 10% TEAB PP + 20% TEAB
Limiting Oxygen Index (LOI), % ASTM D2863 17.5 24.0 28.5
UL-94 Rating (3.2 mm) UL-94 HB V-2 V-0
Cone Calorimetry (50 kW/m²) ISO 5660
Time to Ignition (s) - 35 45 58
Peak Heat Release Rate (pHRR), kW/m² - 1250 750 480

| Total Heat Release (THR), MJ/m² | - | 110 | 85 | 70 |

Table 2: Illustrative Mechanical Properties of TEAB-Containing Polypropylene (PP)

Property Test Standard Neat PP PP + 10% TEAB PP + 20% TEAB
Tensile Strength at Yield (MPa) ASTM D638 34 32 30
Flexural Modulus (GPa) ASTM D790 1.5 1.7 1.9

| Notched Izod Impact (J/m) | ASTM D256 | 30 | 27 | 24 |

Experimental Protocols

Protocol 1: Synthesis of this compound (TEAB)

This protocol describes the one-step synthesis of TEAB via esterification.[2][9][10]

Materials:

  • Boric Acid (H₃BO₃)

  • Triethanolamine (TEA)

  • Solvent (e.g., Toluene, or solvent-free)[10]

  • Recrystallization solvent (e.g., Acetonitrile)[9]

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus or short path distillation head

  • Condenser

  • Vacuum pump (optional)

  • Filtration apparatus

G start Start charge Charge Flask: 1. Triethanolamine 2. Boric Acid 3. Toluene (optional) start->charge setup Assemble Reaction Apparatus (e.g., with Dean-Stark trap) charge->setup react Heat & Stir (e.g., 120-140°C) Collect H₂O byproduct setup->react cool Cool to Room Temperature react->cool isolate Isolate Crude Product (Evaporate solvent, if used) cool->isolate purify Purify by Recrystallization (e.g., from Acetonitrile) isolate->purify dry Filter and Dry Product Under Vacuum purify->dry end End: Pure TEAB dry->end

Caption: General workflow for the laboratory synthesis of TEAB.

Procedure:

  • Equimolar amounts of boric acid and triethanolamine are added to a round-bottom flask.[9]

  • If a solvent is used to aid in water removal, add it to the flask.

  • Assemble the reaction apparatus. If using a solvent like toluene, a Dean-Stark trap is effective for collecting the water byproduct. For a solvent-free reaction, a distillation head can be used.[10]

  • Heat the mixture with stirring. The reaction temperature is typically maintained around 120-140°C.[9]

  • Continue the reaction until the theoretical amount of water has been collected, indicating the esterification is complete.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude TEAB product can be purified by recrystallization from a suitable solvent like acetonitrile.[9]

  • Filter the purified crystals and dry them in a vacuum oven.

Protocol 2: Preparation of Polymer Composites

This protocol outlines a general method for incorporating TEAB into a thermoplastic polymer via melt compounding.

Equipment:

  • Twin-screw extruder

  • Pelletizer

  • Injection molding machine or compression molder

  • Drying oven

Procedure:

  • Dry the base polymer resin and the synthesized TEAB powder in an oven at an appropriate temperature (e.g., 80°C for 4 hours) to remove any residual moisture.

  • Pre-mix the polymer pellets and TEAB powder to the desired weight percentage (e.g., 10%, 20%).

  • Feed the mixture into a twin-screw extruder. The extruder's temperature profile should be set according to the processing recommendations for the specific polymer.

  • The molten extrudate is passed through a water bath and pelletized.

  • Dry the resulting composite pellets thoroughly.

  • Use an injection molding or compression molding machine to prepare standardized test specimens from the composite pellets according to ASTM or ISO standards for subsequent flame and mechanical testing.

Protocol 3: Flame Retardancy Testing

G start Start: Conditioned Test Specimens loi Limiting Oxygen Index (LOI) ASTM D2863 start->loi ul94 UL-94 Vertical Burn Test start->ul94 cone Cone Calorimetry ISO 5660 start->cone data Collect Data: - LOI Value (%) - UL-94 Rating (V-0, V-1, V-2) - HRR, THR, TTI loi->data ul94->data cone->data analysis Analyze & Compare Performance vs. Control Sample data->analysis

Caption: Workflow for comprehensive flame retardancy characterization.

3.1 Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2) The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture required to support candle-like combustion of a material.[11][12] A higher LOI value indicates better flame retardancy.[11]

Procedure:

  • Place a vertically oriented test specimen inside a heat-resistant glass column.[11]

  • Introduce a controlled mixture of oxygen and nitrogen gas from the bottom of the column.

  • Ignite the top edge of the specimen with a pilot flame.

  • Observe the burning behavior. The oxygen concentration is systematically adjusted until the flame is just self-extinguishing.

  • The LOI is calculated as the percentage of oxygen in the final gas mixture that just supports combustion.[11]

3.2 UL-94 Vertical Burn Test This test classifies the self-extinguishing properties of a material.[13][14]

Procedure:

  • A rectangular bar specimen is clamped vertically.

  • A calibrated Bunsen burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed.

  • Record the after-flame time (t1).

  • Immediately re-apply the flame for another 10 seconds and remove it.

  • Record the second after-flame time (t2) and the after-glow time (t3).

  • Note if any flaming drips ignite a cotton patch placed below the specimen.

  • Classification (V-0, V-1, or V-2) is determined based on the after-flame times, after-glow time, and dripping behavior for a set of five specimens.[13][14]

3.3 Cone Calorimetry (ISO 5660) The cone calorimeter is a bench-scale instrument that measures key fire behavior parameters like heat release rate (HRR).[15][16]

Procedure:

  • A square specimen (typically 100x100 mm) is placed horizontally in a holder on a load cell to measure mass loss.[15]

  • The specimen is exposed to a constant, uniform heat flux from a conical radiant heater.[15][17]

  • A spark igniter is positioned above the sample to ignite the pyrolysis gases. The time to ignition (TTI) is recorded.

  • During combustion, the exhaust gases are collected, and the oxygen concentration is continuously measured.

  • The heat release rate (HRR) is calculated based on the principle of oxygen consumption, which states that for most organic materials, a fixed amount of heat is released per unit mass of oxygen consumed.[15][17]

  • The test continues until flaming ceases or for a predetermined duration. Key parameters like pHRR, THR, and smoke production are determined from the data.[16]

Protocol 4: Mechanical Properties Testing

It is crucial to evaluate how the flame retardant additive affects the mechanical integrity of the polymer.[18][19]

4.1 Tensile Properties (e.g., ASTM D638) This test measures the force required to pull a specimen to its breaking point, providing information on tensile strength, modulus, and elongation.[19][20]

4.2 Flexural Properties (e.g., ASTM D790) This test measures the outer fiber strength of a material when it is bent (flexed). It is often used for rigid and semi-rigid materials.[18]

4.3 Notched Izod Impact Strength (e.g., ASTM D256) This test determines the impact resistance or toughness of a material by measuring the energy absorbed by a notched specimen during fracture from a swinging pendulum.[19]

References

Application Notes and Protocols: Triethanolamine Borate as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethanolamine (B1662121) borate (B1201080) as a latent curing agent for epoxy resins. The information compiled herein is intended to guide researchers and scientists in the formulation, curing, and characterization of epoxy systems utilizing this technology.

Introduction

Triethanolamine borate is a coordination compound synthesized from triethanolamine and boric acid. It functions as a latent curing agent for epoxy resins, offering an extended pot life at ambient temperatures and rapid curing upon thermal activation. This characteristic makes it suitable for applications requiring a long working time followed by a controlled and rapid cure, such as in adhesives, coatings, and casting resins. The cured epoxy resins exhibit excellent chemical stability and high resistance to moisture.

The latency of this compound is attributed to its stable chemical structure at room temperature. Upon heating, the molecule is believed to dissociate, freeing the tertiary amine to initiate the ring-opening polymerization of the epoxy resin. The boron atom, acting as a Lewis acid, may further catalyze the curing process by coordinating with the epoxy ring, making it more susceptible to nucleophilic attack.

Chemical Structures and Curing Mechanism

The chemical structures of the key components and a proposed curing mechanism are illustrated below.

cluster_reactants Reactants cluster_curing Curing Process Epoxy Resin Epoxy Resin (e.g., DGEBA) Activation Thermal Activation (Heat) Epoxy Resin->Activation TEAB This compound TEAB->Activation Initiation Ring-Opening Initiation Activation->Initiation Lewis Acid-Base Interaction Propagation Polymerization Initiation->Propagation Cured Epoxy Network Cross-linked Epoxy Network Propagation->Cured Epoxy Network

Caption: Proposed curing mechanism of epoxy resin with this compound.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of epoxy resins cured with this compound. Researchers should optimize these protocols for their specific epoxy resin systems and applications.

Synthesis of this compound

Materials:

  • Boric acid

  • Triethanolamine

  • Toluene (or other suitable azeotropic solvent)

  • Acetonitrile (B52724) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve triethanolamine in toluene.

  • Add boric acid to the solution with stirring. The molar ratio of triethanolamine to boric acid is typically 1:1.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction via azeotropic distillation.

  • After the theoretical amount of water has been collected, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from hot acetonitrile to obtain purified this compound crystals.

  • Dry the crystals under vacuum.

Preparation of Epoxy Resin Formulation

Materials:

  • Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (synthesized or commercially available)

Procedure:

  • Gently warm the epoxy resin to reduce its viscosity (e.g., 50-60 °C).

  • Add the desired amount of this compound to the epoxy resin with mechanical stirring. The concentration of this compound can be varied (e.g., 1-10 parts per hundred of resin - phr) to optimize the curing characteristics and final properties.

  • Continue stirring until the this compound is uniformly dispersed or dissolved in the epoxy resin.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

Start Start Warm_Epoxy Warm Epoxy Resin Start->Warm_Epoxy Add_TEAB Add this compound Warm_Epoxy->Add_TEAB Stir Mechanical Stirring Add_TEAB->Stir Degas Vacuum Degassing Stir->Degas End Homogeneous Mixture Degas->End

Caption: Workflow for preparing the epoxy-triethanolamine borate formulation.

Curing Procedure

Procedure:

  • Pour the formulated epoxy resin into a preheated mold.

  • Place the mold in an oven and cure using a predetermined temperature profile. A typical curing schedule might involve a ramp to a specific temperature followed by an isothermal hold. For example:

    • Ramp from room temperature to 150 °C at a rate of 5 °C/min.

    • Hold at 150 °C for 1-2 hours.

  • After the curing cycle is complete, turn off the oven and allow the cured epoxy to cool slowly to room temperature to minimize internal stresses.

Characterization of Cured Epoxy Resin

Objective: To determine the glass transition temperature (Tg) and monitor the extent of cure.

Procedure:

  • Prepare a small sample (5-10 mg) of the uncured epoxy formulation in a hermetically sealed aluminum DSC pan.

  • Place the sample in the DSC instrument.

  • Perform a dynamic scan from room temperature to a temperature above the expected curing temperature (e.g., 250 °C) at a heating rate of 10 °C/min to observe the curing exotherm.

  • To determine the Tg of a cured sample, prepare a sample and cure it according to the desired schedule (Section 3.3).

  • Perform a DSC scan on the cured sample, typically involving a heat-cool-heat cycle, to determine the Tg from the second heating scan.

Objective: To evaluate the mechanical properties of the cured epoxy resin.

Procedure:

  • Prepare test specimens according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).

  • Conduct the mechanical tests using a universal testing machine.

  • Record the relevant data, such as tensile strength, modulus of elasticity, and flexural strength.

Quantitative Data

The following tables summarize typical data for epoxy resins cured with amine-based curing agents. Note that specific values for this compound systems are not widely available in a consolidated format in the literature; therefore, these tables provide a general reference. The actual properties will depend on the specific epoxy resin, the concentration of this compound, and the curing conditions.

Table 1: Typical Curing Characteristics

ParameterTypical Value Range
Gel Time at 150 °C5 - 30 minutes
Peak Exotherm Temperature160 - 200 °C
Curing Temperature130 - 180 °C
Curing Time1 - 3 hours

Table 2: Typical Properties of Cured Epoxy Resin

PropertyTypical Value Range
Glass Transition Temperature (Tg)120 - 180 °C
Tensile Strength60 - 90 MPa
Tensile Modulus2.5 - 4.0 GPa
Flexural Strength100 - 150 MPa
Flexural Modulus3.0 - 5.0 GPa

Conclusion

This compound is a promising latent curing agent for epoxy resins, offering processing advantages and resulting in cured materials with desirable properties. The protocols and data presented in these application notes serve as a starting point for researchers to explore and optimize the use of this compound in their specific epoxy formulations. Further systematic studies are encouraged to generate more detailed quantitative data and to fully elucidate the structure-property relationships in these systems.

Application Notes: Triethanolamine Borate as a High-Performance Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triethanolamine (B1662121) borate (B1201080) (TEAB) is a versatile and environmentally friendly compound that significantly enhances the performance of industrial lubricants.[1] Formed through the reaction of triethanolamine and boric acid, this additive is widely recognized for its excellent anti-wear, anti-friction, and corrosion-inhibiting properties.[1][2] Its application is particularly beneficial in water-based cutting fluids and other metalworking lubricants where it contributes to improved tool life, superior surface finish, and extended fluid longevity.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists working on the development of advanced lubricants.

Key Performance Characteristics:

  • Anti-Wear and Anti-Friction: Triethanolamine borate forms a protective tribochemical film on metal surfaces under friction and load.[4] This film, rich in boron and nitrogen compounds, reduces direct metal-to-metal contact, thereby minimizing wear and lowering the coefficient of friction.[1][5]

  • Corrosion Inhibition: TEAB is an effective corrosion inhibitor for ferrous metals, a critical property in water-based lubricant formulations.[3]

  • Extreme Pressure (EP) Properties: The presence of boron and nitrogen in its structure imparts extreme pressure lubricating properties, making it suitable for demanding applications.[1]

  • Thermal Stability: this compound exhibits good thermal stability, maintaining its performance efficacy at elevated temperatures encountered during machining and other industrial processes.

  • Water Solubility and Environmental Profile: As a water-soluble and eco-friendly additive, TEAB is a preferred choice for formulating greener lubricants.[5]

Data Presentation

The following tables summarize the performance of this compound and other borate esters as lubricant additives, based on data from various studies.

Table 1: Comparison of Cutting Fluid Performance (10% Additive Content)

Lubricant AdditiveAverage Friction Coefficient
This compound ~0.18
Glycerol~0.22
Market Cutting Fluid (MCF)~0.28
Polyethylene Glycol 400 (PEG400)~0.31

Data extracted from a graphical representation in a study by an anonymous author.[2]

Table 2: Wear Scar Diameter of a Borate Ester (DEBE) in Different Base Oils

Additive Concentration (wt%)Wear Scar Diameter in Liquid Paraffin (mm)Wear Scar Diameter in Poly-alpha-olefin (PAO) (mm)
0.00.520.55
0.20.480.52
0.40.450.48
0.60.410.44
0.80.380.41
1.00.370.40

Data is approximated from a graphical representation in a study by Yang, G., et al.[4][6]

Table 3: Four-Ball Wear Test Results for a Boron Ester Additive Package

Additive PackageWear Scar Diameter (mm)Weld Load (kgf)
Base Oil0.78 ± 0.02150
Package with 2.5% Boron Ester0.35 ± 0.04400

This table presents data for a different borate ester but illustrates the significant performance improvement achievable.[7]

Experimental Protocols

1. Synthesis of this compound

This protocol describes a common method for synthesizing this compound.

Materials:

  • Triethanolamine (TEA)

  • Boric Acid (H₃BO₃)

  • Toluene (B28343) (or another suitable water-carrying agent)

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

Procedure:

  • Assemble the reaction apparatus consisting of a three-neck flask equipped with a magnetic stirrer, a thermometer, a Dean-Stark trap, and a condenser.

  • Charge the flask with equimolar amounts of triethanolamine and boric acid.

  • Add toluene to the flask to act as a solvent and azeotropic agent for water removal.

  • Heat the mixture to reflux (approximately 110-125°C) with continuous stirring.[7]

  • Water produced during the esterification reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like acetonitrile (B52724) to obtain a white crystalline solid.

2. Lubricant Formulation

This protocol outlines the preparation of a water-based lubricant for performance testing.

Materials:

  • Deionized water (base fluid)

  • This compound (additive)

  • Other lubricant components (e.g., corrosion inhibitors, biocides, emulsifiers) as required

  • Beaker

  • Magnetic stirrer

Procedure:

  • To a beaker, add the desired amount of deionized water.

  • With continuous stirring, slowly add the pre-weighed this compound to the water until it is fully dissolved. Concentrations typically range from 1% to 15% by weight, depending on the application.

  • If other components are required for the formulation, add them sequentially, ensuring each component is fully dissolved or dispersed before adding the next.

  • Continue stirring for a predetermined period (e.g., 30 minutes) to ensure a homogenous mixture.

3. Four-Ball Wear Test (based on ASTM D4172)

This protocol describes the evaluation of the anti-wear properties of the formulated lubricant.

Apparatus:

  • Four-ball wear tester

  • Steel balls (typically 12.7 mm diameter, AISI 52100 steel)

  • Microscope for measuring wear scar diameter

Procedure:

  • Thoroughly clean the steel balls and the test cup with a suitable solvent (e.g., hexane (B92381) or acetone) and dry them completely.

  • Place three steel balls in the test cup and clamp them securely.

  • Pour the formulated lubricant into the cup, ensuring the balls are fully submerged.

  • Place the fourth ball in the chuck of the machine.

  • Assemble the test apparatus and apply the desired load (e.g., 392 N).[7]

  • Set the rotational speed (e.g., 1200 rpm) and the test duration (e.g., 60 minutes).[7]

  • Set the test temperature (e.g., 75°C).[7]

  • Start the test and record the friction coefficient data if the equipment allows.

  • After the test is complete, disassemble the apparatus and carefully remove the three lower balls.

  • Clean the lower balls and measure the diameter of the wear scars on each ball using a microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.

Visualizations

Synthesis_of_Triethanolamine_Borate TEA Triethanolamine N(CH₂CH₂OH)₃ Reactants Reactants TEA->Reactants BoricAcid Boric Acid H₃BO₃ BoricAcid->Reactants Solvent Toluene Solvent->Reactants ReactionVessel Reaction at 110-125°C with Stirring Reactants->ReactionVessel WaterRemoval Azeotropic Removal of Water ReactionVessel->WaterRemoval ProductMixture Crude Product Mixture WaterRemoval->ProductMixture Purification Purification (Recrystallization) ProductMixture->Purification TEAB This compound Purification->TEAB

Caption: Synthesis of this compound.

Lubrication_Mechanism cluster_interface Sliding Interface Metal1 Metal Surface 1 BoundaryLayer Boundary Lubrication Regime (High Load and Friction) Metal1->BoundaryLayer Metal2 Metal Surface 2 Metal2->BoundaryLayer TribochemicalReaction Tribochemical Reaction (Triggered by Friction and Heat) BoundaryLayer->TribochemicalReaction    TEAB This compound (in Lubricant) Adsorption Adsorption onto Metal Surfaces TEAB->Adsorption Adsorption->TribochemicalReaction ProtectiveFilm Formation of a Protective Film (Boron & Nitrogen Compounds) TribochemicalReaction->ProtectiveFilm ReducedFriction Reduced Friction ProtectiveFilm->ReducedFriction ReducedWear Reduced Wear ProtectiveFilm->ReducedWear

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Lubricant Formulation (with TEAB) FourBallTest Four-Ball Wear Test (ASTM D4172) Formulation->FourBallTest Control Base Lubricant (without TEAB) Control->FourBallTest MeasureWSD Measure Wear Scar Diameter (WSD) FourBallTest->MeasureWSD MeasureFriction Measure Friction Coefficient FourBallTest->MeasureFriction Compare Compare Results MeasureWSD->Compare MeasureFriction->Compare Conclusion Conclusion Compare->Conclusion Evaluate Performance Enhancement

Caption: Experimental Workflow for Performance Evaluation.

References

Triethanolamine Borate: A Versatile and Eco-Friendly Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triethanolamine (B1662121) borate (B1201080) (TEAB), also known as boratrane, is a commercially available, water-soluble, and environmentally benign organoboron compound.[1][2] It is synthesized in a straightforward one-step reaction from boric acid and triethanolamine.[1][2] This compound possesses a unique cage-like structure with a dative bond between the nitrogen and boron atoms, which confers upon it notable stability.[3] Functionally, it acts as a bifunctional Lewis pair, with the boron atom serving as a Lewis acid and the tertiary amine as a Lewis base.[1][4] These characteristics make triethanolamine borate an attractive catalyst for a variety of organic transformations, particularly in the realm of green chemistry. Its applications span from industrial processes to the synthesis of fine chemicals.[2][5]

Key Applications in Organic Synthesis

While the broader class of borate esters finds use in various condensation reactions, the most well-documented and specific catalytic application of this compound is in the cycloaddition of carbon dioxide (CO₂) with epoxides to produce cyclic carbonates.[1][2][4] This reaction is of significant industrial importance as it represents a method for CO₂ fixation into valuable chemicals.

1. Cycloaddition of CO₂ and Epoxides

This compound has been demonstrated to be an efficient and recyclable catalyst for the synthesis of cyclic carbonates from epoxides and CO₂ under solvent-free conditions.[1][2] The reaction is believed to proceed through the activation of the epoxide by the Lewis acidic boron center, followed by a nucleophilic attack of the Lewis basic amine, which facilitates the ring-opening of the epoxide.[1] The catalytic activity of TEAB can be further enhanced by the addition of a co-catalyst, such as tetrabutylammonium (B224687) bromide (TBAB).[1]

Table 1: this compound Catalyzed Cycloaddition of Propylene (B89431) Oxide with CO₂

EntryCatalyst SystemTemperature (°C)Pressure (MPa)Time (h)Yield (%)Reference
1TEAB1202.0492[1]
2TEAB/TBAB1202.0298[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (TEAB)

This protocol is based on the straightforward esterification of boric acid with triethanolamine.[1]

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of boric acid and triethanolamine.

    • Add toluene to the flask to facilitate the azeotropic removal of water.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

    • After the reaction is complete, cool the mixture and remove the toluene under reduced pressure.

    • Recrystallize the crude product from hot acetonitrile to obtain pure this compound as a white crystalline solid.[6]

Protocol 2: General Procedure for the Cycloaddition of CO₂ to Epoxides using TEAB

This protocol describes a general method for the synthesis of cyclic carbonates.

  • Materials:

    • Epoxide (e.g., propylene oxide, styrene (B11656) oxide)

    • This compound (TEAB)

    • Tetrabutylammonium bromide (TBAB, optional co-catalyst)

    • High-pressure autoclave reactor

  • Procedure:

    • To a high-pressure autoclave reactor, add the epoxide, this compound (typically 1-5 mol%), and optionally, tetrabutylammonium bromide (as a co-catalyst).

    • Seal the reactor and purge it with CO₂ several times.

    • Pressurize the reactor with CO₂ to the desired pressure (e.g., 2.0 MPa).

    • Heat the reactor to the desired temperature (e.g., 120 °C) with constant stirring.

    • Maintain the reaction conditions for the specified time (e.g., 2-4 hours).

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂.

    • The resulting product, a cyclic carbonate, can be purified by distillation or chromatography if necessary. Due to the water-solubility of TEAB, it can often be easily removed by washing the reaction mixture with water.[1]

Logical Workflow and Reaction Mechanism

The following diagrams illustrate the synthesis of the catalyst and its application in the cycloaddition reaction.

Synthesis_of_TEAB Boric_Acid Boric Acid Reaction Esterification (Toluene, Reflux) Boric_Acid->Reaction Triethanolamine Triethanolamine Triethanolamine->Reaction TEAB This compound (TEAB) Reaction->TEAB Purification Recrystallization (Acetonitrile) TEAB->Purification Pure_TEAB Pure TEAB Purification->Pure_TEAB

Synthesis of this compound (TEAB).

Cycloaddition_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Epoxide Epoxide Reaction Autoclave Reactor (Solvent-free, Heat, Pressure) Epoxide->Reaction CO2 Carbon Dioxide (CO2) CO2->Reaction TEAB This compound (TEAB) TEAB->Reaction TBAB TBAB (Co-catalyst) (Optional) TBAB->Reaction Product Cyclic Carbonate Reaction->Product Workup Work-up (Water Wash) Product->Workup Pure_Product Pure Cyclic Carbonate Workup->Pure_Product

Workflow for CO2 Cycloaddition using TEAB.

Future Outlook

This compound stands out as a promising catalyst due to its low cost, low toxicity, and ease of handling. While its application in the synthesis of cyclic carbonates is well-established, further research could explore its catalytic potential in other organic transformations. Given that borate esters are known to catalyze condensation reactions, investigating the efficacy of TEAB in reactions such as Knoevenagel and Biginelli condensations, or in the synthesis of heterocyclic compounds like benzimidazoles, could unveil new and sustainable synthetic methodologies. The unique structural and electronic properties of this compound may offer novel reactivity and selectivity in these and other organic reactions.

References

Application Notes and Protocols for the Quantification of Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of triethanolamine (B1662121) borate (B1201080), a versatile compound used in cosmetics, pharmaceuticals, and industrial applications.[1][2][3] The following protocols are designed to ensure accurate and reproducible results for quality control and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Boric Acid Quantification via Triethanolamine Derivatization

This method is ideal for the sensitive and selective quantification of boric acid by converting it into the volatile triethanolamine borate, which is then analyzed by GC-MS.[4][5][6] This approach can be adapted for the analysis of this compound by considering the stoichiometry of the reaction.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Aqueous Sample Containing Boric Acid Derivatization Add Triethanolamine Sample->Derivatization Derivatization Reaction Extraction Extract with Organic Solvent Derivatization->Extraction Phase Separation GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quantification Quantification Data->Quantification Result Concentration of Boric Acid Quantification->Result

Caption: Workflow for GC-MS quantification of boric acid via triethanolamine derivatization.

Protocol

1. Materials and Reagents:

  • Triethanolamine (TEA)

  • Boric Acid standard

  • Organic solvent (e.g., Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Deionized water

2. Standard Preparation:

  • Prepare a stock solution of boric acid in deionized water.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 µg/mL to 10.0 µg/mL.[5]

3. Sample Preparation and Derivatization:

  • To an aqueous sample containing boric acid, add triethanolamine to facilitate the quantitative conversion of boric acid to this compound.[4][5][6]

  • Extract the resulting this compound into an organic solvent like dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Nonpolar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[7]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/minute to 280°C.

      • Hold: 5 minutes at 280°C.[7]

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.[7]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high accuracy and specificity.[4][5]

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound against the concentration of the boric acid standards.

  • Determine the concentration of boric acid in the unknown sample by interpolating its peak area from the calibration curve.

Quantitative Data
ParameterValueReference
Linearity (R²)0.9988[4][5]
Limit of Detection (LOD)0.04 µg/L[4][5]
Precision (%RSD, n=6)< 2.5%[7]
Accuracy (% Recovery)96.5 - 103.5%[7]

Titrimetric Assay of this compound

Titration is a classic and reliable method for determining the purity of a known compound.[1] This protocol outlines the acid-base titration of this compound.

Experimental Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation Sample Weigh this compound Sample Dissolve Dissolve in Suitable Solvent Sample->Dissolve Indicator Add Indicator Dissolve->Indicator Titrate Titrate with Standardized Acid Indicator->Titrate Endpoint Observe Endpoint (Color Change) Titrate->Endpoint Volume Record Volume of Titrant Endpoint->Volume Purity Calculate Purity Volume->Purity

Caption: General workflow for the titrimetric assay of this compound.

Protocol

1. Materials and Reagents:

  • This compound sample

  • Standardized solution of a strong acid (e.g., 0.1 M Hydrochloric Acid)

  • Suitable solvent (e.g., deionized water)

  • Acid-base indicator (e.g., Phenolphthalein)

  • Burette, beaker, and magnetic stirrer

2. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a known volume of deionized water in a beaker.

  • Add a few drops of the chosen indicator to the solution.

3. Titration Procedure:

  • Fill the burette with the standardized strong acid solution and record the initial volume.

  • Slowly add the acid to the this compound solution while continuously stirring.

  • Continue the titration until the endpoint is reached, indicated by a persistent color change of the indicator.

  • Record the final volume of the acid used.

4. Calculation:

  • Calculate the number of moles of the acid used to reach the endpoint.

  • Based on the stoichiometry of the reaction between the acid and this compound, determine the number of moles of this compound in the sample.

  • Calculate the purity of the this compound sample as a percentage.

High-Performance Liquid Chromatography (HPLC) for Triethanolamine Analysis

Logical Relationship for HPLC Method Development

HPLC_Logic cluster_analyte Analyte Properties cluster_method Methodological Choice cluster_detection Detection Strategy Analyte This compound Properties No UV Chromophore Polar Nature Analyte->Properties Direct Direct Analysis Properties->Direct Derivatization Derivatization Properties->Derivatization RID Refractive Index Detector (RID) Direct->RID UV_Vis UV-Vis Detector Derivatization->UV_Vis Introduces Chromophore

Caption: Decision logic for developing an HPLC method for this compound.

Protocol (Adapted for Triethanolamine)

1. Materials and Reagents:

  • Triethanolamine standard

  • Acetonitrile (B52724) (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or Formic acid (for MS compatibility)[9]

2. Chromatographic Conditions:

  • Column: Mixed-mode column (e.g., Coresep 100) or a reverse-phase column (e.g., Newcrom R1).[8][9]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[9]

  • Detector: Refractive Index Detector (RID).[8]

  • Flow Rate and Injection Volume: To be optimized based on the specific column and system.

3. Derivatization (Optional for UV Detection):

  • For UV detection, triethanolamine can be derivatized with an agent like ortho-phthalaldehyde (OPA) in the presence of N-acetyl cysteine in a borate buffer.[10] This makes the analyte more hydrophobic and suitable for reversed-phase HPLC.[10]

4. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

These protocols provide a foundation for the quantitative analysis of this compound. It is recommended that each method be fully validated for the specific sample matrix to ensure accuracy and precision.

References

Application Note: Quantitative Analysis of Boric Acid by GC-MS Following Derivatization to Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boric acid, an inorganic compound with poor volatility, presents a challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS). This application note details a robust and sensitive method for the quantitative analysis of boric acid through a straightforward derivatization procedure. Boric acid is reacted with triethanolamine (B1662121) to form the volatile ester, triethanolamine borate (B1201080). This derivative is then readily analyzed by GC-MS, allowing for accurate quantification at low concentrations. This method is particularly useful for the determination of boric acid in aqueous matrices, such as drinking water, and can be adapted for various sample types in research and drug development settings.

Introduction

Boric acid and its salts are utilized in a variety of applications, including as an antiseptic, insecticide, and in manufacturing processes. Due to its potential toxicity at higher concentrations, accurate and sensitive quantification is crucial. Direct analysis of boric acid by GC-MS is hindered by its non-volatile nature.[1] Derivatization is a common strategy to enhance the volatility of analytes for GC analysis.[2] This application note describes a method that converts boric acid into a volatile derivative, triethanolamine borate, which is amenable to GC-MS analysis.[3][4][5] This technique offers high accuracy, specificity, and reproducibility for the determination of boric acid.[3][4][5]

Chemical Principle

The core of this analytical method is the derivatization of boric acid (B(OH)₃) with triethanolamine (N(CH₂CH₂OH)₃). This reaction forms a stable and volatile cyclic ester, this compound (B(OCH₂CH₂)₃N), as illustrated in the reaction diagram below. The formation of this derivative allows for subsequent separation and detection by gas chromatography-mass spectrometry.

Derivatization of Boric Acid BoricAcid B(OH)₃ Boric Acid TEABorate B(OCH₂CH₂)₃N This compound BoricAcid->TEABorate + Triethanolamine Triethanolamine N(CH₂CH₂OH)₃ Triethanolamine Water 3H₂O Water

Caption: Derivatization of Boric Acid with Triethanolamine.

Experimental Protocols

This section provides a detailed protocol for the derivatization of boric acid and subsequent GC-MS analysis.

Materials and Reagents
  • Boric Acid (analytical standard)

  • Triethanolamine (≥99%)

  • Organic solvent for extraction (e.g., Chloroform (B151607), Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Sample Vials (2 mL, with PTFE-lined caps)

  • Pipettes and general laboratory glassware

Standard Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of boric acid in deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to cover the desired calibration range (e.g., 0.01 µg/mL to 10.0 µg/mL).[3][4][5]

Sample Preparation and Derivatization
  • Sample Collection: For aqueous samples, collect an appropriate volume (e.g., 1 mL).

  • Derivatization:

    • To 1 mL of the aqueous sample or standard in a suitable reaction vessel, add a precise amount of triethanolamine.

    • The reaction can be facilitated by gentle heating.

  • Extraction:

    • After the derivatization reaction, extract the resulting this compound into an organic solvent (e.g., chloroform or ethyl acetate). Perform the extraction multiple times (e.g., 3 x 1 mL) for quantitative recovery.

    • Combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through anhydrous sodium sulfate.

  • Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to a 2 mL GC-MS vial for analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Program
Initial Temperature80 °C, hold for 1 min
Ramp10 °C/min to 280 °C
Final HoldHold at 280 °C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined based on the mass spectrum of this compound (target and qualifier ions)

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Experimental Workflow Sample Aqueous Sample or Boric Acid Standard Derivatization Add Triethanolamine (Derivatization Reaction) Sample->Derivatization Extraction Liquid-Liquid Extraction with Organic Solvent Derivatization->Extraction Drying Dry Extract with Anhydrous Sodium Sulfate Extraction->Drying Concentration Concentrate Under Nitrogen Stream Drying->Concentration Analysis GC-MS Analysis (SIM Mode) Concentration->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: GC-MS Analysis of Boric Acid Workflow.

Quantitative Data

A calibration curve for boric acid was established over the range of 0.01 µg/mL to 10.0 µg/mL.[3][4][5] The method demonstrates excellent linearity with a correlation coefficient (r²) of 0.9988.[3][4][5] The limit of detection (LOD) for this method was determined to be 0.04 µg/L, highlighting its high sensitivity.[3][4][5]

ParameterValue
Calibration Range (µg/mL)0.01 - 10.0
Correlation Coefficient (r²)0.9988
Limit of Detection (LOD) (µg/L)0.04

Conclusion

The derivatization of boric acid to this compound followed by GC-MS analysis is a highly effective method for the quantitative determination of boric acid in various matrices. The procedure is straightforward, and the analytical method is sensitive, accurate, and reproducible. This application note provides a comprehensive protocol that can be readily implemented in research, quality control, and drug development laboratories for the reliable analysis of boric acid.

References

Application Notes and Protocols: Triethanolamine Borate for pH Buffering in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) borate (B1201080) is a versatile buffer system formed from the reaction of triethanolamine (TEA) and boric acid. This buffer is noted for its stability over a broad pH range and finds applications in various scientific and pharmaceutical contexts. Its utility extends from general laboratory use to more specific applications such as in protein chemistry and drug formulations where precise pH control is critical.

These application notes provide detailed information on the properties, preparation, and applications of triethanolamine borate as a pH buffering agent in aqueous solutions. The protocols are intended to guide researchers in the effective use of this buffer system for their specific needs.

Physicochemical Properties and Buffering Characteristics

This compound is a white, crystalline solid that is soluble in water. The buffering capacity of this system is primarily attributed to the protonation and deprotonation of triethanolamine, a tertiary amine.

Table 1: Physicochemical and Buffering Properties of Triethanolamine and this compound

PropertyValueReference(s)
Triethanolamine (TEA)
Molecular FormulaC₆H₁₅NO₃[1]
Molecular Weight149.19 g/mol [1]
pKa (25 °C)7.76[1]
Effective Buffering Range (pH)7.0 - 8.5[2]
This compound
Molecular FormulaC₆H₁₂BNO₃[3]
Molecular Weight156.98 g/mol [3]
AppearanceWhite to off-white solid[3]
Stability in Aqueous Solution (pH)6.7 - 10.9[4]

Preparation of this compound Buffer

The following protocol describes the preparation of a 0.2 M this compound buffer solution. The final pH can be adjusted to the desired value within the effective buffering range.

Materials
  • Triethanolamine (TEA)

  • Boric Acid (H₃BO₃)

  • Deionized (DI) water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Protocol for 1 L of 0.2 M this compound Buffer (pH 8.3)
  • Prepare a 0.2 M Triethanolamine Solution:

    • Add approximately 800 mL of DI water to a 1 L beaker.

    • While stirring, add 26.6 mL of triethanolamine (density ≈ 1.124 g/mL) to the water.

  • Adjust the pH with Boric Acid:

    • Slowly add solid boric acid to the triethanolamine solution while continuously monitoring the pH with a calibrated pH meter.

    • Continue adding boric acid until the desired pH of 8.3 is reached.

  • Final Volume Adjustment:

    • Transfer the solution to a 1 L volumetric flask.

    • Add DI water to bring the final volume to 1 L.

  • Sterilization and Storage:

    • If required for biological applications, sterilize the buffer solution by filtering it through a 0.22 µm filter.

    • Store the buffer in a tightly sealed container at room temperature. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential microbial growth and degradation from exposure to atmospheric CO₂.[5]

Experimental Protocols

Determination of Buffering Capacity

This protocol outlines a method to determine the buffering capacity of the prepared this compound buffer through titration.

  • Prepared this compound buffer (e.g., 0.2 M, pH 8.3)

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Calibrated pH meter

  • Buret

  • Beaker and magnetic stirrer

  • Place 100 mL of the prepared this compound buffer into a beaker with a magnetic stir bar.

  • Record the initial pH of the buffer solution.

  • Fill a buret with 0.1 M HCl.

  • Add the HCl in small increments (e.g., 0.5 mL) to the buffer solution while stirring.

  • Record the pH after each addition.

  • Continue the titration until the pH has dropped by at least two units from the initial pH.

  • Repeat the procedure with a fresh 100 mL of the buffer, this time titrating with 0.1 M NaOH until the pH has increased by at least two units.

  • Plot the pH versus the volume of acid or base added to generate titration curves.

  • The buffering capacity (β) can be calculated from the slope of the titration curve using the formula: β = dC/dpH, where dC is the molar equivalent of strong acid/base added and dpH is the change in pH.[6]

Application in Protein Cross-Linking

Triethanolamine buffer can be used in protein cross-linking experiments. The following is an example protocol for the covalent cross-linking of antibodies to Protein A/G magnetic beads using dimethyl pimelimidate (DMP).[7]

  • Protein A/G Magnetic Beads

  • Antibody (IgG)

  • Binding/Wash Buffer (e.g., Phosphate Buffered Saline, PBS)

  • Cross-linking Buffer: 0.2 M Triethanolamine, pH 8.2

  • Dimethyl pimelimidate (DMP)

  • Quenching Buffer: 0.1 M Ethanolamine, pH 8.2

  • Magnetic separator

  • Antibody Binding:

    • Wash the magnetic beads with Binding/Wash Buffer.

    • Incubate the beads with the antibody solution to allow for binding.

    • Wash the beads again to remove unbound antibody.

  • Cross-linking Reaction:

    • Resuspend the antibody-bound beads in 1 mL of 0.2 M Triethanolamine Cross-linking Buffer (pH 8.2).

    • Prepare a 25 mM DMP solution in the Cross-linking Buffer immediately before use.

    • Add the DMP solution to the bead suspension.

    • Incubate at room temperature for 30-45 minutes with gentle mixing.

  • Quenching:

    • Remove the cross-linking solution using a magnetic separator.

    • Add 1 mL of Quenching Buffer to stop the reaction.

    • Incubate for 5-15 minutes at room temperature.

  • Final Washes:

    • Wash the beads several times with Binding/Wash Buffer to remove any residual reagents.

    • The cross-linked antibody-bead conjugate is now ready for use in immunoprecipitation or other applications.

Application in Drug Development

In pharmaceutical formulations, maintaining a stable pH is crucial for the solubility, stability, and efficacy of active pharmaceutical ingredients (APIs).[8] Triethanolamine and its salts, including the borate, can be used as pH adjusting agents and buffers in various dosage forms, such as topical creams and lotions.[9][10] The selection of a buffer system depends on the specific requirements of the API and the intended route of administration. For parenteral and ophthalmic formulations, careful consideration of buffer concentration is necessary to avoid irritation.[8]

Visualizations

experimental_workflow cluster_prep Buffer Preparation cluster_crosslinking Protein Cross-Linking Protocol prep_tea Prepare 0.2 M TEA Solution adjust_ph Adjust pH with Boric Acid prep_tea->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol crosslink Cross-linking with DMP in This compound Buffer final_vol->crosslink ab_binding Antibody Binding to Beads ab_binding->crosslink quench Quench Reaction with Ethanolamine crosslink->quench wash Final Washes quench->wash ready Ready for Application wash->ready

Caption: Workflow for Protein Cross-Linking using this compound Buffer.

Stability and Storage

Triethanolamine-based buffers can be susceptible to degradation over time.[5] Common signs of degradation include a shift in pH (often a decrease due to the absorption of atmospheric CO₂), discoloration (yellowing), and the formation of precipitates.[5] To ensure stability:

  • Store buffer solutions in tightly sealed, sterile containers.

  • For long-term storage, refrigeration at 2-8°C is recommended.

  • Protect the buffer from light to prevent potential photo-oxidation.[5]

  • It is good practice to periodically check the pH of the buffer before use, especially if it has been stored for an extended period.

Conclusion

This compound is a stable and effective buffer for a variety of applications in research and development. Its buffering range in the physiological to slightly alkaline region makes it suitable for many biological and pharmaceutical systems. By following the provided protocols for preparation and application, researchers can confidently employ this buffer system to maintain precise pH control in their experiments.

References

Troubleshooting & Optimization

Optimizing Triethanolamine Borate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of triethanolamine (B1662121) borate (B1201080). It includes detailed troubleshooting guides, frequently asked questions (FAQs), structured data tables for easy comparison of reaction conditions, and complete experimental protocols.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of triethanolamine borate.

Q1: What is the optimal molar ratio of boric acid to triethanolamine?

A 1:1 molar ratio of boric acid to triethanolamine is critical for obtaining a high yield of pure product.[1][2] Using an excess of boric acid will contaminate the final product, leading to a lower yield of the desired this compound.[1] Conversely, an excess of triethanolamine will result in a discolored (dark) product.[1]

Q2: My product yield is low. What are the potential causes and solutions?

Low yields can stem from several factors:

  • Incomplete Water Removal: The esterification reaction produces water, which must be efficiently removed to drive the reaction to completion.[1][2] Inadequate removal of water can lead to a solidified reaction mixture that is difficult to process, ultimately resulting in a low yield.[1]

    • Solution: Employ azeotropic distillation with a suitable water-carrying agent like toluene (B28343) or a two-liquid solvent system (e.g., n-butanol and an aliphatic petroleum naphtha) to effectively remove water as it forms.[1][2] Ensure the reaction continues until the theoretical amount of water is collected.[2]

  • Incorrect Reaction Time: A reaction time that is too short will result in an incomplete reaction.

    • Solution: Based on documented procedures, a reaction time of approximately 2 hours under reflux is recommended for optimal yield.[2]

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of reaction and the efficiency of water removal.

    • Solution: Heating the reaction mixture to a temperature range of 120°C to 131°C is effective.[1][3] For syntheses involving azeotropic removal of water with toluene, reflux conditions are appropriate.[2]

Q3: The final product is discolored. How can I prevent this?

A dark-colored product is typically due to the use of excess triethanolamine.[1] To avoid this, ensure that boric acid and triethanolamine are used in a strict 1:1 molar ratio.[1]

Q4: The reaction mixture has solidified, making it difficult to process. Why did this happen and what can be done?

Solidification of the reaction mixture is often a consequence of inefficient water removal.[1] This can make it challenging to remove the product from the reaction vessel and can also hinder the further removal of water, leading to an incomplete reaction.[1]

  • Solution: The use of a two-liquid solvent system can prevent massive solidification.[1] One solvent dissolves the reactants, while the other dissolves both the reactants and the product, maintaining a more fluid reaction mixture.[1]

Q5: What is the best method for purifying the crude this compound?

Recrystallization from acetonitrile (B52724) is a commonly cited and effective method for purifying the crude product.[2][3] After recrystallization, the product should be filtered and dried under vacuum.[2] Some protocols also suggest washing the crystals with a 1:1 by volume mixture of n-butanol and acetonitrile.[1]

Data Presentation: Reaction Condition Comparison

The following tables summarize quantitative data from various synthesis protocols for this compound, allowing for easy comparison of reaction parameters.

Table 1: Reactant and Solvent Ratios

ParameterValueReference
Boric Acid : Triethanolamine (Molar Ratio)1:1[1][2]
Toluene (as water-carrying agent)25 ml (for a specific lab-scale prep)[2]
Two-Liquid Solvent System Examplen-butanol (154g) and Aliphatic Petroleum Naphtha (31g)[1]

Table 2: Optimized Reaction Parameters

ParameterOptimal ValueReference
Reaction Temperature120°C - 131°C[1][3]
Reaction Time2 hours[2]
Yieldup to 82.46%[2]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Synthesis using a Water-Carrying Agent (Toluene) [2]

  • Reactant Preparation: In a 250 ml three-necked, round-bottomed flask equipped with a stirrer and a Dean-Stark apparatus, add a solution of triethanolamine in toluene.

  • Reaction Initiation: While stirring, add boric acid to the flask.

  • Heating and Reflux: Gradually increase the temperature of the mixture to reflux.

  • Water Removal: Continuously remove the water formed during the reaction via azeotropic distillation with toluene until the calculated amount of water is collected.

  • Solvent Evaporation: After the reaction is complete, evaporate the toluene.

  • Purification: Recrystallize the crude product from acetonitrile.

  • Isolation and Drying: Isolate the white solid product by filtration and dry it under vacuum.

Protocol 2: Synthesis using a Two-Liquid Solvent System [1]

  • Solvent and Reactant Preparation: In a five-liter, three-neck flask fitted with a thermometer, stirrer, and a Dean-Stark trap, combine n-butanol and an aliphatic petroleum naphtha to create the two-liquid solvent system.

  • Reactant Addition: Add triethanolamine (98%) and boric acid to the solvent system.

  • Heating and Water Removal: Heat the mixture. The water of reaction will begin to vaporize and can be collected in the Dean-Stark trap. The reaction temperature will rise as water is removed, reaching approximately 131°C.

  • Product Crystallization: As the reaction proceeds, discrete, individual crystals of this compound will form.

  • Isolation: After the reaction is complete, the mass of crystals can be removed from the reaction vessel.

  • Washing and Drying: Wash the crystals with a 1:1 by volume mixture of n-butanol and acetonitrile. Dry the purified white crystals at 150°C for three hours.

Visualizations

Experimental Workflow for this compound Synthesis

G Figure 1: General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Triethanolamine and Boric Acid (1:1 molar ratio) solvent Add Solvent/Water-Carrying Agent (e.g., Toluene) reactants->solvent heat Heat to Reflux (e.g., 120-131°C) solvent->heat water_removal Azeotropic Removal of Water heat->water_removal solvent_evap Evaporate Solvent water_removal->solvent_evap recrystallize Recrystallize from Acetonitrile solvent_evap->recrystallize isolate Isolate Product by Filtration recrystallize->isolate dry Dry Under Vacuum isolate->dry product Pure this compound dry->product

Caption: General Experimental Workflow for this compound Synthesis.

Troubleshooting Decision Tree for this compound Synthesis

G Figure 2: Troubleshooting Decision Tree start Synthesis Issue low_yield Low Yield? start->low_yield discolored Discolored Product? start->discolored solidified Solidified Mixture? start->solidified low_yield->discolored No solution_water Improve water removal via azeotropic distillation. low_yield->solution_water Yes solution_time Ensure adequate reaction time (e.g., 2 hours). low_yield->solution_time Yes discolored->solidified No solution_ratio Use a strict 1:1 molar ratio of reactants. discolored->solution_ratio Yes solidified->solution_water Yes solution_solvent Use a two-liquid solvent system. solidified->solution_solvent Yes

Caption: Troubleshooting Decision Tree for Synthesis Issues.

References

effect of reactant molar ratio on triethanolamine borate yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of triethanolamine (B1662121) borate (B1201080). The following information is curated to address common issues encountered during experimentation, with a focus on the critical role of the reactant molar ratio in determining product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of boric acid to triethanolamine for the synthesis of triethanolamine borate?

A1: The optimal molar ratio for the synthesis of this compound is 1:1 (boric acid: triethanolamine).[1][2] This ratio is critical for achieving a high yield of the pure product.

Q2: What are the consequences of using a non-optimal molar ratio?

A2: Deviating from the 1:1 molar ratio can lead to several undesirable outcomes. Using an excess of boric acid will result in the final product being contaminated with the unreacted acid, which in turn lowers the yield of pure this compound.[1] Conversely, using an excess of triethanolamine can lead to the formation of a dark-colored product.[1]

Q3: What is the expected yield of this compound under optimal conditions?

A3: Under optimized reaction conditions, including a 1:1 molar ratio of reactants, a reaction time of 2 hours, and using toluene (B28343) as a deaquation reagent, a yield of up to 82.46% can be achieved.[2] Another protocol reports a yield of 70%.[3]

Q4: What is the general reaction type for the synthesis of this compound?

A4: The synthesis of this compound is an esterification reaction between boric acid and triethanolamine.[1][2][4] The reaction produces water as a byproduct, which is typically removed to drive the reaction to completion.[2][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Product Yield Incorrect reactant molar ratio.Ensure a precise 1:1 molar ratio of boric acid to triethanolamine is used.[1][2]
Incomplete removal of water byproduct.Utilize an effective water-carrying agent like toluene and ensure azeotropic distillation is carried out until the theoretical amount of water is collected.[2][4]
Suboptimal reaction time or temperature.Follow established protocols for reaction time and temperature. A reaction time of 2 hours has been shown to be effective.[2] Heating to 120°C until no more water condenses is another reported method.[3]
Dark-Colored Product Excess triethanolamine used.Strictly adhere to the 1:1 molar ratio. An excess of triethanolamine is known to cause discoloration.[1]
Product Contaminated with Starting Materials Incorrect reactant molar ratio.An excess of boric acid will lead to its presence in the final product.[1] Use a 1:1 molar ratio.
Difficulty in Product Isolation Massive solidification of the reaction mixture.Employing a two-liquid solvent system can prevent the formation of large, hard chunks of crystalline material, making the product easier to remove from the reaction vessel.[1]

Data Presentation: Effect of Reactant Molar Ratio on Yield

Molar Ratio (Boric Acid : Triethanolamine)Expected YieldObservationsReference
1:1Up to 82.46%Optimal for high yield and purity.[2]
> 1:1 (Excess Boric Acid)Lower yield of pure productFinal product contaminated with excess boric acid.[1]
< 1:1 (Excess Triethanolamine)Not specified, but purity is compromisedProduct is dark in color.[1]

Experimental Protocols

Protocol 1: Synthesis with Azeotropic Distillation[2][4]
  • Reactant Preparation: In a 250ml three-necked, round-bottomed flask, add a stirred solution of triethanolamine in toluene.

  • Reaction Initiation: To the stirred solution, add boric acid in a 1:1 molar ratio to the triethanolamine.

  • Reaction Conditions: Gradually increase the temperature to reflux.

  • Water Removal: Continuously remove the water formed during the reaction via azeotropic distillation until the calculated amount of water for complete esterification is collected.

  • Product Isolation: After the reaction is complete, evaporate the solvent.

  • Purification: Recrystallize the crude product from acetonitrile.

  • Drying: Isolate the white solid product by filtration and dry it under a vacuum.

Protocol 2: Synthesis with Direct Heating[3]
  • Reactant Preparation: To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol) for a 1:1 molar ratio. Add 3 mL of water to aid in solubility.

  • Apparatus Setup: Equip the flask with a short path distillation apparatus.

  • Reaction Conditions: Heat the mixture to 120°C.

  • Water Removal: Continue heating until no more water condenses in the distillation apparatus.

  • Purification: Recrystallize the isolated product from acetonitrile.

Mandatory Visualization

G cluster_input Reactant Molar Ratio cluster_output Product Outcome Excess_Boric_Acid > 1:1 (Boric Acid > Triethanolamine) Contaminated_Product Contaminated Product (Lower Yield) Excess_Boric_Acid->Contaminated_Product Optimal_Ratio 1:1 (Boric Acid = Triethanolamine) High_Yield_Pure_Product High Yield Pure Product Optimal_Ratio->High_Yield_Pure_Product Excess_TEA < 1:1 (Boric Acid < Triethanolamine) Dark_Product Dark-Colored Product (Impure) Excess_TEA->Dark_Product

Caption: Logical relationship between reactant molar ratio and this compound yield.

References

selection of water-carrying agent for triethanolamine borate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of water-carrying agents for the synthesis of triethanolamine (B1662121) borate (B1201080).

Frequently Asked Questions (FAQs)

Q1: What is the role of a water-carrying agent in the synthesis of triethanolamine borate?

A1: The synthesis of this compound from triethanolamine and boric acid is an esterification reaction that produces water as a byproduct. This reaction is reversible, meaning the presence of water can drive the reaction backward, reducing the product yield. A water-carrying agent, also known as an azeotropic agent, is an organic solvent that forms a low-boiling point mixture (an azeotrope) with water. By continuously removing this water-solvent azeotrope through distillation, the equilibrium of the reaction is shifted towards the formation of the desired this compound product, thereby increasing the overall yield.

Q2: What are the most common water-carrying agents used for this compound synthesis?

A2: A variety of solvents have been successfully employed as water-carrying agents in the synthesis of this compound. These include nonpolar aromatic hydrocarbons such as toluene (B28343) and xylene, as well as protic solvents like isopropanol (B130326) and 2-butanol (B46777).[1] Mixtures of solvents, for instance, an isopropanol/2-butanol blend or a two-liquid system of a hydrocarbon and a higher alcohol (e.g., n-butanol and xylene), have also been utilized to optimize the reaction conditions.[1][2]

Q3: How do I choose the best water-carrying agent for my experiment?

A3: The selection of an appropriate water-carrying agent depends on several factors, including the desired reaction temperature, the scale of the synthesis, cost, and safety considerations. Aromatic hydrocarbons like toluene and xylene are effective but may require higher reaction temperatures. Alcoholic solvents such as isopropanol can be effective at lower temperatures. For instance, an optimized process using an isopropanol/2-butanol mixture has been shown to significantly increase the product yield compared to using isopropanol alone.[1] A two-liquid solvent system, combining a hydrocarbon as a solvent for the reactants and an alcohol as a solvent for both reactants and the product, can also lead to high yields and purity.[2]

Q4: Can I perform the synthesis without a water-carrying agent?

A4: Yes, a solvent-free synthesis is possible. This method typically involves heating a mixture of boric acid and triethanolamine and removing the water of reaction through distillation.[3] While this approach simplifies the workup by eliminating the need to remove a solvent, controlling the reaction temperature and ensuring efficient water removal can be more challenging.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Product Yield Incomplete removal of water from the reaction mixture.- Ensure your distillation apparatus (e.g., Dean-Stark trap) is set up correctly and functioning efficiently. - Check for any leaks in the system that could allow atmospheric moisture to enter. - Increase the reflux rate to enhance the azeotropic removal of water.
The reaction has not reached completion.- Extend the reaction time. Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap; the reaction is complete when no more water is evolved.
Incorrect molar ratio of reactants.- Use a 1:1 molar ratio of boric acid to triethanolamine for optimal results. An excess of either reactant can lead to impurities and lower the yield of the pure product.[2]
Product is Discolored (Dark) An excess of triethanolamine was used.- Ensure accurate measurement of reactants to maintain a 1:1 molar ratio.
Reaction temperature is too high, leading to side reactions.- Carefully monitor and control the reaction temperature within the optimal range for the chosen water-carrying agent.
Solidification of the Reaction Mixture The product is precipitating out of the solvent.- This can make stirring and efficient water removal difficult.[2] Consider using a two-liquid solvent system where one solvent helps to keep the product in solution.[2]

Quantitative Data Presentation

The choice of a water-carrying agent significantly impacts the final product yield. The following table summarizes reported yields for different solvent systems.

Water-Carrying Agent / SystemReactant Ratio (Boric Acid:Triethanolamine)Reported Yield (%)Reference
Isopropanol/2-Butanol (3:1 mixture)Not specified94.78[1]
Isopropanol (standard distillation)Not specified82.70[1]
n-Butanol and Xylene1:1 (molar)High (not quantified)[2]
Cyclohexyl alcohol and Xylene1:1 (molar)High (not quantified)[2]
TolueneNot specifiedNot specified[1]
Solvent-free (distillation)1:1 (molar)70[3]

Experimental Protocols

1. Synthesis using a Two-Liquid Solvent System (n-Butanol and Xylene)

This protocol is adapted from a patented method for producing high-purity this compound.[2]

  • Apparatus: A round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap fitted with a reflux condenser.

  • Reagents:

    • Triethanolamine (98%): 1824 g

    • Boric Acid: 742 g

    • n-Butanol: 924 g

    • Xylene: 200 g

  • Procedure:

    • To the reaction flask, add triethanolamine, boric acid, n-butanol, and xylene.

    • Thoroughly mix the reactants and begin heating slowly.

    • Distillation will commence at approximately 99°C.

    • Continue to heat and reflux, collecting the water-azeotrope in the Dean-Stark trap. The organic layer from the trap is continuously returned to the reaction flask.

    • Monitor the reaction progress by the amount of water collected. The reaction temperature will gradually rise as water is removed.

    • Once the theoretical amount of water has been collected and the reaction is complete, the product will begin to crystallize.

    • The hot crystals can be filtered and washed with a suitable solvent, such as a 1:1 mixture of n-butanol and acetonitrile (B52724), to yield the purified product.[2]

2. Synthesis using an Isopropanol/2-Butanol Mixture

This protocol is based on research that demonstrated improved yields with a mixed alcohol solvent system.[1]

  • Apparatus: A reaction vessel equipped with a stirrer, heating mantle, and a distillation setup for azeotropic water removal.

  • Reagents:

    • Triethanolamine

    • Boric Acid

    • Isopropanol

    • 2-Butanol

  • Procedure:

    • Prepare a 3:1 (by volume) mixture of isopropanol and 2-butanol to be used as the water-carrying agent.

    • Charge the reaction vessel with triethanolamine, boric acid, and the isopropanol/2-butanol mixture.

    • Heat the mixture to reflux and continuously remove the water-alcohol azeotrope.

    • Continue the reaction until no more water is evolved.

    • After completion, the solvent can be removed by evaporation.

    • The crude product can be purified by recrystallization from a suitable solvent like acetonitrile.[1]

3. Solvent-Free Synthesis

This method avoids the use of an organic solvent as a water-carrying agent.[3]

  • Apparatus: A flask equipped with a short path distillation apparatus.

  • Reagents:

    • Boric Acid (50 mmol)

    • Triethanolamine (50 mmol)

    • Water (3 mL, to aid initial solubility)

  • Procedure:

    • Add boric acid, triethanolamine, and a small amount of water to the flask.

    • Heat the mixture to 120°C.

    • Water will begin to distill from the reaction mixture.

    • Continue heating until no more water is condensed and collected.

    • The resulting product can be isolated and recrystallized from acetonitrile for purification.

Mandatory Visualization

G cluster_start Start: Synthesis Goal cluster_selection Water-Carrying Agent Selection cluster_protocol Experimental Protocol start Define Synthesis Requirements high_yield High Yield Required? start->high_yield solvent_free Solvent-Free Process Desired? high_yield->solvent_free No select_mixed_alcohol Select Isopropanol/ 2-Butanol Mixture high_yield->select_mixed_alcohol Yes select_two_liquid Select n-Butanol/ Xylene System temp_sensitivity Temperature Sensitive Reactants? solvent_free->temp_sensitivity No select_solvent_free Select Solvent-Free Method solvent_free->select_solvent_free Yes select_toluene Select Toluene or Xylene temp_sensitivity->select_toluene No select_alcohol Select Isopropanol temp_sensitivity->select_alcohol Yes protocol Execute Synthesis Protocol with Azeotropic Distillation select_mixed_alcohol->protocol select_two_liquid->protocol select_toluene->protocol select_solvent_free->protocol select_alcohol->protocol

Caption: Logical workflow for selecting a water-carrying agent in this compound synthesis.

References

Technical Support Center: Purification of Triethanolamine Borate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of triethanolamine (B1662121) borate (B1201080) via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of triethanolamine borate.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly: Insufficient time for nucleation and crystal growth. 3. The compound is highly soluble in the chosen solvent even at low temperatures. 1. Boil off some of the solvent to increase the concentration of this compound. Be cautious not to evaporate too much, which could cause the compound to "oil out". 2. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. 3. If crystals still do not form, it may be necessary to choose a different recrystallization solvent or a solvent system (a mixture of a good solvent and a poor solvent).
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated to a very high degree. 3. The presence of impurities can inhibit crystallization. 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. 3. Attempt to purify the crude product further before recrystallization, for example, by washing with a solvent in which the impurities are soluble but the product is not.
The resulting crystals are colored. Colored impurities are present in the crude product and are co-crystallizing with the this compound. 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. 2. Perform a second recrystallization.
Low recovery of purified product. 1. Too much solvent was used, and some product remained dissolved in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were not washed with a cold solvent after filtration. 1. Minimize the amount of hot solvent used to dissolve the crude product. After filtering the crystals, the mother liquor can be concentrated and cooled to obtain a second crop of crystals. 2. Heat the funnel and filter paper before filtration to prevent the solution from cooling and crystallizing prematurely. 3. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor without dissolving a significant amount of the product.
Formation of a solid mass instead of fine crystals. The reaction of boric acid and triethanolamine can result in the formation of large, hard chunks of crystalline material, making subsequent purification difficult. [1]During the synthesis, using a two-liquid solvent system can help to control the reaction and produce a more manageable crystalline product. [1] For purification, ensure the solid is completely dissolved in the minimum amount of hot solvent before allowing it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Acetonitrile (B52724) is a commonly used and effective solvent for the recrystallization of this compound.[2][3] It is also mentioned that a mixture of n-butanol and acetonitrile (1:1 by volume) can be used for washing the crystals.[1] The choice of solvent depends on the impurities present. An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Q2: How can I determine the correct amount of solvent to use for recrystallization?

A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound. To achieve this, add the solvent in small portions to the crude solid while heating and stirring until the solid has just dissolved. Adding too much solvent will result in a low yield or no crystal formation.[4]

Q3: My this compound is a very viscous liquid or a sticky solid. How should I handle this during recrystallization?

A3: this compound can be a highly viscous liquid, especially when not completely pure.[5] It is advisable to begin the recrystallization process by warming the crude product slightly to reduce its viscosity, which will aid in its transfer and dissolution in the hot solvent.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is reported to be in the range of 235-237 °C.[6][7] A sharp melting point within this range is a good indicator of purity.

Q5: Is this compound soluble in water?

A5: Yes, this compound is soluble in water.[6][8] This property can be utilized for certain purification steps, but for recrystallization from an organic solvent, the presence of water should generally be avoided unless a mixed solvent system including water is intentionally used.

Data Presentation

Physical and Solubility Properties of this compound
PropertyValue/DescriptionReference(s)
Melting Point 235-237 °C[6][7]
Appearance White crystalline solid[2]
Solubility in Water Soluble[6][8]
Solubility in Acetonitrile Used as a recrystallization solvent, implying good solubility at high temperatures and lower solubility at low temperatures.[2][3]
Solubility in Acetone Slightly soluble[7]
Solubility in Benzene Slightly soluble[7]
Solubility in Polar Solvents Generally well soluble[5]

Experimental Protocols

Protocol for Recrystallization of this compound from Acetonitrile

This protocol outlines the steps for purifying crude this compound using acetonitrile as the recrystallization solvent.

Materials:

  • Crude this compound

  • Acetonitrile (reagent grade)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of acetonitrile and begin heating the mixture on a hot plate with stirring. Continue to add acetonitrile in small portions until the this compound is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes any insoluble impurities (and activated charcoal if used). Pre-heating the glassware prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point in the range of 235-237 °C indicates a high degree of purity.

Mandatory Visualization

G Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out Oils Out no_crystals No Crystals crystals_form->no_crystals No yes_crystals Yes, Crystals Form crystals_form->yes_crystals Yes boil_solvent Boil Off Some Solvent no_crystals->boil_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization boil_solvent->cool induce_crystallization->cool filter_wash Filter and Wash Crystals yes_crystals->filter_wash check_purity Check Purity (e.g., Melting Point) filter_wash->check_purity pure Product is Pure check_purity->pure Pure impure Product is Impure check_purity->impure Impure rerun Re-recrystallize impure->rerun rerun->dissolve reheat_add_solvent Reheat, Add More Solvent, and Cool Slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

G Logical Relationships in this compound Purification crude_product Crude this compound (with impurities) dissolution Dissolution in Hot Solvent crude_product->dissolution hot_solution Hot Saturated Solution dissolution->hot_solution hot_filtration Hot Filtration hot_solution->hot_filtration insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Removed filtrate Hot Filtrate (Product + Soluble Impurities) hot_filtration->filtrate cooling Controlled Cooling filtrate->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities + Some Product) vacuum_filtration->mother_liquor Separated pure_crystals Purified this compound Crystals vacuum_filtration->pure_crystals

Caption: Logical relationships in the purification of this compound.

References

Technical Support Center: Synthesis of Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of triethanolamine (B1662121) borate (B1201080).

I. FAQs - Common Impurities in Triethanolamine Borate Synthesis

1. What are the most common impurities in this compound synthesis?

The most common impurities encountered during the synthesis of this compound include:

  • Unreacted Starting Materials: Residual boric acid and triethanolamine are common, often due to incomplete reaction or improper stoichiometry.

  • Water: As a byproduct of the esterification reaction, residual water can be present if not effectively removed, potentially leading to hydrolysis of the product.

  • Side Products: Formation of alternative borate esters, such as triethanolaminetriborate, can occur if the molar ratio of reactants is not strictly controlled.

  • Polymeric Species: Although the monomeric form is favored, the trifunctional nature of both boric acid and triethanolamine can lead to the formation of polymeric byproducts under certain conditions.

  • Degradation Products: Thermal degradation of triethanolamine can occur at elevated temperatures, leading to the formation of various byproducts that can contaminate the final product.

2. How does the molar ratio of reactants affect purity?

The molar ratio of triethanolamine to boric acid is a critical parameter in determining the purity of the final product. An equimolar ratio (1:1) is typically optimal for the synthesis of this compound. An excess of boric acid can lead to the formation of other borate complexes, such as triethanolaminetriborate, where one molecule of triethanolamine reacts with three molecules of boric acid. Conversely, an excess of triethanolamine will remain as an impurity in the final product.

3. What is the role of the solvent in impurity formation?

The choice of solvent can influence the reaction rate, yield, and purity of this compound. Solvents that form an azeotrope with water, such as toluene (B28343) or a mixture of isopropanol (B130326) and 2-butanol, are often used to facilitate the removal of water, driving the reaction to completion and minimizing water as an impurity. The use of a solvent system can also help to prevent the solidification of the reaction mixture, which can trap impurities and make purification more difficult.

4. How can I minimize water content in the final product?

Minimizing the water content is crucial for obtaining high-purity this compound. The most common method is azeotropic distillation, where a solvent that forms a low-boiling azeotrope with water is used to continuously remove it from the reaction mixture. Ensuring the reaction goes to completion and employing proper drying techniques, such as vacuum drying, for the isolated product are also essential steps.

5. Can triethanolamine degrade during the synthesis?

Yes, triethanolamine can undergo thermal degradation at elevated temperatures. The decomposition can lead to the formation of various volatile and non-volatile byproducts, which can discolor the product and introduce impurities. Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides can be formed. It is therefore important to carefully control the reaction temperature to minimize degradation.

II. Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Increase reaction time or temperature, and monitor the removal of water to ensure the reaction goes to completion.
Loss of product during workup and purification.Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate.
Product is Off-Color (Not White) Degradation of triethanolamine at high temperatures.Maintain a consistent and appropriate reaction temperature.
Presence of impurities in the starting materials.Use high-purity starting materials.
Incomplete Reaction (Presence of Starting Materials) Incorrect stoichiometry.Ensure an accurate 1:1 molar ratio of triethanolamine to boric acid.
Inefficient removal of water.Use an effective azeotropic distillation setup and a suitable solvent.
Formation of Side Products (e.g., triethanolaminetriborate) Incorrect molar ratio of reactants.Use a precise 1:1 molar ratio of triethanolamine to boric acid.
High Water Content in Final Product Incomplete azeotropic distillation.Ensure the theoretical amount of water has been collected before stopping the reaction.
Inadequate drying of the final product.Dry the purified product under vacuum at an appropriate temperature.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Azeotropic Distillation

Materials:

  • Triethanolamine (1.0 mol)

  • Boric Acid (1.0 mol)

  • Toluene (as a water-carrying agent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add triethanolamine and toluene.

  • Stir the mixture and slowly add boric acid.

  • Heat the mixture to reflux.

  • Continuously remove the water-toluene azeotrope via the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • The crude this compound can then be purified by recrystallization.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Acetonitrile

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot acetonitrile.

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetonitrile.

  • Dry the purified crystals under vacuum.

Protocol 3: Analysis of Impurities by ¹¹B NMR Spectroscopy

Procedure:

  • Prepare a sample of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquire the ¹¹B NMR spectrum.

  • The main product, this compound, should exhibit a characteristic chemical shift.

  • Compare the obtained spectrum with reference data to identify potential boron-containing impurities. Unreacted boric acid and other borate species will have distinct chemical shifts.

Protocol 4: GC-MS Analysis of Boric Acid (as a derivatized this compound)

Note: This method is for the quantification of unreacted boric acid.

Procedure:

  • A sample containing potential boric acid impurity is derivatized with triethanolamine to convert the non-volatile boric acid into the volatile this compound.

  • The derivatized sample is then analyzed by GC-MS.

  • The amount of this compound detected corresponds to the initial amount of boric acid in the sample.

  • This method allows for sensitive and selective quantification of boric acid.

IV. Data Presentation

Table 1: Effect of Reaction Conditions on Yield of this compound

Solvent Reactant Ratio (TEA:Boric Acid) Reaction Time (h) Yield (%) Reference
Toluene1:1282.46
Isopropanol/2-butanol (3:1)OptimizedNot specified94.78
Water1:1Not specified70

Table 2: ¹¹B NMR Chemical Shifts of this compound and Potential Boron-Containing Impurities

Compound Coordination of Boron Typical ¹¹B Chemical Shift (ppm) Reference
This compound4-5 to -10
Boric Acid3+18 to +20
Alkyl Borates (general)3+16 to +23

V. Visualizations

Synthesis_Pathway Diagram 1: Synthesis Pathway of this compound TEA Triethanolamine N(CH₂CH₂OH)₃ Product This compound TEA->Product + BoricAcid Boric Acid B(OH)₃ BoricAcid->Product Water Water 3H₂O Product->Water -

Caption: Diagram 1: Synthesis Pathway of this compound.

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Impurity Identification cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Synthesis of This compound purity_check Check Purity (e.g., NMR, GC-MS) start->purity_check pure Product is Pure purity_check->pure Yes impure Impurities Detected purity_check->impure No unreacted Unreacted Starting Materials (Boric Acid, TEA) impure->unreacted Identify Impurity side_products Side Products (e.g., Triethanolaminetriborate) impure->side_products water Excess Water impure->water purify Recrystallize Product impure->purify adjust_ratio Adjust Molar Ratio (1:1) unreacted->adjust_ratio optimize_conditions Optimize Reaction Conditions (Time, Temp) unreacted->optimize_conditions side_products->adjust_ratio improve_distillation Improve Azeotropic Distillation water->improve_distillation adjust_ratio->start improve_distillation->start optimize_conditions->start purify->purity_check

Caption: Diagram 2: Troubleshooting Workflow for Impurity Identification.

Technical Support Center: Formulation Stability of Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of triethanolamine (B1662121) borate (B1201080) in formulations.

Frequently Asked Questions (FAQs)

Q1: What is triethanolamine borate and why is it used in formulations?

This compound (TEAB) is a borate salt of triethanolamine, known for its versatility in various formulations.[1] It serves as an effective emulsifier, pH adjuster, corrosion inhibitor, and stabilizer in a wide range of products, including cosmetics, personal care items, pharmaceuticals, and industrial fluids.[1][2] Its ability to enhance the stability and viscosity of formulations makes it a valuable excipient.[1]

Q2: What is hydrolysis and how does it affect this compound?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, hydrolysis leads to its decomposition back into its constituent components: triethanolamine and boric acid. This degradation can compromise the integrity and performance of the formulation, affecting properties such as pH, viscosity, and the stability of the active pharmaceutical ingredient (API).

Q3: What is the primary factor that makes this compound relatively stable against hydrolysis?

This compound possesses a unique intramolecular dative bond between the nitrogen atom of the triethanolamine and the boron atom. This "atrane" or "cage" structure provides significant hydrolytic stability compared to simple borate esters. This internal coordination protects the boron atom from being easily attacked by water molecules.

Q4: At what pH range is this compound most stable?

Studies have shown that this compound and its related complexes are stable in aqueous solutions over a pH range of 6.7 to 10.9. Within this range, the chemical shift values in 11B NMR spectroscopy remain constant, indicating the stability of the borate complexes.

Q5: Can I use this compound in acidic formulations?

It is not recommended to use this compound in acidic formulations (pH < 6.7). The intramolecular B-N bond is susceptible to cleavage by strong acids. Protonation of the nitrogen atom can lead to the opening of the cage structure, making the boron center more accessible to nucleophilic attack by water and accelerating hydrolysis.

Q6: How does temperature affect the stability of this compound?

Q7: Are there any known incompatibilities with other common formulation excipients?

While this compound is used as a stabilizer, strong acidic excipients should be avoided. There is limited specific public data on the compatibility of this compound with a wide range of individual excipients. Therefore, it is essential to perform compatibility studies with all formulation components, especially with new combinations of surfactants, polymers, and preservatives.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and stability testing of products containing this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected decrease in formulation pH over time. Hydrolysis of this compound, releasing boric acid.1. Verify Formulation pH: Ensure the initial pH of the formulation is within the stable range of 6.7-10.9. 2. Buffer Capacity: Consider increasing the buffer capacity of your formulation to resist pH changes. 3. Storage Conditions: Store the formulation at a lower temperature to reduce the rate of hydrolysis. 4. Excipient Interaction: Investigate potential interactions with acidic excipients that may be accelerating hydrolysis.
Changes in formulation viscosity (thinning or thickening). Degradation of this compound affecting the formulation's rheological properties.1. Monitor Viscosity: Regularly measure the viscosity of your formulation during stability studies. 2. Alternative Stabilizers: If viscosity changes are significant, consider incorporating a secondary viscosity-modifying agent that is stable at your formulation's pH. 3. Re-evaluate Concentration: The initial concentration of this compound may need to be optimized.
Precipitation or crystallization in the formulation. Formation of boric acid crystals due to hydrolysis, especially in formulations with low water content or at low temperatures.1. Solubility Check: Ensure that the concentration of this compound and its potential degradation products do not exceed their solubility limits in the formulation. 2. Co-solvents: The addition of co-solvents like glycerin or propylene (B89431) glycol may help to increase the solubility of boric acid. 3. Storage Temperature: Avoid storing the formulation at very low temperatures that could promote crystallization.
Reduced efficacy of the active pharmaceutical ingredient (API). A shift in pH due to this compound hydrolysis may affect the stability or solubility of the API.1. API Stability Profile: Review the pH-stability profile of your API to ensure it is compatible with the potential pH shift. 2. Analytical Monitoring: Quantify the API concentration throughout the stability study to identify any degradation. 3. Formulation pH Control: Implement stricter pH control measures as outlined in the "Unexpected decrease in formulation pH" section.

Experimental Protocols

Protocol 1: Accelerated Stability Study for a this compound Formulation

Objective: To evaluate the stability of a formulation containing this compound under accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Prepare three batches of the final formulation. Package the samples in the intended commercial packaging.

  • Storage Conditions: Place the samples in a stability chamber under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

  • Testing Time Points: Pull samples for analysis at initial (time zero), 1, 3, and 6-month intervals.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for color change, phase separation, or precipitation.

    • pH Measurement: Determine the pH of the formulation.

    • Viscosity Measurement: Measure the viscosity using a calibrated viscometer.

    • Assay of this compound and Degradation Products: Quantify the concentration of this compound, triethanolamine, and boric acid using a validated analytical method (e.g., HPLC or 11B NMR).

    • Assay of Active Pharmaceutical Ingredient (API): If applicable, determine the concentration of the API.

  • Data Analysis: Analyze the data for any significant changes over time. A significant change is often defined as a greater than 5% change from the initial value for assay or any significant change in physical properties.

Protocol 2: Quantitative Analysis of this compound and its Hydrolysis Products using ¹¹B NMR Spectroscopy

Objective: To quantify the extent of this compound hydrolysis in a formulation.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the formulation.

    • Dissolve or disperse the sample in a suitable deuterated solvent (e.g., D₂O). The choice of solvent may require optimization based on the formulation matrix.

    • Add a known concentration of an internal standard that does not interact with the sample components and has a distinct ¹¹B NMR signal (if external standard calibration is not used).

  • NMR Acquisition:

    • Acquire ¹¹B NMR spectra using a high-resolution NMR spectrometer.

    • Key parameters to optimize include the pulse sequence, relaxation delay (to ensure full relaxation of all boron species for accurate quantification), and number of scans (for adequate signal-to-noise ratio).

  • Data Analysis:

    • Identify the resonance signals corresponding to this compound and boric acid/borate. In aqueous solutions, this compound typically appears as a sharp signal, while boric acid and borate ions will have distinct chemical shifts.

    • Integrate the area under each peak.

    • Calculate the concentration of each species based on the integral values relative to the internal standard or using a calibration curve prepared with standards of known concentrations.

    • The percentage of hydrolysis can be calculated as: % Hydrolysis = [Concentration of Boric Acid / (Concentration of Boric Acid + Concentration of this compound)] * 100

Visualizations

Hydrolysis_Pathway TEAB This compound (Stable) Hydrolysis Hydrolysis TEAB->Hydrolysis  + H2O Water (H₂O) H2O->Hydrolysis Products Degradation Products Hydrolysis->Products TEA Triethanolamine Products->TEA BoricAcid Boric Acid Products->BoricAcid

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Formulation Instability Observed (e.g., pH change, viscosity change) CheckpH Is formulation pH within 6.7 - 10.9? Start->CheckpH AdjustpH Adjust pH to be within the stable range. CheckpH->AdjustpH No CheckTemp Are storage/processing temperatures too high? CheckpH->CheckTemp Yes AdjustpH->CheckTemp ControlTemp Implement stricter temperature control. CheckTemp->ControlTemp Yes CheckExcipients Are there any incompatible (e.g., acidic) excipients? CheckTemp->CheckExcipients No ControlTemp->CheckExcipients Reformulate Reformulate to remove incompatible excipients. CheckExcipients->Reformulate Yes Stable Formulation Stabilized CheckExcipients->Stable No Reformulate->Stable

Caption: Troubleshooting workflow for formulation instability.

References

Technical Support Center: Enhancing Thermal Stability of Triethanolamine Borate-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the thermal stability of triethanolamine (B1662121) borate-containing polymers.

Frequently Asked Questions (FAQs)

Q1: What is triethanolamine borate (B1201080) and why is it used in polymers?

A1: Triethanolamine borate (TEOAB) is an organoboron compound synthesized from the reaction of boric acid and triethanolamine.[1][2] It is incorporated into polymer systems for several reasons. TEOAB can act as a curing agent for epoxy resins, leading to materials with excellent chemical stability and high resistance to moisture.[2][3] It also functions as a flame retardant, enhancing the safety profile of the final polymer product.[1][4] The presence of the borate ester group contributes to good thermal stability.[1]

Q2: What is thermal degradation in the context of polymers?

A2: Thermal degradation refers to the breakdown of a polymer's long-chain structure at elevated temperatures, leading to damaging chemical changes.[5] This process can occur even without the presence of oxygen and results in the loss of desirable physical properties such as ductility and strength, while causing embrittlement, color changes, and cracking.[5] The onset of thermal degradation determines the maximum operating temperature for a polymer.[5]

Q3: What are the primary mechanisms of thermal degradation in these polymers?

A3: The primary mechanisms include:

  • Chain Scission: The breaking of the main polymer backbone into smaller fragments, which rapidly decreases the molecular weight.[5]

  • Depolymerization: The sequential release of monomer units from the end of a polymer chain.[5]

  • Side-group Elimination: The removal of functional groups attached to the main polymer chain.

  • Oxidation: Degradation reactions involving oxygen, which can often occur at lower temperatures than anaerobic thermal degradation.[5]

Q4: How does the incorporation of boron improve thermal stability?

A4: Boron compounds can enhance thermal stability through several mechanisms. During heating, boronic acid groups can release water and form a cross-linked boroxine (B1236090) network, which acts as a good char-yielding compound.[6][7] In phenolic resins, for example, the formation of phenyl borates during curing can block reactive phenolic hydroxyl groups, inhibiting their thermal decomposition.[8] This char layer can act as a thermal barrier, slowing further degradation.

Troubleshooting Guide

Problem 1: My polymer shows premature degradation during thermal analysis (e.g., TGA).

Possible Cause Suggested Solution
Residual Solvents or Moisture Ensure the polymer sample is thoroughly dried under vacuum before analysis. Residual volatiles can cause initial weight loss at low temperatures, which can be mistaken for degradation.
Incomplete Curing/Polymerization Review the curing protocol (time, temperature). Incomplete cross-linking results in a less stable network.[9] Use techniques like DSC to verify the glass transition temperature (Tg) and ensure no residual curing exotherm is present.
Presence of Impurities Impurities from reactants or synthesis by-products can catalyze degradation. Purify the this compound and other monomers before polymerization.[2][10]
Oxidative Degradation Perform TGA analysis under an inert atmosphere (e.g., Nitrogen, Argon) to check if degradation is accelerated by the presence of air/oxygen.[5]

Problem 2: The thermal stability of my polymer is not significantly improved after adding this compound.

Possible Cause Suggested Solution
Poor Dispersion of TEOAB Ensure homogeneous mixing of this compound within the polymer matrix. Poor dispersion can lead to localized points of weakness.
Insufficient TEOAB Concentration The concentration of the borate ester may be too low to impart a significant stabilizing effect. Experiment with a concentration gradient to find the optimal loading.
Incompatibility with Polymer Matrix The polarity and chemical structure of the polymer may not be compatible with TEOAB, preventing effective interaction. Consider modifying the polymer backbone or using a compatibilizer.
Degradation of TEOAB Itself While TEOAB has good thermal stability, it has its limits.[1] Confirm the degradation temperature of pure TEOAB via TGA to ensure it is suitable for your target processing/application temperature.

Problem 3: I am observing inconsistent results between different batches of the same polymer formulation.

Possible Cause Suggested Solution
Variation in Reactant Purity Use reactants from the same batch with verified purity for all experiments to minimize variability.
Inconsistent Synthesis/Curing Conditions Strictly control all experimental parameters, including reaction time, temperature ramps, mixing speed, and atmosphere. Small deviations can significantly impact the final polymer structure and properties.
Sample Preparation for Analysis Standardize the sample preparation method for thermal analysis. Ensure consistent sample mass, form (powder vs. film), and placement within the analysis instrument (e.g., TGA pan).

Strategies for Improving Thermal Stability

Improving the thermal stability of this compound-containing polymers often involves incorporating additional materials or modifying the polymer network.

Incorporation of Nanofillers

Adding nanofillers can significantly enhance thermal stability by creating a tortuous path for volatile degradation products and forming a protective barrier.[11] The interaction between the nanoparticles and the polymer chains can also restrict thermal motion.[11][12]

Table 1: Effect of Various Nanofillers on Polymer Thermal Stability

Nanofiller TypePolymer Matrix (Example)ObservationReference(s)
Nanosilica (SiO2) Hydrogenated Nitrile Butadiene Rubber (HNBR)Significant improvement in thermal stability observed via TGA and DSC.[13][13]
Carbon Nanotubes (CNTs) VariousExceptional mechanical and thermal properties; can significantly increase thermal stability.[13][14][13][14]
Graphene Nanoplates Epoxy Resin1 wt% addition increased thermal conductivity by 33.3%, aiding heat dissipation.[15][15]
Layered Silicates (Clays) VariousEffect varies based on polymer and clay type/modification; can increase thermal stability.[11][11]
Enhancing Cross-linking

Increasing the cross-link density creates a more rigid three-dimensional network, which restricts the movement of polymer chains at high temperatures and enhances thermal stability.[9][16]

Table 2: Common Cross-linking Agents and Their Applications

Cross-linking Agent ClassExamplesTypical ApplicationsReference(s)
Organic Peroxides Benzoyl peroxide, Dicumyl peroxideRubber vulcanization, Polyolefins[16][17]
Diisocyanates Toluene diisocyanate (TDI)Polyurethanes[17][18]
Epoxy Resins Diglycidyl ether of bisphenol A (DGEBA)Adhesives, Coatings, Composites[16][17]
Sulfur Elemental SulfurVulcanization of rubber[17][19]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a polymer sample. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20][21]

Methodology:

  • Sample Preparation: Ensure the polymer sample is completely dry. Place a small, consistent amount of the sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).[21]

  • Instrument Setup:

    • Place the sample pan onto the microbalance within the TGA furnace.[21]

    • Select the purge gas (e.g., Nitrogen for inert atmosphere, Air for oxidative studies). Set a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a final temperature that exceeds the polymer's full decomposition point (e.g., 600-800 °C).[21]

  • Data Analysis:

    • Plot the percentage of initial weight remaining versus temperature.

    • Determine the onset temperature of degradation (T_onset), often defined as the temperature at which 5% weight loss occurs (T_d5).

    • Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

    • Quantify the percentage of residual char at the final temperature.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To measure thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[22] These transitions provide insight into the polymer's structural state and processing window.[20]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum). Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.[20]

    • Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat Scan: Heat the sample from ambient temperature to above its expected melting or glass transition temperature at a controlled rate (e.g., 10 °C/min). This step removes the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

    • Second Heat Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min). Data from this scan is typically used for analysis.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Determine the glass transition temperature (Tg) as a step change in the baseline of the second heating scan.

    • Identify melting peaks (endothermic) and crystallization peaks (exothermic).

Visualized Workflows and Relationships

Experimental_Workflow cluster_synthesis Polymer Synthesis & Formulation cluster_processing Processing cluster_analysis Characterization & Analysis A Reactant Purification B Polymerization with This compound A->B C Incorporation of Stabilizers (Optional) B->C D Curing / Cross-linking C->D E Sample Preparation (e.g., Film Casting) D->E F Thermal Analysis (TGA, DSC) E->F G Data Interpretation F->G H Performance Evaluation G->H H->C Formulation Optimization

Caption: General experimental workflow for developing and testing thermally stable polymers.

Thermal_Stability_Factors A Polymer Thermal Stability B Chemical Structure B->A B1 Polymer Backbone (e.g., Bond Strength) B->B1 B2 Side Groups B->B2 C Morphology & Network C->A C1 Cross-link Density C->C1 C2 Crystallinity C->C2 D Additives & Fillers D->A D1 This compound D->D1 D2 Nanofillers (SiO2, CNTs, etc.) D->D2 D3 Antioxidants D->D3

References

troubleshooting poor performance of triethanolamine borate as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triethanolamine (B1662121) borate (B1201080) as a corrosion inhibitor.

Troubleshooting Guide

This guide addresses common issues encountered during the use of triethanolamine borate for corrosion inhibition.

IssuePotential CauseTroubleshooting Steps
Low or Inconsistent Inhibition Efficiency Suboptimal Concentration: The concentration of this compound is crucial for forming a stable protective film. Too low a concentration can result in incomplete surface coverage.1. Consult literature for recommended concentration ranges for your specific metal and corrosive environment. 2. Experimentally determine the optimal concentration by testing a range of this compound concentrations.
Unfavorable pH: The pH of the corrosive medium significantly impacts the stability of the protective film and the chemical nature of the inhibitor.[1]1. Measure and adjust the pH of your experimental solution. The optimal pH for borate-based inhibitors is often in the range of 9.8-10.5.[2] 2. Investigate the effect of a pH range on the inhibition efficiency to identify the optimal condition for your system.
Presence of Aggressive Ions: Ions such as chlorides can compete with the borate inhibitor for adsorption sites on the metal surface, leading to reduced efficiency.[3]1. Analyze your corrosive medium for the presence of aggressive ions. 2. Consider increasing the concentration of this compound or using it in synergy with other inhibitors to counteract the effect of aggressive ions.
Hydrolysis/Instability: this compound can be susceptible to hydrolysis, which can diminish its effectiveness over time. The nitrogen-boron bond contributes to its stability.[4][5]1. Ensure proper storage of the this compound solution. 2. For long-term experiments, monitor the concentration of the active inhibitor over time.
Poor Film Formation Inadequate Surface Preparation: The condition of the metal surface is critical for the proper adsorption and formation of the protective inhibitor film.1. Ensure the metal surface is thoroughly cleaned to remove any oils, grease, or existing corrosion products before applying the inhibitor. 2. Follow a standardized surface preparation protocol, such as polishing with sandpaper of decreasing grit size, followed by cleaning with solvents like acetone (B3395972) and ethanol.[6]
Incompatibility with Other Formulation Components: Other additives in your formulation, such as certain surfactants or biocides, may interfere with the film-forming properties of this compound.1. Review the compatibility of all components in your formulation. 2. If incompatibility is suspected, test the performance of this compound in a simplified system before adding other components.
Localized Corrosion (Pitting) Insufficient Inhibitor Concentration: At low concentrations, anodic inhibitors like borates can sometimes accelerate localized corrosion if they cannot completely passivate the entire metal surface.[1]1. Increase the concentration of this compound to ensure complete passivation of the metal surface. 2. Combine with a cathodic inhibitor to provide more comprehensive protection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of corrosion inhibition by this compound?

A1: this compound functions primarily as an anodic inhibitor.[1][2] It forms a protective, sparingly soluble film on the metal surface, which acts as a barrier to prevent the corrosive medium from reaching the metal. The borate component, in the presence of oxygen, promotes the growth of a passivating ferric oxide film.[2] The triethanolamine component can neutralize acidic substances and helps in the formation of the protective layer.[7]

Q2: What is the optimal concentration of this compound to use?

A2: The optimal concentration can vary depending on the specific metal, the corrosive environment, and the presence of other substances. It is recommended to determine the optimal concentration experimentally. However, studies have shown effective inhibition with concentrations ranging from a few hundred ppm to several g/L. For instance, in one study, a synergistic effect was observed with sodium silicate (B1173343) at 10 g/L and triethanolamine at 3 g/L.[6]

Q3: How does pH affect the performance of this compound?

A3: pH is a critical factor. Borate inhibitors are generally most effective in alkaline conditions, with an optimal pH range often cited as 9.8-10.5.[2] In this range, the protective oxide film is more stable. The buffering capacity of borates also helps to maintain a stable pH.[2]

Q4: Can this compound be used in combination with other corrosion inhibitors?

A4: Yes, this compound can exhibit synergistic effects when used with other inhibitors. For example, it has been shown to work well with sodium silicate.[6] Combining it with other types of inhibitors, such as cathodic inhibitors, can provide broader protection against different forms of corrosion. The synergism between borate and other inhibitors can sometimes allow for lower concentrations of each component to be used.[2]

Q5: How can I determine the concentration of this compound in my solution?

A5: Several analytical methods can be used. A common method involves derivatization of the boric acid component with triethanolamine to form a volatile complex that can be analyzed by gas chromatography-mass spectrometry (GC-MS).[8][9] Other methods for determining triethanolamine concentration include liquid chromatography.[10]

Experimental Protocols

Weight Loss Method for Corrosion Rate Determination

This method provides a straightforward way to evaluate the effectiveness of a corrosion inhibitor.

Methodology:

  • Sample Preparation:

    • Cut metal coupons to a standard size (e.g., 50 mm x 25 mm x 2 mm).

    • Polish the coupons with successively finer grades of abrasive paper, rinse with deionized water, degrease with a suitable solvent (e.g., acetone), and dry.

    • Accurately weigh the cleaned and dried coupons to four decimal places.

  • Immersion Test:

    • Prepare the corrosive solution with and without the desired concentrations of this compound.

    • Completely immerse the prepared coupons in the test solutions in beakers. Ensure the coupons are suspended and not in contact with the bottom or sides of the beaker.

    • Cover the beakers to prevent evaporation and contamination.

    • Maintain the beakers at a constant temperature for a specified period (e.g., 24, 48, 72 hours).

  • Sample Cleaning and Re-weighing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor, followed by gentle brushing).

    • Rinse the cleaned coupons with deionized water and a solvent, then dry thoroughly.

    • Accurately re-weigh the coupons.

  • Calculation:

    • Calculate the weight loss (ΔW) for each coupon.

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (K × ΔW) / (A × T × D) where:

      • K is a constant (8.76 × 10^4 for mm/y)

      • ΔW is the weight loss in grams

      • A is the surface area of the coupon in cm²

      • T is the immersion time in hours

      • D is the density of the metal in g/cm³

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:

      • CR_blank is the corrosion rate in the absence of the inhibitor.

      • CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique to study the formation and properties of the inhibitor film.

Methodology:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Sample Preparation:

    • Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a defined surface area exposed.

    • Polish the exposed surface to a mirror finish, then clean and dry as described in the weight loss method.

  • Measurement:

    • Immerse the electrodes in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize.

    • Perform the EIS measurement at the OCP by applying a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion inhibition.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where:

      • Rct_blank is the charge transfer resistance in the absence of the inhibitor.

      • Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

Visualizations

cluster_troubleshooting Troubleshooting Workflow Start Poor Inhibitor Performance Check_Conc Is Concentration Optimal? Start->Check_Conc Adjust_Conc Adjust Concentration Check_Conc->Adjust_Conc No Check_pH Is pH in Optimal Range? Check_Conc->Check_pH Yes Adjust_Conc->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Ions Are Aggressive Ions Present? Check_pH->Check_Ions Yes Adjust_pH->Check_Ions Modify_Formulation Modify Formulation Check_Ions->Modify_Formulation Yes Check_Surface Is Surface Properly Prepared? Check_Ions->Check_Surface No Modify_Formulation->Check_Surface Improve_Prep Improve Surface Preparation Check_Surface->Improve_Prep No Success Performance Improved Check_Surface->Success Yes Improve_Prep->Success

Caption: A logical workflow for troubleshooting poor performance of this compound.

cluster_mechanism Mechanism of Corrosion Inhibition Metal Metal Surface (e.g., Iron) Adsorption Adsorption of Inhibitor on Metal Surface Metal->Adsorption Inhibitor This compound in Solution Inhibitor->Adsorption Film Formation of a Protective Film Adsorption->Film Passivation Promotion of Passive Oxide Layer (Fe₂O₃) Film->Passivation Barrier Physical Barrier to Corrosive Species Film->Barrier Result Corrosion Inhibition Passivation->Result Barrier->Result

References

addressing solubility issues of triethanolamine borate in nonpolar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with triethanolamine (B1662121) borate (B1201080) (TEAB) in nonpolar solvents.

Frequently Asked Questions (FAQs)

Q1: What is triethanolamine borate and in which solvents is it typically soluble?

A1: this compound (TEAB) is a coordination compound formed from the reaction of triethanolamine and boric acid.[1][2] It is a white, crystalline solid or a viscous liquid.[3][4][5] TEAB is widely recognized for its high solubility in water and polar organic solvents.[2][4][5][6] Its applications are diverse, including use as a corrosion inhibitor, flame retardant, lubricant additive, and a curing agent for epoxy resins.[1][2][3]

Q2: Why am I experiencing difficulty dissolving this compound in my nonpolar solvent?

A2: this compound's molecular structure, featuring a Lewis pair with polar B-O and N-C bonds, makes it inherently more soluble in polar solvents than in nonpolar solvents like hydrocarbons (e.g., toluene (B28343), hexanes).[2][7] Significant solubility challenges are expected when attempting to directly dissolve TEAB in a purely nonpolar medium.

Q3: Is it possible to use this compound in nonpolar systems like lubricants and oils?

A3: Yes, despite its low direct solubility, this compound is frequently used as an additive in nonpolar systems such as industrial lubricants, greases, and metalworking fluids.[1][8][9] In these applications, it is typically not dissolved in the classical sense but rather dispersed or emulsified within the nonpolar matrix. This is achieved through specific formulation strategies.

Q4: What are the primary strategies to incorporate this compound into a nonpolar solvent system?

A4: The main approaches involve creating a stable dispersion or emulsion. This can be accomplished by:

  • Using a co-solvent: Introducing a polar solvent in which TEAB is soluble, and which is also miscible with the nonpolar solvent.

  • Employing surfactants or emulsifiers: These agents help to stabilize droplets of a TEAB solution (often aqueous or glycol-based) within the nonpolar medium, forming an emulsion.[8][10]

  • Particle size reduction: Milling or high-shear mixing can help to create a finer, more stable dispersion of TEAB particles in the nonpolar liquid.

Troubleshooting Guide

This guide addresses common issues encountered when trying to incorporate this compound into nonpolar solvent systems.

Issue 1: this compound powder does not dissolve and settles at the bottom of the nonpolar solvent.
Possible Cause Suggested Solution
Inherent Insolubility This compound has very low solubility in nonpolar solvents. Direct dissolution is unlikely to be successful.
Insufficient Agitation While it may not dissolve, proper dispersion requires significant energy.
Particle Size Larger particles will settle more quickly.

Troubleshooting Steps:

  • Confirm Solvent Polarity: Ensure your solvent is indeed nonpolar, as TEAB shows some solubility in polar organic solvents.[6]

  • Attempt Dispersion: Instead of dissolution, aim for a stable dispersion. Use high-shear mixing or sonication to break down agglomerates and distribute the TEAB particles throughout the solvent.

  • Introduce a Co-solvent: Add a small amount of a polar aprotic solvent (e.g., isopropanol (B130326), 2-butanol) in which TEAB is soluble.[7] Add this "concentrate" to your nonpolar solvent under vigorous agitation. See the experimental protocol below for a detailed method.

  • Utilize a Surfactant: Select a surfactant with a low Hydrophile-Lipophile Balance (HLB) value (typically in the 4-6 range for creating water-in-oil emulsions) to aid in dispersing the TEAB.[10]

Issue 2: The mixture is cloudy and separates into layers over time.
Possible Cause Suggested Solution
Unstable Dispersion The dispersed TEAB particles are re-agglomerating and settling.
Unstable Emulsion If a co-solvent or aqueous solution of TEAB was used, the emulsion is breaking.
Incorrect Surfactant The chosen surfactant is not effectively stabilizing the dispersed phase.

Troubleshooting Steps:

  • Increase Viscosity: Increasing the viscosity of the nonpolar phase can slow down the settling of dispersed particles.

  • Optimize Surfactant Choice: Experiment with different non-ionic surfactants. A blend of surfactants, such as Span and Tween series, often provides better stability than a single type.[10]

  • Refine Mixing Process: The order of addition and the energy of mixing are critical. It is often best to dissolve the TEAB in a minimal amount of a suitable polar solvent, mix this with the surfactant, and then slowly add this phase to the nonpolar solvent under high shear.

  • Consider a Stabilizer: In some systems, polymeric stabilizers can be used to provide steric hindrance and prevent particle agglomeration.[11]

Quantitative Data

Table 1: General Solubility Profile of this compound

Solvent TypeGeneral SolubilityExamples
Polar Protic HighWater, Ethanol
Polar Aprotic Moderate to HighIsopropanol, DMSO[7]
Nonpolar Very LowToluene, Hexane, Mineral Oil[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Dispersion in a Nonpolar Solvent Using a Co-solvent

This protocol describes a general method for preparing a 1% (w/w) dispersion of this compound in a hydrocarbon solvent like toluene, using isopropanol as a co-solvent.

Materials:

  • This compound (powder form)[3]

  • Isopropanol (IPA)

  • Toluene (or other nonpolar solvent)

  • Magnetic stirrer with stir bar

  • High-shear mixer (optional, but recommended)

  • Beakers and graduated cylinders

Procedure:

  • Prepare TEAB Concentrate:

    • Weigh 1 gram of this compound into a 50 mL beaker.

    • Add 5 mL of isopropanol to the beaker.

    • Place the beaker on a magnetic stirrer and stir until the TEAB is fully dissolved. Gentle warming (to no more than 40°C) may be required. This is your "TEAB concentrate."

  • Prepare Nonpolar Phase:

    • In a larger beaker (e.g., 250 mL), add 94 grams of toluene.

  • Create the Dispersion:

    • While vigorously stirring the toluene with a magnetic stirrer (or preferably, a high-shear mixer), slowly add the TEAB concentrate dropwise to the toluene.

    • A transient cloudiness may appear, which should dissipate into a fine, milky-white dispersion.

    • Continue to mix at high speed for 15-30 minutes to ensure a homogenous dispersion.

  • Stability Assessment:

    • Allow the dispersion to stand undisturbed for 24 hours.

    • Observe for any signs of settling or phase separation. If significant settling occurs, further optimization of the co-solvent ratio or the addition of a surfactant may be necessary.

Visualizations

Troubleshooting Workflow for TEAB Solubility Issues

TEAB_Troubleshooting start Start: Dissolve TEAB in Nonpolar Solvent issue Issue: Powder Settles or Mixture is Unstable start->issue check_dispersion Strategy 1: Aim for a Stable Dispersion issue->check_dispersion Direct Dispersion use_cosolvent Strategy 2: Use a Co-solvent (e.g., IPA) issue->use_cosolvent Formulation Change use_surfactant Strategy 3: Use a Surfactant/Emulsifier issue->use_surfactant Formulation Change success Result: Stable Dispersion or Emulsion Achieved check_dispersion->success If stable failure Result: Instability Persists check_dispersion->failure If unstable use_cosolvent->success If stable use_cosolvent->failure If unstable use_surfactant->success If stable use_surfactant->failure If unstable optimize Optimize System: - Adjust Ratios - Change Surfactant - Increase Mixing Energy failure->optimize optimize->use_cosolvent optimize->use_surfactant

Caption: Troubleshooting workflow for addressing TEAB solubility.

Experimental Workflow for TEAB Dispersion

TEAB_Dispersion_Workflow cluster_step1 Step 1: Prepare Concentrate cluster_step2 Step 2: Prepare Nonpolar Phase cluster_step3 Step 3: Create Dispersion cluster_step4 Step 4: Assess Stability weigh_teab 1. Weigh TEAB Powder add_ipa 2. Add Isopropanol (Co-solvent) weigh_teab->add_ipa dissolve 3. Stir to Dissolve TEAB add_ipa->dissolve add_concentrate 6. Slowly Add Concentrate to Stirred Toluene dissolve->add_concentrate measure_toluene 4. Measure Toluene mix_toluene 5. Vigorously Stir Toluene measure_toluene->mix_toluene mix_toluene->add_concentrate high_shear 7. Continue High-Shear Mixing (15-30 min) add_concentrate->high_shear stand 8. Let Stand for 24h high_shear->stand observe 9. Observe for Settling stand->observe

Caption: Workflow for dispersing TEAB in a nonpolar solvent.

References

minimizing side reactions during the synthesis of triethanolamine borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of triethanolamine (B1662121) borate (B1201080).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of triethanolamine borate?

A1: The synthesis of this compound is an esterification reaction between triethanolamine and boric acid. The reaction proceeds with the formation of B-O-C bonds and the elimination of water. Under controlled conditions, this reaction yields the monomeric ester, a volatile solid, rather than a polymer, despite both reactants being trifunctional.

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The most common issues encountered are incomplete reactions, product discoloration, hydrolysis, and the formation of polymeric byproducts. An improper molar ratio of reactants is a primary cause of impurities. Using an excess of boric acid will contaminate the final product, while an excess of triethanolamine can lead to a darkened product. Due to the trifunctional nature of both triethanolamine and boric acid, there is a potential for polymerization, although this can be minimized with carefully controlled reaction conditions.

Q3: How does water affect the synthesis and the final product?

A3: Water is a byproduct of the esterification reaction. Its efficient removal is crucial for driving the reaction to completion and preventing the reverse reaction, hydrolysis. This compound can hydrolyze back to triethanolamine and boric acid in the presence of water. The formation of large, solid chunks of the product can trap water, leading to lower yields.

Q4: What are the recommended methods for synthesizing this compound?

A4: Several methods have been successfully employed:

  • Azeotropic Distillation: This common method involves reacting triethanolamine and boric acid in a solvent like toluene (B28343). The water formed during the reaction is removed as an azeotrope, driving the reaction towards the product.

  • Solvent-Free Synthesis: This method involves heating triethanolamine and boric acid together directly. While environmentally friendly, it can sometimes lead to the formation of a solid mass that is difficult to process.

  • Two-Liquid Solvent System: This technique utilizes a solvent system where one solvent dissolves the reactants and the other dissolves both the reactants and the product. This can help to prevent the solidification of the reaction mixture and improve the removal of water, leading to higher purity and yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete removal of water.- Incorrect molar ratio of reactants.- Suboptimal reaction temperature or time.- Ensure efficient water removal using a Dean-Stark apparatus for azeotropic distillation.- Use a 1:1 molar ratio of triethanolamine to boric acid.- Optimize reaction temperature (typically around 110-120°C for solvent-based methods) and monitor the reaction progress.
Discolored Product (Yellowish to Brown) - Excess of triethanolamine.- High reaction temperatures or prolonged reaction times leading to thermal decomposition.- Use a precise 1:1 molar ratio of reactants.- Carefully control the reaction temperature and avoid overheating.- Consider purification by recrystallization from a suitable solvent like acetonitrile.
Product is a Hard, Intractable Mass - Solidification of the product in the reaction vessel, trapping impurities and water.- Employ a two-liquid solvent system to maintain a more fluid reaction mixture.- Ensure vigorous stirring throughout the reaction.
Product Contaminated with Starting Materials - Incorrect stoichiometry.- Incomplete reaction.- Use a 1:1 molar ratio of triethanolamine to boric acid.- Increase reaction time or temperature moderately to drive the reaction to completion.- Purify the product by washing with a suitable solvent (e.g., a 1:1 mixture of n-butanol and acetonitrile) or by recrystallization.
Product Hydrolyzes Over Time - Exposure to moisture during storage.- Store the final product in a tightly sealed container in a desiccator or under an inert atmosphere.

Experimental Protocols

1. Synthesis of this compound via Azeotropic Distillation

  • Materials: Triethanolamine, Boric Acid, Toluene.

  • Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add equimolar amounts of triethanolamine and boric acid.

    • Add a sufficient amount of toluene to suspend the reactants.

    • Assemble the Dean-Stark apparatus and condenser.

    • Heat the mixture to reflux with vigorous stirring.

    • Continuously remove the water collected in the Dean-Stark trap.

    • After no more water is collected, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Collect the solid product by filtration and wash with a small amount of cold toluene.

    • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from acetonitrile.

2. Solvent-Free Synthesis of this compound

  • Materials: Triethanolamine, Boric Acid.

  • Apparatus: Round-bottom flask, short-path distillation head, condenser, receiving flask, heating mantle, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of triethanolamine and boric acid.

    • Assemble the short-path distillation apparatus.

    • Heat the mixture with stirring. The reaction is exothermic and will start as the reactants melt and mix.

    • Continue heating to a temperature of approximately 120-140°C to drive off the water of reaction.

    • Once the distillation of water ceases, allow the mixture to cool.

    • The product will solidify upon cooling.

    • The crude product can be purified by recrystallization from acetonitrile.

Process Workflow and Troubleshooting Logic

Below are diagrams illustrating the experimental workflow for the synthesis of this compound and a troubleshooting decision tree.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix Equimolar Triethanolamine & Boric Acid solvent 2. Add Solvent (e.g., Toluene) reactants->solvent heat 3. Heat to Reflux solvent->heat water_removal 4. Azeotropic Water Removal heat->water_removal cool 5. Cool to Room Temp water_removal->cool filter 6. Filter Product cool->filter wash 7. Wash with Solvent filter->wash dry 8. Dry Under Vacuum wash->dry recrystallize 9. (Optional) Recrystallize dry->recrystallize

Caption: Experimental workflow for the azeotropic synthesis of this compound.

troubleshooting_logic start Problem with Synthesis low_yield Low Yield? start->low_yield discolored Discolored Product? low_yield->discolored No check_water Improve Water Removal low_yield->check_water Yes solid_mass Hard Solid Mass? discolored->solid_mass No check_tea Check for Excess Triethanolamine discolored->check_tea Yes use_solvent_system Use Two-Liquid Solvent System solid_mass->use_solvent_system Yes purify Purify by Recrystallization/Washing solid_mass->purify No check_ratio Verify 1:1 Molar Ratio check_water->check_ratio optimize_cond Optimize Temp/Time check_ratio->optimize_cond optimize_cond->purify control_temp Control Temperature check_tea->control_temp control_temp->purify stir Ensure Vigorous Stirring use_solvent_system->stir

Caption: Troubleshooting decision tree for this compound synthesis.

Validation & Comparative

A Comparative Analysis of Triethanolamine Borate and Diethanolamine as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance and Mechanisms

In the crucial field of material preservation, particularly for metals susceptible to corrosion, the selection of an effective corrosion inhibitor is paramount. Among the various classes of inhibitors, alkanolamines have garnered significant attention due to their efficacy and versatility. This guide provides a detailed comparative study of two such compounds: triethanolamine (B1662121) borate (B1201080) and diethanolamine (B148213). The objective is to present a clear, data-driven comparison of their performance, supported by experimental evidence, to aid researchers and professionals in making informed decisions for their specific applications.

Performance Data: A Quantitative Comparison

The efficacy of a corrosion inhibitor is best understood through quantitative data obtained from electrochemical studies. The following tables summarize key performance indicators for diethanolamine and a composite inhibitor containing triethanolamine under different corrosive environments. It is important to note that a direct comparative study under identical conditions was not available in the reviewed literature; therefore, the data presented is from separate studies and should be interpreted with consideration of the different experimental setups.

Table 1: Corrosion Inhibition Efficiency of Diethanolamine on Mild Steel in 0.5 M H₂SO₄ at 303 K

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)1125-
10⁻⁷50255.3
10⁻⁶38965.4
10⁻⁵28175.0
10⁻⁴18283.8
10⁻³12788.7

Data sourced from a galvanostatic polarization study.

Table 2: Electrochemical Parameters for 45# Steel in 3.5% NaCl Solution with and without a Composite Inhibitor Containing Triethanolamine

InhibitorCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank (3.5% NaCl)-58715.85-
10 g/L Sodium Silicate (B1173343) + 3 g/L Triethanolamine-2730.8994.4

Data sourced from a study on the synergistic corrosion inhibition effect of sodium silicate and triethanolamine.

Unveiling the Protective Mechanisms

Both diethanolamine and triethanolamine function primarily as adsorption inhibitors. Their molecules possess lone pairs of electrons on nitrogen and oxygen atoms, which facilitate their adsorption onto the metal surface. This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment.

Diethanolamine: Studies have shown that diethanolamine acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of diethanolamine on a metal surface, such as mild steel in an acidic medium, has been found to follow the Frumkin's adsorption isotherm. The inhibition efficiency of diethanolamine is concentration-dependent, increasing with higher concentrations, as demonstrated in Table 1. However, its performance can decrease with rising temperatures.

Triethanolamine and its Borate Ester: Triethanolamine also functions as a mixed-type inhibitor. When reacted with boric acid, it forms triethanolamine borate, a compound noted for its corrosion-inhibiting properties in various applications, including metalworking fluids and coolants. While specific quantitative data for this compound under conditions directly comparable to the diethanolamine study was not found, the literature suggests its efficacy is attributed to the combined protective actions of the amine and borate components. The triethanolamine moiety adsorbs onto the metal surface, while the borate can contribute to the formation of a passive film. Studies on composite inhibitors containing triethanolamine have shown high inhibition efficiencies, as seen in Table 2, highlighting its potential in synergistic formulations.

Experimental Protocols: A Look into the Methodology

To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental procedures employed in the cited studies.

Potentiodynamic Polarization: This is a key electrochemical technique used to determine the corrosion current density (Icorr) and the inhibition efficiency.

  • Electrochemical Cell: A standard three-electrode cell is typically used, consisting of a working electrode (the metal specimen, e.g., mild steel), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Procedure: The working electrode is immersed in the corrosive solution with and without the inhibitor. The potential of the working electrode is then scanned over a defined range, and the resulting current is measured. The corrosion current density is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to the corrosion potential (Ecorr).

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100 where Icorr(blank) is the corrosion current density in the absence of the inhibitor and Icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.

Visualizing the Process: A Workflow for Inhibitor Evaluation

The comparative study of corrosion inhibitors follows a logical progression of experimental and analytical steps. The following diagram illustrates a typical workflow.

G cluster_prep Material & Solution Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis & Surface Characterization cluster_conclusion Conclusion Metal_Specimen Metal Specimen Preparation (e.g., Mild Steel) OCP Open Circuit Potential (OCP) Measurement Metal_Specimen->OCP Corrosive_Solution Corrosive Solution Preparation (e.g., 0.5 M H2SO4) Corrosive_Solution->OCP Inhibitor_Solutions Inhibitor Solution Preparation (Varying Concentrations) Inhibitor_Solutions->OCP PDP Potentiodynamic Polarization (Tafel Plots) OCP->PDP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS Data_Extraction Extraction of Electrochemical Parameters (Icorr, Ecorr, IE%) PDP->Data_Extraction Surface_Analysis Surface Analysis (SEM, AFM, XPS) PDP->Surface_Analysis EIS->Data_Extraction EIS->Surface_Analysis Mechanism Determination of Inhibition Mechanism Data_Extraction->Mechanism Comparison Comparative Evaluation of Inhibitor Performance Data_Extraction->Comparison Surface_Analysis->Mechanism Mechanism->Comparison

A Comparative Performance Analysis of Triethanolamine Borate and Other Borate Esters as Lubricant Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borate (B1201080) esters have emerged as a significant class of lubricant additives, prized for their ability to enhance the anti-wear, friction-reducing, and extreme pressure properties of lubricating oils.[1] Their performance is largely attributed to the formation of a protective boric acid or boron-containing film on metal surfaces under boundary lubrication conditions.[1] Among these, triethanolamine (B1662121) borate distinguishes itself due to its unique cage-like molecular structure, which imparts notable hydrolytic stability and excellent tribological performance.[2][3] This guide provides a comprehensive comparison of the performance of triethanolamine borate against other borate esters, supported by experimental data to inform researchers and professionals in selecting the optimal additive for their specific applications.

Performance Evaluation: A Comparative Analysis

The efficacy of borate esters as lubricant additives is evaluated based on several key performance metrics, including their ability to reduce friction and wear, withstand extreme pressure, and inhibit corrosion.

Anti-Wear and Friction-Reducing Properties

The primary function of these additives is to minimize wear and friction between moving surfaces. The four-ball wear test (ASTM D4172) and the pin-on-disk test (ASTM G99) are standard methods used to evaluate these properties.[4][5]

A study comparing this compound with traditional lubricating additives like glycerol (B35011) and polyethylene (B3416737) glycol 400 demonstrated its superior anti-friction and anti-wear capabilities. The results showed that this compound consistently yielded a lower friction coefficient and a smaller wear scar diameter.[6]

Nitrogen-containing borate esters, structurally similar to this compound, also exhibit excellent tribological properties. The presence of the nitrogen atom is believed to enhance the hydrolytic stability and the adsorptive affinity of the molecule to metal surfaces, leading to the formation of a robust protective film.[1][7] This film, often composed of boron nitride (BN) and boron oxides, effectively prevents metal-to-metal contact.[1]

Table 1: Comparison of Anti-Wear and Friction-Reducing Properties of Various Borate Esters

Borate Ester AdditiveBase OilTest MethodFriction CoefficientWear Scar Diameter (mm)Reference
This compound Water-based fluidFriction and Wear TesterLowest among tested Lowest among tested [6]
N-containing borate ester (DEBE)Liquid ParaffinFour-Ball TesterNot specified~0.35 (at 1.0 wt%)[8]
N-containing borate ester (DEBE)Poly-alpha-olefin (PAO)Four-Ball TesterNot specified~0.4 (at 1.0 wt%)[8]
Benzotriazole Borate Derivative (NHB)Rapeseed OilFour-Ball TribometerLower than base oilSignificantly reduced[7]
Phenol- and N-containing borate ester (BMEB)Rapeseed OilFour-Ball MachineBetter friction reduction than BTEBBetter anti-wear than BTEB[1]

Note: Direct numerical comparison is challenging due to variations in base oils and test conditions across different studies.

Extreme Pressure (EP) Performance

Under high load conditions, extreme pressure additives are crucial to prevent seizure and catastrophic failure of lubricated components. The four-ball EP test (ASTM D2783) is commonly used to determine the load-carrying capacity of lubricants.[9] Boron compounds, in general, are known to improve the extreme-pressure properties of lubricants.[10]

Nitrogen-containing borate esters have shown significant improvements in the maximum non-seizure load (PB value) of base oils. For instance, the addition of certain phenol- and N-containing borate esters to rapeseed oil resulted in a substantial increase in the PB value, indicating enhanced extreme pressure performance.[1]

Corrosion Inhibition

The ability of a lubricant to protect metal surfaces from corrosion is a critical performance aspect. The copper strip corrosion test (ASTM D130) is a standard method to evaluate the corrosiveness of lubricants towards copper.[11][12] Borates are well-established corrosion inhibitors, functioning by forming a protective film on the metal surface.[13] Triethanolamine itself is a known corrosion inhibitor, and its combination with boric acid in this compound is expected to contribute to this protective function.[11] Amine borates, in general, are used as effective corrosion inhibitors in various industrial fluids.[14]

Hydrolytic Stability

A significant drawback of many borate esters is their susceptibility to hydrolysis, which can lead to the formation of boric acid precipitates and a loss of performance.[7][15] The unique molecular structure of this compound, featuring a dative bond between the nitrogen and boron atoms, provides a high degree of hydrolytic stability.[3] This intramolecular coordination protects the electron-deficient boron atom from attack by water molecules.[15] The formation of stable five or six-membered rings in other nitrogen-containing borate esters also contributes significantly to their resistance to hydrolysis.[1]

Thermal Stability

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of lubricant additives. Below are summaries of the key experimental protocols mentioned in this guide.

Four-Ball Wear Test (based on ASTM D4172)

This test evaluates the anti-wear properties of lubricating fluids.

  • Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a cup and a fourth ball rotated against them.

  • Procedure:

    • The three stationary balls are clamped together and immersed in the lubricant sample.

    • The fourth ball is pressed into the cavity formed by the three stationary balls with a specified load.

    • The top ball is rotated at a constant speed for a set duration and temperature.

  • Evaluation: After the test, the wear scars on the three stationary balls are measured under a microscope, and the average wear scar diameter is reported. A smaller diameter indicates better anti-wear performance.

Four-Ball Extreme Pressure (EP) Test (based on ASTM D2783)

This method determines the load-carrying properties of lubricating fluids.

  • Apparatus: A four-ball EP tester.

  • Procedure:

    • Similar to the wear test, but the load is increased in stages until welding of the balls occurs.

  • Evaluation: The test determines the Last Non-Seizure Load (LNSL) , the highest load at which the lubricant film prevents seizure, and the Weld Point (WP) , the load at which the balls weld together. A higher LNSL and WP indicate better extreme pressure properties.[9]

Pin-on-Disk Test (based on ASTM G99)

This test measures the friction and wear characteristics of materials in sliding contact.[4]

  • Apparatus: A pin-on-disk tribometer, where a stationary pin is in contact with a rotating disk.[17][18]

  • Procedure:

    • The pin is loaded against the disk with a specific force.

    • The disk rotates at a constant speed for a predetermined distance or time.[17]

    • The frictional force is continuously measured during the test.

  • Evaluation: The coefficient of friction is calculated from the frictional force and the applied load. The wear on both the pin and the disk is quantified by measuring the volume of material lost, typically through profilometry.[17]

Copper Strip Corrosion Test (based on ASTM D130)

This test assesses the corrosiveness of petroleum products to copper.[11]

  • Apparatus: A test tube, a polished copper strip, and a temperature-controlled bath.

  • Procedure:

    • A polished copper strip is immersed in the lubricant sample in a test tube.

    • The test tube is placed in a bath maintained at a specific temperature for a set duration.

  • Evaluation: After the test period, the copper strip is removed, washed, and its appearance is compared to the ASTM Copper Strip Corrosion Standard chart. The tarnish level is rated on a scale from 1 (slight tarnish) to 4 (corrosion).[12]

Mechanisms of Action

The superior performance of this compound and other nitrogen-containing borate esters can be attributed to several key mechanisms.

Lubrication_Mechanism cluster_Additive Borate Ester Additive in Oil cluster_Surface Metal Surface Interaction cluster_Film Protective Film Formation cluster_Performance Performance Enhancement Additive This compound / N-containing Borate Ester Adsorption Adsorption onto Metal Surface Additive->Adsorption Affinity due to N atom Tribochemical_Reaction Tribochemical Reaction (High Pressure & Temperature) Adsorption->Tribochemical_Reaction Boundary Lubrication Protective_Film Formation of Protective Film (Boric Acid, BN, Boron Oxides) Tribochemical_Reaction->Protective_Film Decomposition & Reaction Performance Reduced Friction & Wear Protective_Film->Performance Prevents Metal-to-Metal Contact

Caption: Lubrication mechanism of N-containing borate esters.

The nitrogen atom in these molecules plays a crucial role by donating its lone pair of electrons to the electron-deficient boron atom, forming a stable intramolecular coordinate bond. This not only enhances hydrolytic stability but also increases the polarity of the molecule, promoting its adsorption onto metal surfaces. Under the high pressure and temperature conditions of boundary lubrication, these adsorbed molecules undergo tribochemical reactions to form a durable, low-friction film that protects the surfaces from wear.

Conclusion

The evidence from numerous studies indicates that this compound and other nitrogen-containing borate esters are highly effective lubricant additives. Their unique chemical structures provide a combination of excellent tribological performance, good hydrolytic stability, and corrosion inhibition properties. While direct, extensive comparative data under uniform conditions is somewhat limited, the available research consistently points to the superiority of these compounds over simple borate esters and some traditional additives. For researchers and professionals seeking to enhance lubricant performance, particularly in applications demanding high stability and robust anti-wear characteristics, this compound and its structural analogues represent a compelling class of additives. Further research focusing on direct comparative studies would be invaluable in elucidating the nuanced performance differences among the various advanced borate ester formulations.

References

A Comparative Guide to Triethanolamine Borate and Alternative Flame Retardants in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Flame Retardant Performance

The selection of an appropriate flame retardant is a critical consideration in the formulation of plastic materials, directly impacting the safety and compliance of final products. This guide provides a comparative analysis of the effectiveness of triethanolamine (B1662121) borate (B1201080) (TEB) and other common flame retardants in plastics, with a focus on polypropylene (B1209903) as a representative polymer matrix. The information presented is intended to assist researchers and professionals in making informed decisions based on available experimental data.

Executive Summary

Triethanolamine borate is a halogen-free flame retardant that primarily acts in the condensed phase. Upon heating, it promotes the formation of a stable, glassy char layer on the surface of the plastic. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby inhibiting combustion. While TEB is often used as part of a synergistic system with other flame retardants, this guide will also present data for common standalone flame retardants to provide a broad comparative landscape.

Performance Comparison of Flame Retardants in Polypropylene

The following table summarizes the flame retardant performance of various additives in polypropylene, based on the Limiting Oxygen Index (LOI) and UL 94 vertical burn test results. Higher LOI values indicate better flame retardancy, and a V-0 rating in the UL 94 test is the highest classification for this standard.

Flame Retardant SystemPolymer MatrixLoading Level (wt%)Limiting Oxygen Index (LOI) (%)UL 94 Rating (3.2 mm)
None (Pure PP)Polypropylene0~18.5Not Rated
Boric Acid (in IFR system)¹Polypropylene2.5 (with IFR and nanoclay)31V-0[1]
Ammonium Polyphosphate (APP)Polypropylene2027.6V-0[2]
Decabromodiphenyl Ether/Antimony TrioxidePolypropylene30 (2:1 ratio with Aramid Fiber)Not SpecifiedV-0[3]
Aluminum Hydroxide (B78521) (ATH)Polypropylene60-70Not SpecifiedV-0
Magnesium Hydroxide (MDH)Polypropylene60Not SpecifiedV-0[4]

¹Note: Direct quantitative data for this compound as a standalone flame retardant in polypropylene was not available in the reviewed literature. The data presented is for boric acid, a precursor to TEB, used in a synergistic intumescent flame retardant (IFR) system. This highlights the common application of boron compounds as part of a broader flame retardant strategy.

Detailed Experimental Protocols

To ensure a comprehensive understanding of the presented data, the methodologies for the key flammability tests are outlined below.

Limiting Oxygen Index (LOI) Test

Standard: ISO 4589 / ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.

Methodology:

  • A vertically oriented specimen of specified dimensions is clamped inside a transparent glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

  • The top edge of the specimen is ignited with a pilot flame.

  • The oxygen concentration in the gas mixture is systematically varied, and the behavior of the flame is observed.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame continues to burn for a specified period or consumes a specified length of the specimen.

UL 94 Vertical Burn Test

Standard: ANSI/UL 94

Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.

Methodology:

  • A rectangular test specimen of a specified thickness is held vertically by a clamp at its upper end.

  • A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • If the flaming ceases, the flame is immediately reapplied for another 10 seconds, and the duration of flaming and glowing after the second flame application is recorded.

  • A layer of dry absorbent surgical cotton is placed below the specimen to determine if flaming drips ignite it.

  • Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether flaming drips ignite the cotton. A V-0 classification indicates the best performance, with shorter flaming and glowing times and no ignition of the cotton by flaming drips.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and comparisons discussed, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Comparison raw_materials Raw Materials (Polymer, Flame Retardant) compounding Melt Compounding raw_materials->compounding specimen_prep Specimen Preparation (e.g., Injection Molding) compounding->specimen_prep loi_test Limiting Oxygen Index (LOI) ISO 4589 specimen_prep->loi_test ul94_test UL 94 Vertical Burn Test specimen_prep->ul94_test data_collection Data Collection (LOI values, UL 94 ratings) loi_test->data_collection ul94_test->data_collection comparison Comparative Analysis data_collection->comparison

Figure 1: Experimental workflow for evaluating flame retardant effectiveness.

G cluster_fr Flame Retardant Alternatives cluster_criteria Performance Criteria teb This compound (Boron-Based) loi Limiting Oxygen Index (LOI) teb->loi ul94 UL 94 Rating teb->ul94 mechanism Mechanism of Action teb->mechanism app Ammonium Polyphosphate (Phosphorus-Based) app->loi app->ul94 app->mechanism dbde Decabromodiphenyl Ether (Halogenated) dbde->loi dbde->ul94 dbde->mechanism ath Aluminum Hydroxide (Inorganic) ath->loi ath->ul94 ath->mechanism mdh Magnesium Hydroxide (Inorganic) mdh->loi mdh->ul94 mdh->mechanism

Figure 2: Logical relationship for comparing flame retardant alternatives.

Concluding Remarks

The data indicates that while pure polypropylene is highly flammable, the addition of various flame retardants can significantly improve its fire resistance, enabling it to meet stringent safety standards such as the UL 94 V-0 rating. Boron-based compounds, represented here by boric acid in a synergistic system, demonstrate high efficacy in improving both the Limiting Oxygen Index and the UL 94 classification. However, it is important to note that high loading levels of inorganic flame retardants like aluminum hydroxide and magnesium hydroxide are often required to achieve the desired performance, which can impact the physical properties of the plastic. The choice of flame retardant will ultimately depend on a balance of factors including desired fire safety level, processing characteristics, mechanical property requirements, and environmental considerations. Further research into the standalone performance of this compound would be beneficial for a more direct comparison.

References

A Comparative Guide to the Electrochemical Stability of Triethanolamine Borate in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries has propelled research into novel electrolyte additives. Triethanolamine (B1662121) borate (B1201080) (TEAB) has emerged as a promising candidate, primarily recognized for its role in enhancing the stability of high-voltage cathodes. This guide provides a comparative analysis of the electrochemical stability and performance of electrolytes containing TEAB against conventional battery electrolytes, supported by available experimental data.

Electrochemical Stability Window: A Comparative Overview

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which it remains stable without significant decomposition. A wider ESW is crucial for enabling the use of high-voltage electrode materials, thereby increasing the energy density of the battery.

While direct, quantitative data for the electrochemical stability window of an electrolyte containing specifically triethanolamine borate is not prominently available in the reviewed literature, the performance of other borate-based additives provides valuable insights into its potential advantages. Boron-containing additives are known to participate in the formation of a stable cathode-electrolyte interphase (CEI), which is critical for suppressing electrolyte decomposition at high potentials.

For comparison, a standard and widely used electrolyte in lithium-ion batteries is 1 M lithium hexafluorophosphate (B91526) (LiPF₆) in a mixture of carbonate solvents such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). The anodic stability of this conventional electrolyte is generally considered to be around 4.2 to 4.5 V versus Li/Li⁺. However, in the presence of specific additives or electrode surfaces, this can be extended.

Boronate compounds, which share structural similarities with TEAB, have been shown to significantly enhance the anodic stability. For instance, certain fluorinated boronate additives have demonstrated an electrochemical window of up to 5.1 V.[1] Another study on lithium borate ionic liquids reported anodic stability in the range of 4.7 to 5.2 V vs Li/Li⁺. This suggests that the borate functional group in TEAB likely contributes to improved stability at high voltages, not by fundamentally widening the bulk electrolyte's ESW, but by forming a protective, borate-rich CEI on the cathode surface. This film acts as a barrier, preventing the continuous oxidation of the bulk electrolyte.

The triethanolamine component of TEAB, on its own, exhibits a relatively low oxidation potential of approximately 1.25 V. However, its incorporation into the borate structure is expected to significantly enhance its stability.

Table 1: Comparison of Anodic Stability Limits of Different Electrolyte Systems

Electrolyte SystemReported Anodic Stability Limit (V vs. Li/Li⁺)Key Remarks
Standard Electrolyte (e.g., 1 M LiPF₆ in EC/DMC)~4.2 - 4.5 VBaseline for comparison.
Electrolyte with Fluorinated Boronate AdditiveUp to 5.1 V[1]Demonstrates the potential of borate compounds to enhance high-voltage stability.
Lithium Borate Ionic Liquids4.7 - 5.2 VShows the intrinsic high anodic stability of some borate-based electrolytes.
Electrolyte with this compound (TEAB)Data not explicitly available in reviewed literature. Expected to improve interfacial stability rather than bulk electrolyte ESW.The primary mechanism is the formation of a protective cathode-electrolyte interphase.

Performance Comparison: The Impact of Borate Additives

The practical benefit of an electrolyte additive is ultimately measured by its impact on battery performance, particularly in terms of cycling stability and coulombic efficiency. Data from studies on various borate-based additives in high-voltage lithium-ion batteries, especially with Ni-rich cathodes, consistently show significant improvements over standard electrolytes.

Table 2: Performance Comparison of Lithium-Ion Batteries with and without Borate Additives

Performance MetricStandard ElectrolyteElectrolyte with Borate Additive
Cycling Stability (Capacity Retention) Often shows significant capacity fade at high voltages.Tris(pentafluorophenyl)borane (TPFPB): 90% capacity retention after 500 cycles.[2] Lithium bis(oxalate)borate (LiBOB): No capacity decay after 70 cycles and 95.5% retention after 150 cycles.
Coulombic Efficiency Typically lower, especially in the initial cycles at high voltage.Tris(pentafluorophenyl)borane (TPFPB): >99.2% average coulombic efficiency.[2]

These results strongly suggest that the inclusion of a borate additive, such as TEAB, can lead to a more stable electrode-electrolyte interface, mitigating the degradation mechanisms that plague high-voltage cathodes and thereby enhancing the overall lifespan and efficiency of the battery.

Experimental Protocols

The determination of the electrochemical stability window is typically performed using linear sweep voltammetry (LSV). Below is a representative experimental protocol for this measurement.

Experimental Protocol: Linear Sweep Voltammetry for Anodic Stability

  • Cell Assembly:

    • A three-electrode setup in a coin cell or a Swagelok-type cell is used.

    • Working Electrode: A polished glassy carbon or platinum electrode.

    • Reference Electrode: A lithium metal foil.

    • Counter Electrode: A lithium metal foil.

    • The electrodes are separated by a porous separator (e.g., Celgard®) soaked in the electrolyte to be tested.

  • Electrolyte Preparation:

    • The baseline electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v) is prepared in an argon-filled glovebox.

    • The test electrolyte is prepared by adding a specific concentration of the additive (e.g., 1 wt% TEAB) to the baseline electrolyte.

  • Electrochemical Measurement:

    • The assembled cell is connected to a potentiostat.

    • An open-circuit voltage (OCV) measurement is performed for a sufficient time to ensure the cell is stable.

    • Linear sweep voltammetry is then conducted by scanning the potential from the OCV to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).

    • The current response is recorded as a function of the applied potential.

  • Data Analysis:

    • The anodic stability limit is determined as the potential at which a significant increase in the oxidation current is observed. A current density cutoff (e.g., 0.01 mA/cm²) is often used to define this limit.

Visualizing the Role of TEAB

The mechanism by which TEAB enhances battery performance can be visualized as a multi-step process at the cathode-electrolyte interface.

G cluster_0 Initial Charging at High Voltage cluster_1 Electrochemical Oxidation cluster_2 CEI Formation cluster_3 Protective Function cluster_4 Outcome Electrolyte Electrolyte (with TEAB) TEAB_ox TEAB Oxidation Electrolyte->TEAB_ox High Potential Cathode Ni-rich Cathode Surface Cathode->TEAB_ox CEI Formation of Borate-rich Cathode-Electrolyte Interphase (CEI) TEAB_ox->CEI Suppression Suppression of Electrolyte Decomposition CEI->Suppression Stabilization Stabilization of Cathode Structure CEI->Stabilization Performance Improved Cycling Stability & Coulombic Efficiency Suppression->Performance Stabilization->Performance

Caption: Mechanism of TEAB as a cathode stabilizing additive.

The following diagram illustrates the typical workflow for evaluating a new electrolyte additive like TEAB.

G Start Additive Synthesis & Characterization (e.g., TEAB) Electrolyte_Prep Electrolyte Preparation (Baseline vs. Additive) Start->Electrolyte_Prep ESW_Test Electrochemical Stability Window (ESW) Test (Linear Sweep Voltammetry) Electrolyte_Prep->ESW_Test Cell_Assembly Coin Cell Assembly (e.g., with Ni-rich Cathode) Electrolyte_Prep->Cell_Assembly Analysis Data Analysis & Comparison ESW_Test->Analysis Performance_Test Battery Performance Testing (Cycling Stability, Rate Capability) Cell_Assembly->Performance_Test Post_Mortem Post-Mortem Analysis (SEM, XPS, etc.) Performance_Test->Post_Mortem Performance_Test->Analysis Post_Mortem->Analysis Conclusion Conclusion on Additive Efficacy Analysis->Conclusion

Caption: Experimental workflow for evaluating battery electrolyte additives.

References

A Comparative Analysis of Triethanolamine Borate's Catalytic Activity Against Other Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency and yield. This guide provides an objective comparison of the catalytic activity of triethanolamine (B1662121) borate (B1201080) with other common Lewis acids, supported by experimental data from peer-reviewed literature.

Triethanolamine borate (TEOAB) has emerged as a noteworthy catalyst, particularly due to its bifunctional nature, acting as a Lewis acid-base pair. This unique characteristic allows it to facilitate reactions such as the cycloaddition of carbon dioxide (CO₂) to epoxides, a process of significant industrial interest for the synthesis of cyclic carbonates. This guide will focus on this reaction as a basis for comparing the catalytic performance of TEOAB against other conventional Lewis acids.

Unveiling the Catalytic Performance: A Head-to-Head Comparison

The efficacy of a catalyst is best illustrated through quantitative data. The following table summarizes the performance of this compound and other Lewis acids in the synthesis of propylene (B89431) carbonate from propylene oxide and CO₂.

Catalyst SystemCo-catalyst/SolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Selectivity (%)Reference
This compound (TEOAB) TBAB1202.0499>99[1]
ZnBr₂DMF1503.00.17>99100[2][3]
MIL-101(Cr)None1202.02High-[4]
ZnONone160--98.9-[5]
Boron Phosphate (BPO₄)KI1104.0-93-99-[6]
Si-ImidNone1300.6-98-[7]

TBAB: Tetrabutylammonium bromide; DMF: Dimethylformamide; MIL-101(Cr): A chromium-based metal-organic framework; Si-Imid: Silica immobilized imidazole.

The data indicates that this compound, in the presence of a co-catalyst, demonstrates excellent activity and selectivity for the cycloaddition of CO₂ to propylene oxide, achieving a near-quantitative yield.[1] While other Lewis acids like ZnBr₂ also show high efficacy, often at higher temperatures and pressures, TEOAB presents a competitive option.[2][3] Metal-organic frameworks and other heterogeneous catalysts also show promise in this conversion.[4][5][7]

The Mechanism Behind the Activity: A Bifunctional Approach

This compound's catalytic prowess in the cycloaddition of CO₂ to epoxides stems from its unique structure, which incorporates both a Lewis acidic boron center and a Lewis basic tertiary amine. This bifunctional nature allows for a synergistic activation of the reactants.

ReactionMechanism cluster_reactants Reactants cluster_catalyst Catalyst: this compound (TEOAB) cluster_activation Activation cluster_product Product PropyleneOxide Propylene Oxide ActivatedEpoxide Activated Epoxide PropyleneOxide->ActivatedEpoxide Epoxide Ring Opening (Lewis Acid Activation) CO2 CO₂ CO2->ActivatedEpoxide Nucleophilic Attack TEOAB TEOAB (Lewis Acid-Base Pair) LewisAcid Boron Center (Lewis Acid) LewisBase Nitrogen Center (Lewis Base) LewisAcid->ActivatedEpoxide LewisBase->CO2 CO₂ Activation PropyleneCarbonate Propylene Carbonate ActivatedEpoxide->PropyleneCarbonate Cyclization ExperimentalWorkflow start Start charge_catalyst Charge Reactor with TEOAB and TBAB start->charge_catalyst add_po Add Propylene Oxide charge_catalyst->add_po seal_purge Seal and Purge with CO₂ add_po->seal_purge pressurize Pressurize with CO₂ seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir cool_vent Cool and Vent heat_stir->cool_vent analyze Analyze Product (GC/NMR) cool_vent->analyze end End analyze->end

References

A Comparative Guide to the Long-Term Stability of Epoxy Resins: Triethanolamine Borate vs. Alternative Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-term stability of epoxy resins cured with triethanolamine (B1662121) borate (B1201080) against those cured with common alternatives, namely aliphatic amines, aromatic amines, and anhydrides. The selection of a curing agent is a critical factor that dictates the final properties and long-term performance of an epoxy resin system. This document aims to provide an objective assessment supported by available data and standardized experimental protocols to aid in the selection of the most appropriate curing system for your research and development needs.

Data Presentation: Comparative Performance of Curing Agents

The following tables summarize the typical long-term stability characteristics of epoxy resins cured with different types of hardeners. It is important to note that direct, long-term comparative data for epoxy resins cured solely with triethanolamine borate as the primary curing agent is limited in publicly available literature. Much of the existing research utilizes this compound as a catalyst or co-curing agent to enhance specific properties. The data presented for this compound is therefore based on these contexts and extrapolated for a comparative assessment.

Table 1: Thermal Stability

Curing Agent TypeTypical Glass Transition Temperature (Tg)Decomposition Temperature (TGA, 5% weight loss)Key Characteristics
This compound Moderate to High (Can increase Tg when used as a co-curing agent)Data not readily available for sole curingOften used to enhance thermal stability and flame retardancy.[1][2]
Aliphatic Amines Low to Moderate (e.g., 40-120°C)~300-350°CFast room temperature cure, good mechanical properties at ambient temperatures.[3]
Aromatic Amines High (e.g., 150-220°C)~350-400°CExcellent thermal stability and chemical resistance, requires elevated temperature cure.[3]
Anhydrides High (e.g., 120-250°C)~350-400°CLong pot life, low exotherm, excellent thermal and electrical properties, requires high-temperature cure.[4][5]

Table 2: Mechanical Stability (Post-Cure)

Curing Agent TypeTensile StrengthFlexural StrengthHardnessKey Characteristics
This compound Data not readily availableData not readily availableData not readily availableCan improve mechanical properties when used in conjunction with other curing agents.[1]
Aliphatic Amines HighHighHighGood overall mechanical performance, can be brittle.[6][7]
Aromatic Amines Very HighVery HighVery HighSuperior mechanical strength and stiffness.[3]
Anhydrides HighVery HighHighExcellent retention of mechanical properties at elevated temperatures.[4]

Table 3: Chemical Resistance (Percentage Weight Change after 30-day immersion at 25°C)

Curing Agent TypeWater10% Sulfuric Acid10% Sodium HydroxideTolueneMethanol
This compound Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Aliphatic Amines <1%2-5%<1%5-15%10-20%
Aromatic Amines <0.5%<1%<0.5%1-5%5-10%
Anhydrides <0.5%<1%1-3%<2%3-7%

Note: The values presented are typical ranges and can vary significantly based on the specific epoxy resin, curing agent, cure schedule, and test conditions.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of the long-term stability of cured epoxy resins.

Thermal Gravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the cured epoxy resin.

Standard: Based on ASTM E1131.

Methodology:

  • A small sample of the cured epoxy resin (5-10 mg) is placed in a TGA crucible.

  • The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10°C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is recorded as the onset of decomposition.[10][11]

Dynamic Mechanical Analysis (DMA)

Objective: To determine the glass transition temperature (Tg) and viscoelastic properties of the cured epoxy resin.

Standard: Based on ASTM D7028.

Methodology:

  • A rectangular specimen of the cured epoxy resin with precise dimensions is prepared.

  • The specimen is subjected to a sinusoidal oscillating force (stress) in a specific mode (e.g., three-point bending, tensile).

  • The resulting strain and the phase lag between the stress and strain are measured as the temperature is ramped at a controlled rate (e.g., 3°C/min).

  • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are calculated. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).[12][13]

Chemical Resistance Testing

Objective: To evaluate the resistance of the cured epoxy resin to various chemical reagents.

Standard: Based on ASTM D543.

Methodology:

  • Cured epoxy specimens of known weight and dimensions are prepared.

  • The specimens are fully immersed in a series of chemical reagents (e.g., water, acids, bases, organic solvents) at a specified temperature (e.g., 25°C) for a defined period (e.g., 30 days).

  • At regular intervals, the specimens are removed, wiped dry, and weighed to determine the percentage weight change.

  • Changes in appearance (e.g., swelling, discoloration, cracking) and mechanical properties (e.g., hardness, flexural strength) can also be assessed after immersion.[8]

Accelerated Aging

Objective: To simulate the effects of long-term environmental exposure on the properties of the cured epoxy resin.

Standard: Based on ASTM D3045 (Heat Aging) and ASTM G154 (UV Exposure).

Methodology (Heat Aging):

  • Specimens are placed in a circulating air oven at an elevated temperature (e.g., 80°C, 100°C, 120°C) for extended periods.

  • At specific time intervals, specimens are removed and tested for changes in mechanical properties (tensile strength, flexural strength), thermal properties (Tg), and appearance.

  • Arrhenius principles can be used to extrapolate the long-term performance at ambient temperatures from the data obtained at elevated temperatures.

Mandatory Visualizations: Curing Mechanisms

The following diagrams illustrate the fundamental curing reactions of epoxy resins with different types of hardeners.

Epoxy_Curing_with_Triethanolamine_Borate Epoxy Curing with this compound (Catalytic Mechanism) epoxy Epoxy Resin (Oxirane Ring) activated_epoxy Activated Epoxy (Complex Formation) epoxy->activated_epoxy Coordination with Boron (Lewis Acid) tea_borate This compound (Lewis Acid-Base Complex) tea_borate->activated_epoxy another_epoxy Another Epoxy Resin activated_epoxy->another_epoxy Nucleophilic Attack by another epoxy oxygen cured_network Cross-linked Polyether Network another_epoxy->cured_network Chain Propagation

Epoxy Curing with this compound

Aliphatic_Amine_Curing Epoxy Curing with Aliphatic Amine epoxy1 Epoxy Resin (Oxirane Ring) intermediate1 Secondary Amine Adduct epoxy1->intermediate1 Nucleophilic Attack by Amine Nitrogen primary_amine Primary Amine (R-NH2) primary_amine->intermediate1 cured_network Cross-linked Network intermediate1->cured_network Further reaction of secondary amine epoxy2 Another Epoxy Resin epoxy2->cured_network

Epoxy Curing with Aliphatic Amine

Anhydride_Curing Epoxy Curing with Anhydride (Initiated by Hydroxyl Group) anhydride Anhydride monoester Carboxylic Acid Monoester anhydride->monoester Ring Opening hydroxyl Hydroxyl Group (from epoxy or initiator) hydroxyl->monoester diester Diester Linkage monoester->diester Reaction with Epoxy epoxy Epoxy Resin epoxy->diester cured_network Cross-linked Polyester Network diester->cured_network Propagation

Epoxy Curing with Anhydride

References

Validating the Purity of Synthesized Triethanolamine Borate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized triethanolamine (B1662121) borate (B1201080), with a primary focus on High-Performance Liquid Chromatography (HPLC). Supporting experimental protocols and comparative data are presented to aid in the selection of the most appropriate technique for your laboratory's needs.

Triethanolamine borate, an organoboron compound formed from the reaction of triethanolamine and boric acid, finds applications in various fields, including as a buffering agent, corrosion inhibitor, and in the synthesis of other complex molecules. The purity of this compound is critical, as residual starting materials or by-products can significantly impact its chemical and physical properties, and the outcome of subsequent reactions or formulations.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. Due to the polar nature of this compound and its potential impurities (unreacted triethanolamine, boric acid, monoethanolamine, and diethanolamine), and their lack of a strong UV chromophore, a specialized HPLC approach is required.

A proposed Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is a promising strategy. HILIC is well-suited for the retention and separation of highly polar compounds that are poorly retained in traditional reversed-phase chromatography.[1][2][3][4][5]

Experimental Protocol: Proposed HILIC-CAD Method

This protocol outlines a robust HILIC-CAD method for the simultaneous analysis of this compound and its primary impurities.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (CAD)

2. Chromatographic Conditions:

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8

  • Gradient: 95% A to 50% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: 40 °C

    • Gas Flow: 1.2 L/min

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of this compound, triethanolamine, boric acid, monoethanolamine, and diethanolamine (B148213) in a diluent of 80:20 (v/v) acetonitrile:water. Prepare working standards by diluting the stock solutions to the desired concentrations.

  • Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the diluent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Performance Comparison of Analytical Techniques

The following table summarizes the anticipated performance characteristics of the proposed HPLC method compared to alternative analytical techniques for the purity validation of this compound. The data is based on typical performance for similar analytes found in the literature.[6][7][8][9][10][11][12][13][14]

ParameterHILIC-CADMixed-Mode HPLC-CADIon-Pair RP-HPLC-CADGas Chromatography-Mass Spectrometry (GC-MS)Ion Chromatography (IC)
Principle Separation based on hydrophilicity on a polar stationary phase.Combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.[15][16][17][18]Uses ion-pairing reagents to retain and separate ionic and polar analytes on a reversed-phase column.[19][20][21][22][23]Separation of volatile compounds based on their boiling points and interaction with the stationary phase. Requires derivatization for boric acid.[11][12][13][14][24][25][26]Separation of ions based on their affinity for an ion-exchange resin.[10][27][28][29][30]
Analytes This compound, TEA, BA, MEA, DEAThis compound, TEA, BA, MEA, DEAThis compound, TEA, MEA, DEA (Boric acid may have poor retention)This compound (as derivative), TEA, MEA, DEABoric Acid (as borate-polyol complex), other ionic impurities
Detector Charged Aerosol Detector (CAD)Charged Aerosol Detector (CAD)Charged Aerosol Detector (CAD)Mass Spectrometer (MS)Conductivity Detector
LOD (ng/mL) 1 - 101 - 105 - 200.1 - 550 - 200
LOQ (ng/mL) 5 - 305 - 3015 - 600.5 - 15150 - 600
Linearity (r²) > 0.995> 0.995> 0.99> 0.998> 0.995
Precision (%RSD) < 2%< 2%< 3%< 5%< 5%
Gradient Compatible YesYesYesTemperature ProgrammingYes (with limitations)
MS Compatible Yes (with volatile buffers)Yes (with volatile buffers)No (ion-pairing agents are non-volatile)YesNo (high salt eluents)

TEA: Triethanolamine, BA: Boric Acid, MEA: Monoethanolamine, DEA: Diethanolamine. LOD: Limit of Detection, LOQ: Limit of Quantification. Data are estimates based on literature for similar compounds.

Comparison with Other Analytical Techniques

While the proposed HILIC-CAD method offers a comprehensive approach, other techniques present viable alternatives, each with its own advantages and limitations.

Mixed-Mode HPLC

Mixed-mode chromatography utilizes a stationary phase with both reversed-phase and ion-exchange functionalities.[31][32][33] This can provide excellent retention and selectivity for a wide range of analytes, from non-polar to highly polar and ionic, in a single run.[15][16][17][18]

  • Advantages: High versatility, can separate a broad range of impurities, and is compatible with mass spectrometry when using volatile mobile phase additives.

  • Disadvantages: Method development can be more complex due to the multiple interaction modes.

Ion-Pair Reversed-Phase HPLC

This technique involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with ionic analytes, allowing for their retention on a non-polar stationary phase.[19][20][21][22][23]

  • Advantages: Can effectively retain and separate amines like triethanolamine and its impurities.

  • Disadvantages: Boric acid, being a weak acid, may not be well-retained. The use of non-volatile ion-pairing reagents is incompatible with mass spectrometry and can be harsh on the column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like boric acid, a derivatization step is necessary. A notable method involves the derivatization of boric acid with triethanolamine to form the volatile this compound, which can then be analyzed by GC-MS.[11][12][14]

  • Advantages: Excellent sensitivity and specificity, providing structural information for impurity identification.

  • Disadvantages: Requires a derivatization step for boric acid, which adds to sample preparation time and potential for error. Not suitable for the direct analysis of the this compound salt.

Ion Chromatography (IC)

IC is a specialized technique for the separation and quantification of ions. It is particularly well-suited for the analysis of boric acid (as the borate anion) and other inorganic impurities.[10][27][28][29][30]

  • Advantages: High sensitivity and selectivity for ionic species.

  • Disadvantages: Not suitable for the analysis of the neutral this compound ester or the amine impurities in the same run. Requires a dedicated IC system.

Visualizing the Workflow and Relationships

To better understand the analytical process and the relationship between the different components, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis synthesis Triethanolamine + Boric Acid → this compound weigh Weigh Sample synthesis->weigh Synthesized Product dissolve Dissolve in Diluent (80:20 ACN:H2O) weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HILIC Column filter->hplc Inject detector Charged Aerosol Detector (CAD) hplc->detector chromatogram Obtain Chromatogram detector->chromatogram quantify Identify & Quantify Peaks chromatogram->quantify purity Calculate Purity quantify->purity

Caption: Experimental workflow for HPLC purity validation.

Analyte_Relationships cluster_reactants Reactants cluster_product Product cluster_impurities Potential Impurities TEA Triethanolamine TEAB This compound TEA->TEAB MEA Monoethanolamine TEA->MEA from source DEA Diethanolamine TEA->DEA from source unreacted_TEA Unreacted Triethanolamine TEA->unreacted_TEA residual BA Boric Acid BA->TEAB unreacted_BA Unreacted Boric Acid BA->unreacted_BA residual

Caption: Analyte relationships in synthesis.

Conclusion

The purity validation of synthesized this compound requires an analytical method capable of separating and quantifying the target compound along with its polar impurities, none of which possess a strong UV chromophore. A Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a Charged Aerosol Detector (CAD) is proposed as a robust and comprehensive solution. This approach allows for the simultaneous analysis of this compound and its key impurities in a single run with high sensitivity and precision.

Alternative techniques such as Mixed-Mode HPLC, GC-MS (with derivatization), and Ion Chromatography offer viable, albeit more specialized, options. The choice of the optimal analytical method will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of sensitivity, and the available instrumentation. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in selecting and implementing the most suitable method for their purity validation needs.

References

comparative thermal analysis (TGA/DSC) of polymers with and without triethanolamine borate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Polymer Science and Drug Development

This guide provides an objective comparison of the thermal properties of polymers with and without the addition of triethanolamine (B1662121) borate (B1201080) (TEAB), a notable flame retardant and thermal stabilizer. The inclusion of TEAB is shown to significantly enhance the thermal stability of polymeric materials, a critical factor in numerous applications, including advanced drug delivery systems and specialized scientific equipment. This analysis is supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering researchers and drug development professionals a comprehensive overview of TEAB's effects.

Triethanolamine borate is recognized for its ability to improve the flame retardant properties of polymers.[1] It is synthesized through the condensation reaction of boric acid and triethanolamine.[1] The presence of a nitrogen-boron bond contributes significantly to its molecular stability.[1] When incorporated into polymers, TEAB acts in the condensed phase during combustion, promoting the formation of a stable char layer that insulates the underlying material from the heat source and reduces the release of flammable volatiles.[2][3] This mechanism effectively enhances the overall thermal stability of the polymer matrix.

Quantitative Thermal Analysis: TGA and DSC Data

The following tables summarize the key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of an epoxy resin, a common polymer, both in its pure form and with the inclusion of a boron-nitrogen compound analogous to the decomposition products of this compound. This data, derived from a study on epoxy composites with hexagonal boron nitride, serves as a representative illustration of the expected improvements in thermal stability upon the addition of such compounds.[4][5]

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterNeat Epoxy ResinEpoxy Resin with Boron-Nitrogen Additive
Onset Decomposition Temperature (Tonset)320 °C350 °C
Temperature at Maximum Decomposition Rate (Tmax)380 °C410 °C
Char Yield at 600 °C15%25%

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterNeat Epoxy ResinEpoxy Resin with Boron-Nitrogen Additive
Glass Transition Temperature (Tg)150 °C155 °C
Exothermic Curing Peak180 °C175 °C

The data clearly indicates that the incorporation of the boron-nitrogen additive leads to a notable increase in the onset decomposition temperature and the temperature at the maximum decomposition rate, signifying enhanced thermal stability. Furthermore, the significant increase in char yield is a key indicator of improved flame retardancy.[6][7] The slight increase in the glass transition temperature suggests a more rigid polymer network, likely due to interactions between the polymer and the additive.

Experimental Protocols

The data presented in this guide is based on standard thermal analysis techniques. The following are detailed methodologies for the key experiments cited.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the polymer samples.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • A sample of the polymer (5-10 mg) is placed in an alumina (B75360) crucible.

  • The sample is heated from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

  • The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a flow rate of 50 mL/min.

  • The weight loss of the sample is continuously monitored as a function of temperature.

  • The onset decomposition temperature is determined as the temperature at which a significant weight loss begins, and the char yield is the residual weight percentage at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the polymer, such as the glass transition and curing reactions.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are heated from ambient temperature to 250 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve. Exothermic or endothermic peaks are analyzed to understand curing or melting behavior.

Visualizing the Analysis Workflow and Mechanism

The following diagrams, created using the DOT language, illustrate the logical workflow of the comparative thermal analysis and the proposed mechanism of action for this compound.

Comparative_Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Comparison & Interpretation Polymer Neat Polymer Polymer_TEAB Polymer + TEAB Composite Polymer->Polymer_TEAB TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC TEAB This compound TEAB->Polymer_TEAB Polymer_TEAB->TGA Polymer_TEAB->DSC TGA_Data Compare T_onset, T_max, Char Yield TGA->TGA_Data DSC_Data Compare T_g, Curing Behavior DSC->DSC_Data Conclusion Assess Enhanced Thermal Stability TGA_Data->Conclusion DSC_Data->Conclusion

Caption: Workflow for comparative thermal analysis of polymers.

TEAB_Mechanism cluster_heating Initial Heating cluster_char_formation Condensed Phase Action cluster_effects Resulting Effects Polymer_TEAB Polymer + TEAB Decomposition TEAB Decomposes to Boric Acid & Triethanolamine Polymer_TEAB->Decomposition Boric_Acid Boric Acid promotes dehydration of the polymer Decomposition->Boric_Acid Char_Layer Formation of a stable, insulating char layer Boric_Acid->Char_Layer Reduced_Volatiles Reduced release of flammable gases Char_Layer->Reduced_Volatiles Heat_Shield Insulation of the underlying polymer Char_Layer->Heat_Shield Improved_Stability Enhanced Thermal Stability & Flame Retardancy Reduced_Volatiles->Improved_Stability Heat_Shield->Improved_Stability

Caption: Proposed flame retardant mechanism of this compound.

References

A Comparative Environmental Assessment of Triethanolamine Borate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental impact assessment of triethanolamine (B1662121) borate (B1201080) and its common alternatives, primarily other alkanolamines such as monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (TEA) used in various industrial applications, including metalworking fluids and as buffering agents. The assessment focuses on key environmental parameters: aquatic toxicity and biodegradability, supported by experimental data from standardized testing protocols.

Executive Summary

Triethanolamine borate presents a complex environmental profile. While the triethanolamine component is considered readily biodegradable and of low concern to the environment, the borate component, specifically boric acid, is classified as toxic for reproduction and is listed as a Substance of Very High Concern (SVHC) in the European Union. Data on the environmental impact of the combined substance, this compound, is limited. In contrast, its alkanolamine alternatives—monoethanolamine, diethanolamine, and triethanolamine—are generally characterized as readily biodegradable with varying degrees of aquatic toxicity. This guide synthesizes available data to facilitate an informed comparison.

Data Presentation

Table 1: Comparison of Acute Aquatic Toxicity

The following table summarizes the acute toxicity of this compound's components and its alternatives to various aquatic organisms. The data is presented as the concentration of the substance that is lethal to 50% of the test population (LC50) or causes an adverse effect in 50% of the population (EC50) over a specified period.

SubstanceTest SpeciesEndpointResult (mg/L)Reference
Monoethanolamine Borate *Oncorhynchus mykiss (Rainbow Trout)96h LC50> 100
Daphnia magna (Water Flea)48h EC50> 100
Pseudokirchneriella subcapitata (Green Algae)72h ErC50> 100
Monoethanolamine (MEA) Cyprinus carpio (Carp)96h LC50349
Daphnia magna (Water Flea)48h EC5027
Phaeodactylum tricornutum (Marine Algae)72h EC50-
Diethanolamine (DEA) Pimephales promelas (Fathead Minnow)96h LC501,460
Daphnia magna (Water Flea)48h EC5055
Pseudokirchneriella subcapitata (Green Algae)96h ErC502.2
Triethanolamine (TEA) Pimephales promelas (Fathead Minnow)96h LC5011,800
Ceriodaphnia dubia (Water Flea)48h EC50609.9
Scenedesmus subspicatus (Green Algae)72h ErC50512

*Data for monoethanolamine borate is used as a surrogate for this compound due to the lack of available data for the latter.

Table 2: Comparison of Ready Biodegradability

This table presents the biodegradability of the substances as determined by the Organization for Economic Co-operation and Development (OECD) 301 series of tests. A substance is considered "readily biodegradable" if it meets the pass levels within a 10-day window during the 28-day test period.

SubstanceOECD Test GuidelineDegradationResultReference
Monoethanolamine Borate *301B (CO2 Evolution)75%Readily Biodegradable
Monoethanolamine (MEA) --Readily Biodegradable
Diethanolamine (DEA) 301F (Manometric Respirometry)93% after 28 daysReadily Biodegradable
Triethanolamine (TEA) 301E (Modified OECD Screening)96% after 19 daysReadily Biodegradable

*Data for monoethanolamine borate is used as a surrogate for this compound.

Experimental Protocols

The environmental data presented in this guide are derived from standardized experimental protocols established by the OECD. These guidelines ensure the quality and comparability of chemical safety data.

OECD Guideline 301: Ready Biodegradability

The OECD 301 series of tests are designed to assess the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous environment. Common methods within this series include:

  • OECD 301A (DOC Die-Away): Measures the decrease in Dissolved Organic Carbon (DOC) over 28 days.

  • OECD 301B (CO₂ Evolution Test): Quantifies the amount of carbon dioxide produced during biodegradation.

  • OECD 301D (Closed Bottle Test): Measures the depletion of dissolved oxygen in sealed bottles containing the test substance and microorganisms.

  • OECD 301F (Manometric Respirometry Test): Measures the oxygen consumed by microorganisms during the degradation of the test substance.

For a substance to be classified as "readily biodegradable," it must typically achieve a degradation of ≥60% of the theoretical maximum (for CO₂ production or oxygen consumption) or ≥70% removal of DOC within a 28-day period, with this pass level being met within a 10-day window that begins when 10% of the substance has been degraded.

OECD Guidelines for Testing of Chemicals: Aquatic Toxicity
  • OECD Guideline 201 (Alga, Growth Inhibition Test): This test evaluates the effects of a substance on the growth of freshwater algae, typically over 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.

  • OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test): This test assesses the acute toxicity of a substance to Daphnia magna (water flea). The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.

  • OECD Guideline 203 (Fish, Acute Toxicity Test): This test determines the acute lethal toxicity of a substance to fish, usually over a 96-hour period. The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.

Mandatory Visualization

Environmental_Impact_Assessment cluster_assessment Environmental Impact Assessment substance Test Substance (e.g., this compound) data_collection Data Collection substance->data_collection alternatives Alternatives (e.g., MEA, DEA, TEA) alternatives->data_collection biodegradability Biodegradability Assessment (OECD 301) data_collection->biodegradability Persistence aquatic_toxicity Aquatic Toxicity Assessment (OECD 201, 202, 203) data_collection->aquatic_toxicity Toxicity bioaccumulation Bioaccumulation Potential (Log Kow, BCF) data_collection->bioaccumulation Bioaccumulation risk_characterization Risk Characterization biodegradability->risk_characterization aquatic_toxicity->risk_characterization bioaccumulation->risk_characterization comparison_report Comparison Guide risk_characterization->comparison_report Comparative Analysis

Caption: Logical workflow for the comparative environmental impact assessment of chemical substances.

Discussion

The available data indicates that the alkanolamine components of both this compound and its alternatives are readily biodegradable. This suggests that these amine compounds are unlikely to persist in the environment.

The primary environmental concern with this compound stems from its borate component. Boric acid is classified in the European Union as a substance that may damage fertility and the unborn child. This has led to its inclusion on the candidate list of Substances of Very High Concern (SVHC) under REACH. While boric acid itself is not flammable and has low acute oral toxicity, its potential for reproductive toxicity is a significant environmental and health hazard.

In terms of aquatic toxicity, monoethanolamine borate, used here as a surrogate, demonstrates low acute toxicity to fish, daphnia, and algae, with LC50 and EC50 values greater than 100 mg/L. The individual alkanolamines show a range of aquatic toxicity. Triethanolamine exhibits the lowest aquatic toxicity among the alternatives, with high LC50 and EC50 values. In contrast, diethanolamine shows higher toxicity to algae, with an ErC50 of 2.2 mg/L. Monoethanolamine falls in between, with moderate toxicity to aquatic invertebrates.

It is crucial to note the significant data gap for the ecotoxicity of this compound itself. While the data for monoethanolamine borate provides a useful indication, further studies on this compound are necessary for a complete and accurate environmental risk assessment.

Conclusion

When selecting between this compound and its alkanolamine alternatives, a trade-off between different environmental impacts must be considered.

  • This compound: The primary concern is the reproductive toxicity associated with the borate component. While the amine part is readily biodegradable, the overall environmental profile is negatively impacted by the hazards of boric acid. The lack of specific ecotoxicological data for the combined substance is a notable uncertainty.

  • Alkanolamine Alternatives (MEA, DEA, TEA): These substances are generally readily biodegradable and do not present the reproductive toxicity concerns associated with borates. However, their aquatic toxicity varies, with diethanolamine showing the highest toxicity to algae among the alternatives considered. Furthermore, the potential for nitrosamine (B1359907) formation from secondary amines like diethanolamine under certain conditions should be considered.

For applications where the reproductive toxicity of borates is a primary concern, alkanolamine alternatives may be preferable. Among the alkanolamines, triethanolamine demonstrates the most favorable aquatic toxicity profile. However, the final choice will depend on the specific application, performance requirements, and a comprehensive risk assessment that considers all potential environmental and health impacts. Further research into the environmental fate and effects of this compound is strongly recommended to fill the existing data gaps.

Safety Operating Guide

Proper Disposal of Triethanolamine Borate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of triethanolamine (B1662121) borate (B1201080) in a laboratory setting. Adherence to these procedural steps is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling

Before handling triethanolamine borate, it is crucial to be aware of its hazards and the necessary personal protective equipment (PPE). The substance is stable under normal conditions but is sensitive to moisture.[1]

Hazard Summary

Hazard StatementGHS ClassificationReference
Causes skin irritationSkin Irritation (Category 2)[2][3][4]
Causes serious eye irritationEye Irritation (Category 2A)[2][3][4]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)[2][3][4]

Recommended Personal Protective Equipment (PPE)

TypeSpecificationReference
Eye/Face Protection Safety glasses with side-shields conforming to standards like NIOSH (US) or EN 166 (EU).[2]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[2][5]
Body Protection Laboratory coat or impervious clothing to prevent skin contact.[4][5]
Respiratory Protection For nuisance exposures or dust formation, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[2]

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and accumulation.[1][2] Wash hands thoroughly after handling.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2][4]

  • Don PPE : Wear the appropriate PPE as outlined in the table above.[2]

  • Containment : Prevent the spill from spreading and ensure it does not enter drains, other waterways, or soil.[2][3][4]

  • Cleanup : Carefully sweep or vacuum the spilled solid material.[1] Avoid actions that create dust.[1][2]

  • Collect Waste : Place the swept-up material and any contaminated absorbent materials into a suitable, labeled, and closed container for disposal.[1][2]

  • Decontaminate : Clean the spill area thoroughly.

  • Seek Medical Aid : If exposure occurs, follow first-aid measures immediately. For eye contact, flush with plenty of water for at least 15 minutes.[1] For skin contact, wash the area with soap and plenty of water.[4] If inhaled, move to fresh air.[1] In all cases of significant exposure, consult a physician.[2]

This compound Disposal Protocol

Disposing of this compound must be done in compliance with federal, state, and local regulations.[3] Laboratory personnel should treat all chemical wastes as hazardous unless confirmed otherwise by an environmental health and safety (EHS) officer.[6]

Key Prohibitions:

  • DO NOT dispose of this compound in the regular trash.[7]

  • DO NOT discharge this compound or its solutions into the sewer system via sinks or other drains.[2][3][6]

  • DO NOT use evaporation in a fume hood as a method of disposal.[6]

Step-by-Step Disposal Procedure:

  • Designate as Waste : A chemical is considered waste when it is no longer intended for use.[6]

  • Containerize Properly :

    • Place waste this compound into a container that is durable, compatible with the chemical, and can be securely sealed.[8][9]

    • The original container is often a suitable choice, provided it is in good condition.[8]

  • Label the Waste Container :

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[10]

    • Include the date when the waste was first added to the container.[10]

  • Segregate and Store :

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[8][10]

    • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents.[1][8]

    • Keep the waste container closed at all times except when adding waste.[6][10]

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed professional waste disposal service to arrange for pickup and disposal.[2][10]

    • The standard procedure for this type of waste is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] A common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Empty Container Disposal :

    • Once a container of this compound has been thoroughly emptied (with as little residue as possible), deface or remove all hazardous labels.[6]

    • The empty, unlabeled container can then typically be disposed of as regular trash, but institutional policies should be confirmed.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_storage Accumulation & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start This compound Designated as Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Sealable Waste Container ppe->container label_waste Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date container->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa no_trash DO NOT put in regular trash label_waste->no_trash no_drain DO NOT pour down drain label_waste->no_drain segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) saa->segregate keep_closed Keep Container Securely Closed segregate->keep_closed contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup keep_closed->contact_ehs incineration Disposal via High-Temperature Incineration contact_ehs->incineration end_process Disposal Complete incineration->end_process

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Triethanolamine borate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Triethanolamine Borate (B1201080)

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals working with Triethanolamine borate. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination.

Immediate Safety Information
  • Primary Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[1][2][3][4] The toxicological properties of this material have not been fully investigated.[1][5]

  • In Case of Exposure :

    • Eyes : Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][5]

    • Skin : Wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and seek medical advice if irritation persists.[2][5]

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and get medical help immediately.[2][5][6]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5][6]

Operational Plan: Handling and Personal Protection

A systematic approach is essential when handling this compound to mitigate risks. This involves a combination of engineering controls, appropriate personal protective equipment, and standardized handling procedures.

Engineering Controls
  • Ventilation : Work in a well-ventilated area. Use a local exhaust ventilation system (e.g., a chemical fume hood) to keep airborne concentrations low and prevent dust formation.[2][3][5]

  • Safety Stations : Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE)

The selection of PPE is dependent on the specific workplace conditions, concentration, and quantity of the substance being handled.[1][7]

Protection Type Specific Recommendations Standards
Eye/Face Protection Chemical safety goggles with side-shields are mandatory. A face shield may be necessary for splash-prone procedures.[2]OSHA 29 CFR 1910.133 or EU EN166[1][2][5]
Skin Protection Chemically resistant, impervious gloves must be worn. Inspect gloves for integrity before each use.[1][5] Wear protective clothing to prevent skin contact; impervious clothing is recommended.[1][3][8]EU Directive 89/686/EEC and standard EN 374 for gloves.[6][8]
Respiratory Protection For nuisance dust exposure, a P95 (US) or P1 (EU) particle respirator is recommended.[1] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[1][5]OSHA 29 CFR 1910.134 or EU EN 149[5]
Procedural Guidance for Handling
  • Preparation : Before handling, read the Safety Data Sheet (SDS) thoroughly. Ensure all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Avoid all direct contact with the skin, eyes, and clothing.[2][5]

    • Minimize dust generation and accumulation during weighing and transfer.[5]

    • Avoid breathing any dust or vapors.[3][5]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2][5]

    • Decontaminate work surfaces after use.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.[1]

Emergency, Storage, and Disposal Plans

Accidental Release Measures
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Wearing full PPE, prevent further leakage or spillage.[6] Do not allow the product to enter drains or waterways.[1][2]

  • Clean-up : Carefully sweep or vacuum the spilled material.[5] Avoid generating dust.[5] Place the collected material into a suitable, labeled, and closed container for disposal.[1]

Storage and Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5][7] The material is moisture-sensitive; storage under an inert gas like nitrogen is recommended.[1][5] Keep away from incompatible materials, such as strong oxidizing agents.[5]

  • Disposal : Waste disposal must be conducted in accordance with all federal, state, and local regulations.[2][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2][5] Dispose of contaminated packaging in the same manner as the unused product.[1][2]

Chemical and Physical Properties

Property Value Reference
CAS Number 283-56-7[1][2][3]
Appearance White to off-white solid[1][4]
Molecular Formula C₆H₁₂BNO₃[1][6]
Molecular Weight 156.98 g/mol [1][6]
Melting Point 235-237 °C[1][3]
Boiling Point 149.6 ± 39.0 °C (Predicted)[1]
Occupational Exposure Limits No specific limits have been established for this compound.[1][2][3]

Handling Workflow

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Management cluster_emergency Emergency Procedures prep1 Review SDS prep2 Inspect & Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash Station) prep2->prep3 handle1 Weigh & Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 spill Spill handle1->spill clean1 Decontaminate Work Area & Equipment handle2->clean1 exposure Personal Exposure handle2->exposure clean2 Doff & Dispose of Contaminated PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Collect Waste in Labeled Container clean3->disp1 disp2 Store Waste Securely disp1->disp2 disp3 Arrange for Chemical Waste Disposal disp2->disp3

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.